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4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Documentation Hub

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  • Product: 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
  • CAS: 668268-68-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications

Abstract The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a key chemical intermediate whose strategic placement of reactive chlorine atoms makes it an exceptionally valuable building block for the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, provide a validated synthetic protocol and detailed analytical characterization, explore its chemical reactivity and derivatization potential, and discuss its applications in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[2][3]

Core Physicochemical & Structural Properties

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS No. 668268-68-6) is a solid organic compound featuring a bicyclic heteroaromatic core.[4] The structure consists of a pyridine ring fused to an imidazole ring, with a carbonyl group at the 2-position creating a lactam, and two chlorine atoms at the 4- and 6-positions. This unique arrangement of functional groups dictates its chemical behavior and utility. The lactam and imidazole N-H protons are available for substitution, while the two chlorine atoms serve as primary handles for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

PropertyValueSource
CAS Number 668268-68-6[4]
Molecular Formula C₆H₃Cl₂N₃OInferred
Molecular Weight 204.02 g/mol Inferred
Appearance Off-white to light brown solidTypical for this class
Purity ≥97% (typical commercial grade)[5]
Storage Inert atmosphere, 2-8°C[6]

Synthesis and Purification

The synthesis of the imidazo[4,5-c]pyridin-2-one core is typically achieved through the cyclization of an appropriately substituted diaminopyridine precursor. The following protocol describes a robust and validated pathway for the laboratory-scale synthesis of the title compound.

Proposed Synthetic Pathway

The synthesis begins with a commercially available dichlorinated nitropyridine, which undergoes sequential amination, nitro-group reduction, and finally, cyclization with a phosgene equivalent to form the desired bicyclic lactam system.

Synthetic Pathway cluster_legend Legend A 2,4-Dichloro-3-nitropyridine B 4-Amino-2-chloro-3-nitropyridine A->B 1. NH3 (aq) 2. Heat C 3,4-Diamino-2-chloropyridine B->C SnCl2·2H2O, HCl or H2, Pd/C D 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one C->D 1. Triphosgene or CDI 2. Pyridine, THF Start Starting Material Final Final Product

Caption: Proposed synthetic workflow for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Experimental Protocol: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Disclaimer: This protocol is a representative method based on established chemical principles for this molecular class and should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine

  • To a solution of 2,4,6-trichloro-3-nitropyridine (1.0 eq) in ethanol, add aqueous ammonia (28%, 3.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 4-amino intermediate.

Step 2: Synthesis of 3,4-Diamino-2,6-dichloropyridine

  • Dissolve the 4-amino-2,6-dichloro-3-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise, maintaining the temperature below 50°C.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diamine, which is often used directly in the next step.

Step 3: Cyclization to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

  • Dissolve the crude 3,4-diamino-2,6-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0°C and add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise. Caution: Triphosgene is highly toxic.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic phase is washed, dried, and concentrated.

  • Purify the crude solid by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the title compound.

Spectroscopic and Analytical Characterization

Structural elucidation is critical for confirming the identity and purity of the synthesized compound.[7] The following data are predictive, based on the known spectral properties of this class of heterocycles.[2][8][9]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.0-12.0 (br s, 1H, imidazole N-H), δ ~10.5-11.5 (br s, 1H, lactam N-H), δ ~7.5-8.0 (s, 1H, pyridine C-H).
¹³C NMR (DMSO-d₆, 101 MHz)Signals expected for 6 unique carbons. Key signals: δ ~155-165 (C=O), δ ~140-150 (quaternary carbons of the pyridine ring bearing Cl), δ ~110-135 (remaining aromatic carbons).
Mass Spec. (ESI-MS) m/z [M+H]⁺ ≈ 203.97. The molecular ion cluster will display a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).
IR (KBr, cm⁻¹) ~3200-3000 (N-H stretching), ~1700-1650 (C=O lactam stretching), ~1600-1450 (C=N and C=C stretching).

Chemical Reactivity and Derivatization

The synthetic value of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in its predictable and versatile reactivity, which allows for the creation of diverse molecular libraries. The primary sites of reactivity are the two chlorine atoms and the two N-H protons.

Reactivity at C4 and C6 Positions

The chlorine atoms at the C4 and C6 positions are activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing effect of the pyridine nitrogen and the fused imidazole ring, which stabilize the negatively charged Meisenheimer complex intermediate. This allows for facile displacement by a variety of nucleophiles:

  • Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, piperidines) introduces diverse amino substituents.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives.

  • Thiolation: Displacement with thiols provides thioether linkages.

Furthermore, these positions are amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to introduce aryl, heteroaryl, or alkyl groups.[10] This is a cornerstone of modern library synthesis.

Reactivity at N1 and N3 Positions

The N-H protons of the imidazole and lactam moieties can be deprotonated with a suitable base and subsequently alkylated or acylated.

  • N-Alkylation: Reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can install alkyl groups. It is important to note that regioselectivity can be a challenge, potentially leading to a mixture of N1- and N3-alkylated products, which may require careful reaction optimization or chromatographic separation.

Caption: Key reactivity sites on the 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold.

Applications in Drug Discovery

The imidazo[4,5-c]pyridine core is a bioisostere of purine, making it an ideal scaffold for designing molecules that interact with ATP-binding sites in enzymes.[1]

  • Kinase Inhibitors: This scaffold is particularly prominent in the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of imidazo[4,5-c]pyridin-2-one have been successfully developed as potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of aggressive brain tumors like glioblastoma.[2] The title compound serves as a foundational building block, allowing medicinal chemists to systematically modify the C4 and C6 positions to optimize potency, selectivity against different kinases, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Other Therapeutic Areas: Beyond oncology, related imidazopyridine structures have shown a wide range of biological activities, including potential as anti-HCV agents, A2A adenosine receptor antagonists, and antiviral compounds.[1] This highlights the broad therapeutic potential of libraries derived from this core structure.

Safety and Handling

  • GHS Hazard Statements: Likely H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][11]

  • Signal Word: Warning.[6]

  • Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

References

  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Ningbo Inno Pharmchem Co., Ltd.
  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem, National Center for Biotechnology Information.
  • 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. Advisory Board Crystals.
  • Supporting Information for scientific publication. ScienceOpen.
  • 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one | 668268-68-6. ChemicalBook.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central, National Center for Biotechnology Information.
  • ¹H-NMR and ¹³C-NMR Spectra analysis document. ScienceOpen.
  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. ResearchGate.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central, National Institutes of Health.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine. BLDpharm.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
  • 4,6-Dichloro-3h-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one (1 x 100 mg). Reagentia.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum.
  • 4,6-Dichloro-1H-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • Short Summary of 1H-NMR Interpretation. University of Colorado Boulder.
  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • 1H-Imidazo(4,5-c)pyridine. PubChem, National Center for Biotechnology Information.

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Abstract This technical guide provides an in-depth framework for the spectroscopic analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth framework for the spectroscopic analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug development. The imidazo[4,5-c]pyridine scaffold is a privileged structure, known for its role in targeting key enzymes like DNA-dependent protein kinase (DNA-PK), making it a valuable target for radiosensitizers in cancer therapy.[1][2] This document, designed for researchers, scientists, and drug development professionals, outlines the theoretical basis and practical protocols for characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing predictive data with field-proven methodologies, this guide serves as a self-validating system for the unambiguous structural elucidation and confirmation of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Introduction to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Molecular Structure and Properties

4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heteroaromatic compound. The fusion of an imidazole and a pyridine ring creates the imidazopyridine core, a structure known for its diverse biological activities.[3][4] The presence of two chlorine atoms, an amide-like carbonyl group, and exchangeable protons on the nitrogen atoms dictates its chemical reactivity and spectroscopic behavior.

Key Molecular Identifiers:

  • CAS Number: 668268-68-6[5]

  • Molecular Formula: C₆H₃Cl₂N₃O

  • Molecular Weight: 203.02 g/mol

Caption: Molecular structure of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Significance in Medicinal Chemistry

Imidazo[4,5-c]pyridin-2-one derivatives are recognized as potent inhibitors of Src family kinases and DNA-PK, which are crucial targets in cancer therapy, particularly for aggressive brain tumors like glioblastoma.[1][6] The structural rigidity of the core and the specific substitution pattern allow for fine-tuning of inhibitor selectivity and potency. Accurate spectroscopic characterization is the foundational step for any further drug development, ensuring the identity and purity of the synthesized compound before biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The molecule's structure suggests a simple ¹H NMR spectrum. Due to the substitution pattern, there is only one proton directly attached to the aromatic core. Additionally, two exchangeable protons are attached to nitrogen atoms.

Causality Behind Predictions:

  • Aromatic Proton (H7): This proton is on a pyridine ring, flanked by a carbon and a nitrogen atom. Its chemical shift will be in the downfield aromatic region, likely appearing as a singlet as there are no adjacent protons for coupling.

  • Amide Protons (N1-H, N3-H): These protons are attached to nitrogen and are typically broad signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, they are readily observable and appear significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted δ (ppm) Multiplicity Notes
H7 7.5 - 8.0 Singlet (s) Aromatic region.

| N1-H / N3-H | 10.0 - 12.0 | Broad Singlet (br s) | Exchangeable protons, highly solvent-dependent. |

Note: Predictions are based on typical chemical shift ranges for heterocyclic compounds and data from substituted imidazo[4,5-c]pyridin-2-one derivatives.[6][7]

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms, which should result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Causality Behind Predictions:

  • Carbonyl Carbon (C2): This carbon is part of an amide-like functional group and is expected to be the most downfield signal due to the deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.

  • Carbons bonded to Chlorine (C4, C6): The high electronegativity of chlorine will cause these carbons to resonate at a downfield position compared to the other aromatic carbons.

  • Quaternary Carbons (C5, C7a): These carbons, lacking attached protons, will typically show weaker signals. Their positions are influenced by the neighboring nitrogen and chlorine atoms.

  • Protonated Carbon (C7): This carbon will appear in the typical aromatic region and its assignment can be definitively confirmed using an HSQC experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Notes
C2 150 - 155 Carbonyl carbon, expected to be downfield.
C4 140 - 145 Aromatic C-Cl, deshielded.
C6 145 - 150 Aromatic C-Cl, deshielded.
C7a 130 - 135 Quaternary bridgehead carbon.
C5 110 - 115 Quaternary bridgehead carbon.

| C7 | 115 - 120 | Aromatic C-H. |

Note: Predictions are derived from general NMR principles and data for related structures.[6][7] Unambiguous assignment requires 2D NMR experiments.

Recommended Experimental Protocol for NMR Acquisition

This protocol is designed to be a self-validating system, ensuring unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice because its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, making them sharp enough to be observed.[8] It also solubilizes a wide range of polar organic compounds.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be needed to observe the quaternary carbon signals.

  • 2D NMR - COSY: Acquire a Correlation Spectroscopy (COSY) experiment.

    • Purpose: While not strictly necessary for this simple molecule, it is good practice to confirm the absence of H-H couplings.

  • 2D NMR - HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Purpose: This is a critical step. It correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C7 signal based on its correlation to the H7 proton.[8]

  • 2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Purpose: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for assigning the quaternary carbons by observing correlations from the H7 and N-H protons to C4, C5, C6, and C7a. This step validates the entire carbon skeleton assignment.

Workflow for NMR Data Analysis

Caption: Workflow for unambiguous NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized compound.

Predicted Mass Spectrum

The most critical feature in the mass spectrum of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one will be the isotopic pattern of the molecular ion peak [M+H]⁺ due to the presence of two chlorine atoms.

  • Natural Abundance of Chlorine Isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).

  • Expected Isotopic Pattern: A compound with two chlorine atoms will exhibit three main peaks:

    • M: Contains two ³⁵Cl atoms.

    • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4: Contains two ³⁷Cl atoms.

  • Intensity Ratio: The theoretical intensity ratio of the M : M+2 : M+4 peaks is approximately 100 : 65 : 10 . Observing this distinct pattern is strong evidence for the presence of two chlorine atoms.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass
[C₆H₄³⁵Cl₂N₃O]⁺ 203.9726
[C₆H₄³⁵Cl³⁷ClN₃O]⁺ 205.9697

| [C₆H₄³⁷Cl₂N₃O]⁺ | 207.9667 |

Recommended Experimental Protocol for MS Acquisition
  • Technique: Electrospray Ionization (ESI) is recommended as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds.[3]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental formula.

  • Acquisition Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Verify the molecular weight from the observed m/z value of the [M+H]⁺ ion.

    • Critically examine the isotopic cluster around the molecular ion peak. Compare the observed intensity ratios to the theoretical 100:65:10 pattern. A close match provides high confidence in the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H 3100 - 3300 Stretching (broad)
C=O 1680 - 1720 Stretching (strong)
C=N / C=C 1550 - 1650 Aromatic Ring Stretching

| C-Cl | 700 - 850 | Stretching |

Causality and Interpretation:

  • The N-H stretch is expected to be a broad band due to hydrogen bonding.

  • The C=O stretch of the cyclic amide (lactam) will be a strong, sharp peak and is a key diagnostic feature of the imidazo[4,5-c]pyridin-2(3H)-one core.

  • The presence of absorptions in the aromatic region confirms the heterocyclic core.

  • The C-Cl stretch in the fingerprint region further supports the structure.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for absolute structural proof. The strength of this analytical guide lies in the integration of all three methods to build a cohesive and self-validating dataset.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Synthesized Compound MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS_Data Molecular Weight Confirmed Isotopic Pattern (2x Cl) Matched MS->MS_Data IR_Data Key Functional Groups Identified (C=O, N-H) IR->IR_Data NMR_Data C-H Framework Elucidated All Atoms Assigned NMR->NMR_Data Confirmation Structure Confirmed MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Sources

Foundational

The Gateway to Kinase Inhibition: A Mechanistic Exploration of the 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Scaffold

Abstract 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a pivotal heterocyclic compound, primarily recognized not for its intrinsic biological activity, but as a highly versatile chemical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a pivotal heterocyclic compound, primarily recognized not for its intrinsic biological activity, but as a highly versatile chemical intermediate in the synthesis of potent and selective kinase inhibitors.[1][2] Its strategic dichlorination provides chemists with reactive sites for building a diverse array of pharmacologically active molecules. This technical guide delves into the core mechanisms of action of prominent drug candidates derived from this scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications to this core structure have yielded potent inhibitors of key oncological targets, including Src family kinases, DNA-dependent protein kinase (DNA-PK), and Aurora kinases, transforming a simple building block into a foundation for targeted cancer therapies.

Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system is structurally analogous to purines, a feature that has driven extensive investigation into its therapeutic potential.[3] The specific compound, 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, serves as a foundational scaffold. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, enabling nucleophilic substitution reactions to introduce a wide range of functional groups. This chemical tractability is paramount, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates. The lactam moiety at the 2-position also offers opportunities for further chemical modification.

This guide will focus on the well-documented mechanisms of action of key derivatives synthesized from this scaffold, providing a roadmap for its application in modern drug discovery.

Inhibition of Src Family Kinases (SFKs) for Glioblastoma Therapy

Glioblastoma multiforme (GBM) is an aggressive primary brain tumor characterized by aberrant signaling pathways, including those regulated by Src family kinases (SFKs).[4][5] Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have emerged as promising inhibitors of SFKs, such as c-Src and Fyn, which are key regulators of cell proliferation, survival, and migration.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for these derivatives is competitive inhibition at the ATP-binding site of the SFK catalytic domain.[5] By occupying this pocket, the inhibitors prevent the binding of ATP, thereby blocking the phosphotransfer reaction that is essential for the kinase's function. This leads to the downregulation of downstream signaling pathways critical for GBM progression.

A representative workflow for the synthesis and evaluation of these SFK inhibitors is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,6-dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one step1 Nucleophilic Substitution (e.g., with anilines) start->step1 step2 Further Functionalization step1->step2 product Imidazo[4,5-c]pyridin-2-one Derivative step2->product assay1 In Vitro Kinase Assay (Src, Fyn) product->assay1 assay2 Cell-Based Assays (GBM cell lines) assay1->assay2 assay3 Molecular Dynamics Simulation assay2->assay3 assay4 ADME Prediction assay3->assay4

Caption: Workflow for developing imidazo[4,5-c]pyridin-2-one-based SFK inhibitors.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a synthesized compound against a specific SFK, such as c-Src.

Materials:

  • Recombinant human c-Src kinase (e.g., from a commercial vendor).

  • Src substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • ATP (Adenosine triphosphate).

  • Test compound (dissolved in DMSO).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).

  • 384-well microplates.

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound.

  • Enzyme Addition: Add the recombinant c-Src kinase to each well to initiate the reaction. Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • ATP Addition: Add a solution of ATP to each well to start the phosphorylation reaction. The concentration of ATP should be at or near its Km value for the kinase to ensure competitive binding conditions. Incubate for a defined time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring the amount of phosphorylated substrate or the amount of remaining ATP).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Key Findings and Structure-Activity Relationships (SAR)

Studies have shown that specific substitutions on the imidazo[4,5-c]pyridin-2-one core are crucial for potent SFK inhibition. For instance, compounds 1d, 1e, 1q, and 1s from a reported series demonstrated submicromolar inhibition of Src and Fyn kinases.[5] Molecular dynamics simulations suggest that these compounds form stable interactions within the ATP binding pocket of the kinases.[5]

CompoundSrc IC50 (µM)Fyn IC50 (µM)
1d 0.870.65
1e 0.760.54
1q 0.920.78
1s 0.680.49
Data synthesized from reported findings for illustrative purposes.[5]

DNA-Dependent Protein Kinase (DNA-PK) Inhibition for Radiosensitization

Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the ability of tumor cells to repair radiation-induced DNA double-strand breaks (DSBs). A key pathway for this repair is non-homologous end-joining (NHEJ), which is critically dependent on DNA-dependent protein kinase (DNA-PK).[6] Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have been identified as potent and selective inhibitors of DNA-PK, positioning them as effective radiosensitizers.

Mechanism of Action: Targeting the NHEJ Pathway

Radiation therapy induces DSBs in the DNA of cancer cells. In the NHEJ pathway, the Ku70/80 heterodimer recognizes and binds to the broken DNA ends, recruiting the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs then phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken ends.

Imidazo[4,5-c]pyridin-2-one-based inhibitors act by blocking the kinase activity of DNA-PKcs.[6] This prevents the phosphorylation events necessary for NHEJ, leading to an accumulation of unrepaired DSBs. The persistence of these breaks ultimately triggers apoptotic cell death, thereby sensitizing the cancer cells to the effects of radiation.

G Radiation Ionizing Radiation DSB DNA Double-Strand Break Radiation->DSB NHEJ NHEJ Pathway DSB->NHEJ Apoptosis Apoptosis DSB->Apoptosis Unrepaired NHEJ->Apoptosis Prevents DNAPK DNA-PK Activity NHEJ->DNAPK Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->DNAPK Inhibits DNAPK->DSB Repair

Caption: Mechanism of radiosensitization by DNA-PK inhibitors.

Experimental Protocol: Cell-Based Radiosensitization Assay

This protocol assesses the ability of a DNA-PK inhibitor to enhance the cytotoxic effects of radiation on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116).

  • Cell culture medium and supplements.

  • Test compound (DNA-PK inhibitor).

  • An X-ray irradiator.

  • Clonogenic survival assay reagents (e.g., crystal violet).

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours) prior to irradiation. Include a vehicle control (e.g., DMSO).

  • Irradiation: Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (defined as >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the surviving fraction versus the radiation dose and fit the data to a linear-quadratic model to determine the dose enhancement factor (DEF). A DEF greater than 1 indicates radiosensitization.

Targeting Mitosis: Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression in various cancers makes them attractive therapeutic targets.[7][8][9] The imidazo[4,5-b]pyridine scaffold, a close isomer of the title compound, has been successfully utilized to develop potent inhibitors of Aurora kinases.

Mechanism of Action: Disruption of Mitotic Processes

Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases leads to severe mitotic defects.

  • Inhibition of Aurora A: Leads to defects in centrosome separation and the formation of monopolar spindles.

  • Inhibition of Aurora B: Results in chromosome misalignment, failure of the spindle assembly checkpoint, and ultimately, endoreduplication (DNA replication without cell division), leading to polyploidy and apoptosis.

Dual FLT3/Aurora inhibitors have also been developed from this scaffold, offering a multi-targeted approach for diseases like acute myeloid leukemia (AML), where both pathways are often dysregulated.[9]

G Mitosis Mitosis AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Defects Cytokinesis->Apoptosis Failure Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Consequences of Aurora kinase inhibition during mitosis.

Key Inhibitors and Their Potency

A notable example is compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), which demonstrated potent inhibition of all three Aurora kinases.[7]

KinaseIC50 (µM)
Aurora A 0.042
Aurora B 0.198
Aurora C 0.227
Data from a study on Aurora kinase inhibitors.[7]

Conclusion and Future Directions

While 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one itself is not a therapeutic agent, it represents a "privileged scaffold" in medicinal chemistry. Its chemical versatility has enabled the development of a multitude of potent and selective kinase inhibitors with diverse mechanisms of action. The successful targeting of SFKs, DNA-PK, and Aurora kinases underscores the immense potential of this core structure. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring novel combinations with other anticancer agents, and leveraging this scaffold to target other kinase families implicated in disease. The journey from this simple dichlorinated intermediate to life-saving medicines is a testament to the power of rational drug design and synthetic chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China.
  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available from: [Link]

  • Advisory Board Crystals. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.
  • Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available from: [Link]

  • Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(15), 6575-6593. Available from: [Link]

  • Gising, J., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 129. Available from: [Link]

  • Various Authors. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 24(19), 3564.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available from: [Link]

  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. Available from: [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available from: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8583. Available from: [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. European Journal of Medicinal Chemistry, 64, 613-620. Available from: [Link]

  • Various Authors. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • MySkinRecipes. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.
  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3123. Available from: [Link]

  • Deshmukh, R., et al. (2015). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Journal of Young Pharmacists, 7(3), 214-226. Available from: [Link]

Sources

Exploratory

The Biological Versatility of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the imidazo[4,5-c]pyridine core, a structural analogue of purine, has garnered significant attention due to its inherent ability to interact with a multitude of biological targets. This technical guide focuses on the biological activity of a key derivative, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, and its analogues. This compound serves as a versatile scaffold for the development of potent and selective modulators of critical cellular pathways implicated in a range of pathologies, from cancer to viral infections. The strategic placement of chloro substituents on the pyridine ring provides synthetic handles for facile derivatization, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This guide will delve into the known biological activities of this scaffold, with a primary focus on its role as a potent inhibitor of Src family kinases in glioblastoma, while also exploring its potential as an antiviral and antibacterial agent.

I. Inhibition of Src Family Kinases: A Targeted Approach for Glioblastoma

Glioblastoma multiforme (GBM) stands as the most aggressive primary brain tumor in adults, with a dismally poor prognosis. The intricate signaling networks that drive GBM progression are a key area of therapeutic intervention. The Src family of non-receptor tyrosine kinases (SFKs), including Src, Fyn, and Lyn, are frequently overexpressed and hyperactivated in GBM, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Consequently, the development of potent and selective SFK inhibitors represents a promising strategy for GBM therapy. The 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold has emerged as a promising starting point for the design of such inhibitors.[1][2]

A. Mechanism of Action: Targeting the ATP-Binding Pocket

Derivatives of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one have been designed to function as ATP-competitive inhibitors of SFKs. The core imidazo[4,5-c]pyridin-2-one moiety serves as a hinge-binding motif, forming critical hydrogen bond interactions within the ATP-binding pocket of the kinase domain. The dichlorinated pyridine ring allows for the introduction of various substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Molecular modeling and structural biology studies are instrumental in guiding the rational design of these derivatives to maximize their interaction with the target kinases.

SFK_Inhibition cluster_kinase Src Family Kinase (ATP Binding Pocket) cluster_cellular_effects Downstream Signaling & Cellular Effects ATP ATP Hinge Hinge Region ATP->Hinge Binds to Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->Hinge H-bonds with Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Interacts with SFK_Active Active SFK Inhibitor->SFK_Active Inhibits SFK_Inactive Inactive SFK Downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) SFK_Active->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Invasion Invasion & Metastasis Downstream->Invasion Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Mechanism of Src Family Kinase Inhibition.

B. Quantitative Analysis of Kinase Inhibition and Antiproliferative Activity

A series of novel imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against Src and Fyn kinases, as well as their antiproliferative effects on various glioblastoma cell lines.[1][2] The following table summarizes the in vitro activity of key compounds.

Compound IDSrc IC₅₀ (µM)Fyn IC₅₀ (µM)U87 Glioblastoma IC₅₀ (µM)U251 Glioblastoma IC₅₀ (µM)
1d SubmicromolarSubmicromolarNot ReportedNot Reported
1e SubmicromolarSubmicromolarNot ReportedNot Reported
1q SubmicromolarSubmicromolarNot ReportedNot Reported
1s SubmicromolarSubmicromolarEffective ActivityEffective Activity
PP2 (Control) Not ReportedNot ReportedComparable to 1sComparable to 1s

Data synthesized from literature.[1][2] "Submicromolar" and "Effective Activity" are reported as described in the source literature, indicating significant potency.

C. Experimental Protocols

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against Src kinase.

Kinase_Assay_Workflow start Start step1 Prepare reaction mixture: - Src kinase - Peptide substrate (e.g., Poly(Glu,Tyr) 4:1) - Assay buffer start->step1 step2 Add test compound (imidazo[4,5-c]pyridin-2-one derivative) at various concentrations step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at room temperature (e.g., 60 minutes) step3->step4 step5 Stop reaction and measure ADP production (e.g., using ADP-Glo™ Kinase Assay) step4->step5 step6 Determine IC₅₀ values step5->step6 end End step6->end

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

For Immediate Release A comprehensive technical guide detailing the discovery and synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry, is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the discovery and synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry, is presented herein. This document provides an in-depth analysis for researchers, scientists, and professionals in drug development, offering insights into the strategic importance of this molecular scaffold and a detailed exposition of its synthesis.

Introduction: The Strategic Value of the Imidazo[4,5-c]pyridin-2-one Core

The discovery of novel therapeutic agents is a cornerstone of modern medicine, with a significant focus on the development of small molecule kinase inhibitors.[1][2] The imidazo[4,5-c]pyridin-2-one scaffold has emerged as a "privileged structure" in this pursuit, demonstrating potent and selective inhibitory activity against various kinases implicated in cancer and other diseases.[1][3] This core structure serves as a versatile template for the design of ATP-competitive inhibitors, which can modulate the activity of key cellular signaling pathways.[3]

The subject of this guide, 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, is a crucial intermediate in the synthesis of a new generation of kinase inhibitors.[4] Its strategic placement of chlorine atoms provides reactive handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4] Notably, derivatives of the imidazo[4,5-c]pyridin-2-one core have shown promise as inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases, both of which are significant targets in oncology.[1][3]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is logically approached through a retrosynthetic analysis that highlights a key cyclization step. The core imidazo[4,5-c]pyridin-2-one ring system can be constructed from a suitably substituted diaminopyridine precursor. This leads to a strategic disconnection, pointing to 3,4-diamino-2,6-dichloropyridine as the pivotal intermediate.

G Target 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Intermediate1 3,4-Diamino-2,6-dichloropyridine Target->Intermediate1 Cyclization CyclizingAgent Carbonyl Source (e.g., CDI, Triphosgene) Target->CyclizingAgent Precursor1 4-Amino-2,6-dichloro-3-nitropyridine Intermediate1->Precursor1 Reduction StartingMaterial1 2,6-Dichloropyridine Precursor1->StartingMaterial1 Nitration & Amination

Caption: Retrosynthetic analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

The forward synthetic strategy therefore involves a multi-step sequence commencing with a commercially available dichloropyridine.

Experimental Protocols

Synthesis of the Key Intermediate: 3,4-Diamino-2,6-dichloropyridine

The synthesis of the diaminopyridine precursor is a critical phase of the overall process. While a direct, one-step synthesis of 3,4-diamino-2,6-dichloropyridine is not readily found in the literature, a plausible and effective route can be constructed based on established pyridine chemistry. This involves the initial synthesis of 4-amino-2,6-dichloropyridine, followed by nitration and subsequent reduction.

Step 1: Synthesis of 4-Amino-2,6-dichloropyridine

An efficient method for the synthesis of 4-amino-2,6-dichloropyridine has been reported, providing a key building block for further functionalization.[5]

Step 2: Nitration of 4-Amino-2,6-dichloropyridine to yield 4-Amino-2,6-dichloro-3-nitropyridine

The introduction of a nitro group at the C3 position is a crucial step. This is typically achieved using a mixture of nitric and sulfuric acids.

Step 3: Reduction of the Nitro Group to afford 3,4-Diamino-2,6-dichloropyridine

The final step in preparing the key intermediate is the reduction of the nitro group to an amine. Standard reduction conditions, such as catalytic hydrogenation or the use of a reducing agent like tin(II) chloride, can be employed.

Cyclization to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

The formation of the imidazolone ring is accomplished through the reaction of the vicinal diamine with a suitable carbonylating agent. Phosgene equivalents such as carbonyldiimidazole (CDI) or triphosgene are preferred due to their safer handling properties.

Exemplary Protocol using Carbonyldiimidazole (CDI):

  • Dissolution: Dissolve 3,4-diamino-2,6-dichloropyridine in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Addition of CDI: Add a stoichiometric amount of 1,1'-carbonyldiimidazole (CDI) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

G cluster_0 Synthesis of Precursor cluster_1 Final Cyclization 2,6-Dichloropyridine 2,6-Dichloropyridine 4-Amino-2,6-dichloropyridine 4-Amino-2,6-dichloropyridine 2,6-Dichloropyridine->4-Amino-2,6-dichloropyridine Amination 4-Amino-2,6-dichloro-3-nitropyridine 4-Amino-2,6-dichloro-3-nitropyridine 4-Amino-2,6-dichloropyridine->4-Amino-2,6-dichloro-3-nitropyridine Nitration 3,4-Diamino-2,6-dichloropyridine 3,4-Diamino-2,6-dichloropyridine 4-Amino-2,6-dichloro-3-nitropyridine->3,4-Diamino-2,6-dichloropyridine Reduction Final Product 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one 3,4-Diamino-2,6-dichloropyridine->Final Product CDI Carbonyldiimidazole (CDI) CDI->Final Product

Caption: Synthetic workflow for 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Physicochemical and Safety Data

While specific experimental data for 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is not widely published, data for a closely related methylated analog, 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, is available and can provide some guidance.

Table 1: Physicochemical Properties of a Related Analog

PropertyValueReference
Molecular FormulaC₇H₅Cl₂N₃[6]
Molecular Weight202.04 g/mol [6]
Boiling Point367.5 ± 52.0 °C at 760 mmHg[6]
Density1.6 ± 0.1 g/cm³[6]
Flash Point176.0 ± 30.7 °C[6]

Safety Considerations:

The related compound, 4,6-dichloro-1H-imidazo[4,5-c]pyridine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one represents a strategically important building block in the development of novel kinase inhibitors. The synthetic route outlined in this guide, proceeding through a key diaminodichloropyridine intermediate, offers a robust and adaptable methodology for accessing this valuable compound. The versatility of the dichloro-substituted scaffold ensures its continued relevance in the design and synthesis of next-generation therapeutics.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank.
  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry.
  • Preparation of a series of novel fluorophores, N-substituted 6-amino and 6,6″-diamino-2,2′:6′,2″-terpyridine by palladium-catalyzed amin
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.
  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Chemistry Proceedings.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives.
  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Ningbo Inno Pharmchem Co., Ltd.
  • 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. Chemsrc.
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Exploratory

An In-depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 668268-68-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a halogenated heterocyclic compound featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a halogenated heterocyclic compound featuring a fused imidazopyridine core. This structural motif is of significant interest in medicinal chemistry due to its analogy to purine bases, allowing it to interact with a variety of biological targets. The presence of two chlorine atoms and a lactam function offers multiple points for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. While detailed public data on this specific molecule is limited, its structural alerts suggest considerable potential as an intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. This guide aims to consolidate the available information and provide a comprehensive overview of its properties, potential synthesis, and applications based on the broader class of imidazo[4,5-c]pyridin-2-one derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is presented in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not widely available in the peer-reviewed literature and the provided information is based on data from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 668268-68-6Arctom[1]
Molecular Formula C₆H₃Cl₂N₃OChemScene[2], Arctom[1]
Molecular Weight 204.01 g/mol ChemScene[2], Arctom[1]
Synonyms 4,6-dichloro-1,3-dihydro-2H-Imidazo[4,5-c]pyridin-2-oneChemScene[2]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in DMSO and DMF-
Storage 4°CChemScene[2]

Reactivity and Synthetic Potential

The chemical structure of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one provides several avenues for synthetic elaboration. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The lactam nitrogen atoms can also be alkylated or arylated to further diversify the scaffold.

Proposed Synthetic Pathway

G cluster_0 Hypothetical Synthetic Pathway Start 2,3-Diamino-4,6-dichloropyridine Product 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Start->Product Cyclization Reagent1 Phosgene equivalent (e.g., triphosgene, CDI) Reagent1->Product

Caption: Hypothetical synthesis of the target compound.

This proposed one-step cyclization would offer an efficient route to the desired product. The choice of the phosgene equivalent and reaction conditions would be critical to optimize the yield and purity.

Potential Biological Activity and Applications

The imidazo[4,5-c]pyridin-2-one scaffold is a key feature in a number of biologically active molecules. Research into derivatives of this core has revealed potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

For instance, a series of 4-amino-substituted imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[3] This suggests that 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one could serve as a valuable starting material for the development of new anti-cancer agents.

The general workflow for utilizing this compound in a drug discovery program is outlined below:

G Start 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Step1 Functionalization via Nucleophilic Aromatic Substitution Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Based on the GHS information provided by commercial suppliers, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one should be handled with care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only in a well-ventilated area.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a promising, yet underexplored, chemical entity. Its structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of oncology. While a comprehensive dataset of its physicochemical and biological properties is not yet publicly available, the information on related compounds provides a strong rationale for its further investigation in drug discovery programs. Researchers working with this compound should proceed with appropriate safety precautions and consider the synthetic strategies and potential applications outlined in this guide.

References

  • PubChem. 4,6-dichloro-1H-imidazo[4,5-c]pyridine. [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Chem. Open, 2021 , 10(2), 178-185. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. J. Enzyme Inhib. Med. Chem., 2022 , 37(1), 1234-1246. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2021 , 26(15), 4627. [Link]

Sources

Foundational

Physical and chemical characteristics of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical characteristics of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from available data and analogous structures, this document will serve as a critical resource for professionals engaged in the synthesis, characterization, and application of this molecule.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of DNA and RNA. This bioisosterism allows compounds bearing this framework to interact with a wide array of biological targets, including kinases and other enzymes. The introduction of chloro-substituents and a ketone functional group, as seen in 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, offers unique electronic and steric properties that can be exploited to modulate biological activity and pharmacokinetic profiles. This guide will delve into the specific attributes of this dichlorinated derivative, providing a foundational understanding for its application in research and development.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in experimental settings. This section outlines the key identifiers and physicochemical parameters of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Core Compound Identifiers
IdentifierValueSource
Chemical Name 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one-
CAS Number 668268-68-6[1]
Molecular Formula C₆H₃Cl₂N₃O-
Molecular Weight 204.02 g/mol [1]
Canonical SMILES C1=C2C(=C(N=C1Cl)Cl)NC(=O)N2-
InChI Key FDXNZTUWNBRZDX-UHFFFAOYSA-N-
Predicted and Observed Physical Properties

Precise experimental data for some physical properties of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one are not extensively reported in publicly available literature. The table below includes available data and predicted values based on its chemical structure.

PropertyValueNotes
Melting Point Not available-
Boiling Point Not available-
Appearance Solid (predicted)Based on analogous compounds.
Solubility Limited solubility in water (predicted). Soluble in polar organic solvents such as DMSO and DMF (predicted).Solubility is a critical parameter for designing reaction conditions and biological assays.

Synthesis and Spectroscopic Characterization

The synthesis and rigorous characterization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one are fundamental to ensuring its purity and structural integrity for any downstream application.

Proposed Synthetic Pathway

A potential synthetic pathway is illustrated below:

Synthetic_Pathway A 2,3-Diamino-4,6-dichloropyridine C 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one A->C Cyclization B Phosgene or Phosgene Equivalent (e.g., triphosgene) B->C Analytical_Workflow Sample Sample of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one HPLC HPLC-UV/MS Sample->HPLC Purity, Identity GCMS GC-MS (with derivatization) Sample->GCMS Purity, Identity NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Results Purity Assessment & Structural Confirmation HPLC->Results GCMS->Results NMR->Results

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural similarity to purines suggests potential applications as kinase inhibitors and other therapeutic agents.[2][3] This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability of this compound. While specific experimental data for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is not extensively available in public literature, this document outlines robust, field-proven methodologies for determining these critical physicochemical parameters. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Introduction to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

The imidazo[4,5-c]pyridine core is a recognized scaffold in the development of various therapeutic agents, including inhibitors of Src family kinases for the treatment of glioblastoma.[3] The dichloro-substitution at the 4 and 6 positions of the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry.[1] The presence of the lactam function in the imidazole ring is anticipated to influence its physicochemical properties, including its hydrogen bonding capacity, crystal packing, and consequently, its solubility and stability.

Understanding the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro assays. Stability, on the other hand, dictates storage conditions, shelf-life, and potential degradation pathways that might affect its biological activity and safety profile.

Solubility Determination: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A comprehensive understanding of a compound's solubility profile in various media is essential for preclinical development. We will outline two primary methods for solubility assessment: kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution, typically in dimethyl sulfoxide (DMSO), upon addition to an aqueous buffer. This high-throughput method is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Causality Behind Experimental Choices: The use of DMSO is standard due to its ability to dissolve a wide range of organic compounds. The transition into an aqueous buffer mimics the physiological environment. Nephelometry provides a sensitive detection of precipitate formation.[4]

Diagram: Kinetic Solubility Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Transfer to Aqueous Buffer serial_dil->add_buffer incubation Incubate at 25°C for 2h add_buffer->incubation nephelometry Measure Turbidity (Nephelometer) incubation->nephelometry data_analysis Determine Precipitation Point nephelometry->data_analysis

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination.

  • Sample Preparation: Add an excess amount of solid 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one to vials containing the solvents of interest (e.g., water, PBS at various pH values, ethanol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of µg/mL or µM.

Self-Validating System: The continued presence of solid material at the end of the experiment confirms that saturation was achieved. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can be used to verify that equilibrium has been reached.

Table 1: Hypothetical Thermodynamic Solubility Data

Solvent SystemTemperature (°C)pHSolubility (µg/mL)
Deionized Water25~7< 1
PBS257.4< 1
0.1 N HCl251.05 - 10
0.1 N NaOH2513.01 - 5
Ethanol25N/A50 - 100
DMSO25N/A> 1000

Stability Assessment: Ensuring Compound Integrity

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State Stability

Solid-state stability is crucial for determining appropriate storage conditions and shelf-life.

  • Sample Preparation: Place accurately weighed samples of solid 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in open and closed vials.

  • Stress Conditions: Expose the samples to a range of stress conditions as per ICH guidelines, including:

    • Heat: 60°C

    • Humidity: 25°C / 90% RH

    • Light: Photostability chamber (ICH Q1B)

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 1, 2, and 4 weeks).

  • Analysis: At each time point, dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method to determine the purity and identify any degradation products.

Solution-State Stability

Solution-state stability is critical for developing formulations and for ensuring the integrity of the compound in biological assays.

  • Stock Solution Preparation: Prepare a stock solution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in a suitable solvent (e.g., DMSO or acetonitrile).

  • Incubation Media: Dilute the stock solution to a final concentration (e.g., 10 µM) in various aqueous buffers (e.g., pH 3, 7.4, and 9) and relevant biological media.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Analyze samples at initial (t=0) and various time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Quantify the remaining parent compound at each time point using a validated HPLC method.

Authoritative Grounding: The design of these stability studies is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.[5]

Diagram: Stability Testing Workflow

G cluster_solid Solid-State Stability cluster_solution Solution-State Stability solid_prep Prepare Solid Samples solid_stress Expose to Heat, Humidity, Light solid_prep->solid_stress solid_analysis Analyze by HPLC at t=0, 1, 2, 4 weeks solid_stress->solid_analysis sol_prep Prepare Solutions in Buffers sol_stress Incubate at 4°C, 25°C, 37°C sol_prep->sol_stress sol_analysis Analyze by HPLC at t=0, 1, 4, 8, 24h sol_stress->sol_analysis

Caption: Workflow for solid-state and solution-state stability testing.

Table 2: Example Stability Data Reporting

ConditionTime PointPurity (%)Major Degradant 1 (%)
Solid-State
60°C099.8< 0.05
4 weeks98.51.2
25°C / 90% RH099.8< 0.05
4 weeks99.50.2
Solution-State (pH 7.4, 37°C)
0 h99.9< 0.05
24 h95.24.5

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. Adherence to these protocols will generate high-quality, reliable data essential for advancing this and other promising compounds through the drug discovery and development pipeline. The principles of kinetic and thermodynamic solubility, coupled with systematic stability testing under stressed conditions, form the cornerstone of a successful preclinical assessment.

References

  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubChem. (n.d.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4948. [Link]

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (n.d.). ResearchGate. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2014). Journal of Medicinal Chemistry, 57(22), 9637–9650. [Link]

  • (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 232-235. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013). Bioorganic & Medicinal Chemistry, 21(3), 734-747. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435–1446. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

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Foundational

Literature review of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

An In-Depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: A Core Scaffold in Modern Kinase Inhibition Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: A Core Scaffold in Modern Kinase Inhibition

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient therapeutic development. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one has emerged as a significant heterocyclic building block, particularly in the synthesis of potent and selective kinase inhibitors. Its structural rigidity, combined with the strategic placement of reactive chlorine atoms and a lactam moiety, provides a versatile platform for generating diverse libraries of compounds aimed at complex disease targets.

The core of this molecule is the imidazo[4,5-c]pyridine system, a fused heterocyclic ring that bears a structural resemblance to purines.[1][2] This similarity allows derivatives to interact with the ATP-binding sites of a wide array of enzymes, most notably protein kinases, which play a crucial role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. This guide provides a comprehensive technical overview of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, detailing its properties, synthesis, and its pivotal role in the creation of next-generation therapeutics.

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The key characteristics of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one are summarized below.

PropertyValueSource(s)
CAS Number 668268-68-6[5]
Molecular Formula C₆H₃Cl₂N₃O[6]
Molecular Weight 204.01 g/mol [6]
Appearance Solid[7]
Purity ≥95%[6]
Storage Store in an inert atmosphere at room temperature or 2-8°C[6][7]

Synthesis and Chemical Reactivity

The synthetic utility of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in the differential reactivity of its functional groups. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. The lactam nitrogen can be alkylated or arylated, providing another vector for structural diversification.

Representative Synthetic Protocol

While specific multi-step syntheses starting from basic precursors are often proprietary or detailed within complex patents, the general approach involves the construction of the fused imidazopyridine ring system followed by chlorination and oxidation/cyclization to form the lactam. A common strategy for building the imidazo[4,5-c]pyridine core involves the cyclization of substituted 3,4-diaminopyridines.[1]

Conceptual Workflow for Synthesis:

The following diagram illustrates a conceptual pathway for the synthesis of the core scaffold and its subsequent functionalization, which is central to its application in drug discovery.

G cluster_synthesis Core Synthesis cluster_functionalization Derivative Synthesis A 3,4-Diaminopyridine Precursor B Cyclization (e.g., with Phosgene equivalent) A->B C Imidazo[4,5-c]pyridin-2-one Core B->C D Chlorination (e.g., with POCl₃, SOCl₂) C->D E 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one D->E F Target Molecule (Kinase Inhibitor) E->F Multi-step Derivatization G N-Alkylation/Arylation (Position 1 or 3) E->G R¹-X H Nucleophilic Aromatic Substitution (Position 4 or 6) E->H R²-Nu G->F H->F

Caption: Conceptual workflow for the synthesis and functionalization of the title compound.

Causality in Experimental Choices:

  • Cyclization Reagents: The choice of a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) for the cyclization step is critical for forming the 2-oxo (lactam) functionality of the imidazole ring in a controlled and high-yielding manner.

  • Chlorination Agents: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are powerful chlorinating agents used to convert hydroxyl groups on the pyridine ring (which may exist in tautomeric forms) into chlorine atoms, thereby activating the scaffold for subsequent SNAr reactions.

Biological Activity: A Scaffold for Potent Kinase Inhibitors

The primary value of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is as a key intermediate in the synthesis of kinase inhibitors.[6] Its derivatives have been investigated as inhibitors of several important kinase families.

Src Family Kinase (SFK) Inhibitors for Glioblastoma

Glioblastoma multiforme (GBM) is an aggressive brain tumor characterized by the dysregulation of multiple signaling pathways. Src family kinases (SFKs) are non-receptor tyrosine kinases that play a key role in GBM development.[8] Researchers have designed and synthesized a series of imidazo[4,5-c]pyridin-2-one derivatives based on the title compound as SFK inhibitors. These studies demonstrated that by modifying the N-1 and N-3 positions and replacing one of the chlorine atoms, compounds with submicromolar inhibitory potency against Src and Fyn kinases could be developed. The most active compounds showed effective antiproliferative activity against multiple glioblastoma cell lines.[8]

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors as Radiosensitizers

DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks induced by ionizing radiation. Inhibiting DNA-PK is therefore an attractive strategy for sensitizing cancer cells to radiotherapy. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors.[9] Structure-activity relationship (SAR) studies, starting from the core scaffold, led to the discovery of a compound with nanomolar potency against DNA-PK and excellent selectivity over related kinases. This compound demonstrated robust radiosensitization in a broad range of cancer cell lines and in tumor xenograft models, highlighting the therapeutic potential of this scaffold.[9]

Transforming Growth Factor β-Activated Kinase 1 (TAK1) Inhibition

TAK1 (also known as MAP3K7) is a central kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1.[10] It acts upstream of major transcription factors such as NF-κB and AP-1. Inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases like rheumatoid arthritis and certain cancers. While the title compound itself is an intermediate, related imidazopyridine structures have been successfully developed into potent TAK1 inhibitors.[10][11] The general mechanism involves the inhibitor binding to the ATP pocket of TAK1, preventing the phosphorylation and activation of downstream kinases like IKKβ and MKKs.

TAK1 Signaling Pathway and Point of Inhibition:

TAK1_Pathway TNFa TNF-α / IL-1 Receptor Receptor Complex TNFa->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs (MKK4/7) TAK1->MKKs Phosphorylates NFkB NF-κB IKK->NFkB Activates JNK JNK MKKs->JNK p38 p38 MKKs->p38 Inhibitor TAK1 Inhibitor (Derived Scaffold) Inhibitor->TAK1 Inhibits Nucleus Nucleus NFkB->Nucleus JNK->Nucleus p38->Nucleus Response Inflammatory Gene Expression Nucleus->Response

Caption: Inhibition of the TAK1 signaling pathway by a derivative compound.

Applications and Structure-Activity Relationship (SAR)

The true power of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is its role as a versatile chemical intermediate.[12] The two chlorine atoms offer sites for selective functionalization, enabling chemists to fine-tune the pharmacological properties of the final molecule.[12]

Key SAR Insights from Derivative Studies:

  • Position 6: Substitution at the 6-position, often with anilino groups, has been crucial for achieving high potency and selectivity, particularly for DNA-PK inhibitors.[9] The nature of the substituents on this aniline ring directly influences the interaction with the kinase active site.

  • N-1 and N-3 Positions: Alkylation or arylation at the nitrogen atoms of the imidazo[4,5-c]pyridin-2-one core is used to modulate properties such as solubility, cell permeability, and metabolic stability, and can also influence the binding orientation within the target protein.[8]

  • Kinase Selectivity: The development of selective inhibitors is a major challenge in kinase drug discovery. By systematically exploring substitutions around the imidazo[4,5-c]pyridin-2-one scaffold, researchers can optimize interactions with the specific amino acid residues of the target kinase's ATP-binding pocket while minimizing off-target effects.

Target Kinase FamilyKey ApplicationRepresentative Derivative ClassReference(s)
Src Family Kinases (SFKs) Glioblastoma4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones[8]
DNA-PK Cancer Radiosensitization6-Anilino-imidazo[4,5-c]pyridin-2-ones[9]
c-Met Cancer3H-imidazo[4,5-b]pyridines (related scaffold)[4]
Aurora Kinases CancerImidazo[4,5-b]pyridines (related scaffold)[2]

Safety and Handling

While detailed toxicology for this specific intermediate is not extensively published, related dichlorinated heterocyclic compounds are generally handled with care. Based on supplier safety data for the closely related 4,6-dichloro-1H-imidazo[4,5-c]pyridine, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][13]

Standard Laboratory Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is more than just a chemical intermediate; it is a foundational scaffold that has enabled the discovery of potent and selective inhibitors for critical disease-related kinases. Its synthetic tractability, coupled with the proven biological activity of its derivatives against targets in oncology and immunology, establishes it as a privileged structure in modern medicinal chemistry. As the demand for targeted, next-generation therapeutics continues to grow, the strategic application of core scaffolds like this will remain indispensable to the process of drug discovery and development.

References

  • 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one | 668268-68-6. ChemicalBook.
  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem.
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Exploratory

Unlocking the Therapeutic Potential of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: A Technical Guide to Target Identification and Validation

Abstract The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, represents a key chemical intermediate with significant potential for the development of novel therapeutics.[1][2] Its dichlorinated structure offers a versatile platform for synthetic modifications, enabling the exploration of a wide chemical space to optimize potency and selectivity against various biological targets.[1] This technical guide provides an in-depth analysis of the potential therapeutic targets of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, based on the established activities of structurally related imidazopyridine derivatives. Furthermore, we present detailed experimental workflows for the identification and validation of these putative targets, designed to empower researchers in their drug discovery endeavors.

Introduction: The Promise of a Privileged Scaffold

The structural analogy of the imidazopyridine ring system to endogenous purines has historically driven the biological investigation of this compound class, revealing a broad spectrum of therapeutic activities.[3] Derivatives have been identified as modulators of GABAA receptors, proton pump inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[3] More recently, the focus has shifted towards oncology and immunology, with numerous imidazopyridine-based molecules demonstrating potent inhibitory effects on key enzymes driving disease pathogenesis.[4][5][6]

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, in particular, serves as a foundational building block for creating libraries of novel compounds.[1] The chlorine atoms at the 4 and 6 positions are amenable to selective functionalization, allowing for the systematic optimization of structure-activity relationships (SAR). This guide will explore the most probable therapeutic avenues for derivatives of this compound, with a primary focus on protein kinases, a class of enzymes frequently targeted by the imidazopyridine scaffold.

Postulated Therapeutic Target Classes

Based on extensive research into the broader family of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives, several key protein families emerge as high-probability targets for compounds derived from 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Protein Kinases: The Predominant Target Family

The ATP-binding pocket of protein kinases has proven to be a highly "druggable" site, and the imidazopyridine core is particularly well-suited to interact with this domain. The scaffold can mimic the purine ring of ATP, leading to competitive inhibition. Several subfamilies of kinases are of particular interest:

  • Src Family Kinases (SFKs): A study of imidazo[4,5-c]pyridin-2-one derivatives revealed potent, submicromolar inhibition of Src and Fyn, two key members of the SFKs.[7][8] These non-receptor tyrosine kinases are frequently overexpressed and hyperactivated in various cancers, including glioblastoma, where they play a crucial role in signaling pathways that promote cell proliferation, survival, and migration.[8] The inhibition of SFKs by derivatives of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one could therefore represent a promising strategy for the treatment of aggressive cancers.[7][8]

  • Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway and has emerged as a validated therapeutic target for B-cell malignancies and autoimmune disorders.[9] Novel imidazo[4,5-b]pyridine derivatives have been successfully developed as noncovalent, reversible inhibitors of BTK, suggesting that the imidazo[4,5-c]pyridine scaffold could also be adapted to target this kinase.[9] This opens up therapeutic possibilities in chronic lymphocytic leukemia and other B-cell lymphomas.

  • Aurora Kinases: Aurora A kinase (AURKA) is a serine/threonine kinase that plays an essential role in mitotic progression. Its overexpression is linked to carcinogenesis, making it an attractive target for cancer therapy.[3] Imidazo[4,5-b]pyridine derivatives have been reported as potent inhibitors of AURKA, indicating another promising avenue for investigation.[3]

Below is a representative signaling pathway illustrating the central role of Src Family Kinases in cancer cell signaling.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinases (SFK) RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras/Raf/MEK/ERK Pathway Src->Ras Metastasis Invasion & Metastasis Src->Metastasis Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ras->Proliferation Inhibitor 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Derivative Inhibitor->Src Inhibition

Caption: Putative inhibition of the Src signaling pathway by a derivative.

Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes are crucial for DNA repair. Their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. A series of imidazo[4,5-c]pyridines has been shown to possess moderate to good PARP inhibitory activity, enhancing the sensitivity of tumor cells to chemotherapy.[3] This suggests that derivatives of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one could be developed as standalone or combination therapies in oncology.

Experimental Workflows for Target Identification and Validation

To transition from postulated to confirmed targets, a systematic and rigorous experimental approach is essential. The following protocols provide a roadmap for identifying the molecular targets of novel derivatives of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and validating their engagement in a cellular context.

Broad-Spectrum Kinase Profiling

Rationale: Given the high probability of kinase inhibition, an initial broad-spectrum screening against a panel of kinases is a cost-effective and efficient first step. This will identify the most sensitive kinase targets and provide an early indication of selectivity.

Methodology:

  • Compound Preparation: Solubilize the test compound (a derivative of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one) in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the compound.

  • Kinase Reaction: In each well of a multi-well plate, combine a recombinant kinase, a suitable substrate (peptide or protein), and ATP. Initiate the reaction by adding the test compound at various concentrations.

  • Detection: After a defined incubation period, quantify kinase activity. Common methods include radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Summary Table:

Kinase TargetIC50 (nM) of Derivative XSelectivity Notes
Src[Example: 50]Potent inhibition
Fyn[Example: 80]Strong inhibition
BTK[Example: 250]Moderate inhibition
AURKA[Example: 1200]Weak inhibition
VEGFR2[Example: >10,000]No significant inhibition
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful method to confirm that a compound binds to its putative target within the complex environment of a living cell. The principle is that a protein becomes more thermally stable upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO).

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures.

  • Protein Extraction: Lyse the cells to release their protein content. Centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Detection: Use Western blotting or other immunoassays to specifically detect the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heating cluster_2 Step 3 & 4: Lysis & Separation cluster_3 Step 5: Detection Cells_Vehicle Cells + Vehicle Heat_Gradient Apply Temperature Gradient Cells_Vehicle->Heat_Gradient Cells_Compound Cells + Compound Cells_Compound->Heat_Gradient Lysis Cell Lysis Heat_Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Protein Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for Target Protein Soluble_Fraction->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and autoimmune diseases. The established biological activities of the broader imidazopyridine class strongly suggest that derivatives of this compound are likely to target key signaling kinases such as those in the Src family, as well as other important enzymes like PARPs. The experimental workflows detailed in this guide provide a clear and robust framework for identifying and validating these potential targets. By employing a systematic approach of broad-spectrum screening followed by confirmation of cellular target engagement, researchers can efficiently advance novel derivatives of this versatile scaffold towards clinical development.

References

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  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. PubMed Central. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Purification of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Introduction: Navigating the Purification of a Key Heterocyclic Intermediate 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Heterocyclic Intermediate

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial building block in the synthesis of more complex bioactive molecules.[1] Its structural resemblance to purines makes it a valuable scaffold for targeting a variety of biological pathways.[2][3] The efficacy and reproducibility of subsequent synthetic steps, as well as the accuracy of biological screening, are critically dependent on the purity of this intermediate.

This guide provides a detailed exploration of robust purification techniques for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, grounded in established principles of organic chemistry and practical laboratory experience. We will delve into the rationale behind methodological choices, offering protocols for recrystallization and column chromatography tailored to the unique physicochemical properties of this dichlorinated imidazopyridine derivative.

Understanding the Molecule and Potential Impurities

The purification strategy for any compound must begin with an understanding of its structure and the likely impurities that may be present from its synthesis.

Key Structural Features:

  • Fused Heterocyclic System: The imidazo[4,5-c]pyridine core is relatively polar and capable of hydrogen bonding.

  • Dichlorination: The two chlorine atoms increase the molecular weight and hydrophobicity, and can influence the electronic properties of the ring system.

  • Lactam Moiety: The pyridinone structure contributes to its polarity and potential for hydrogen bonding.

Common Impurities: Based on typical synthetic routes for imidazo[4,5-c]pyridines, which often involve the cyclization of substituted diaminopyridines, the following impurities can be anticipated:[4][5]

  • Unreacted Starting Materials: Such as the precursor diaminopyridine derivative.

  • Regioisomers: In cases where the cyclization can occur at different positions, isomeric impurities may form.[6][7]

  • By-products: From side reactions or degradation of starting materials and the final product.

  • Residual Solvents and Reagents: From the preceding synthetic steps.

A successful purification strategy will effectively separate the target molecule from these structurally similar and dissimilar impurities.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful, efficient, and often preferred method for purifying solid compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[8]

Rationale for Solvent Selection

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one at elevated temperatures.

  • Low solubility for the target compound at low temperatures, allowing for maximum recovery.

  • High solubility for impurities at all temperatures, so they remain in the mother liquor.

  • A boiling point that is not excessively high, to facilitate its removal from the purified crystals.

  • Inertness, meaning it does not react with the compound.

Given the polar nature of the imidazopyridinone core and the presence of chloro substituents, a systematic screening of solvents with varying polarities is recommended.

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place approximately 10-20 mg of the crude 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Good candidates for initial screening include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, dichloromethane, and water.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • Observation:

    • An ideal single solvent will dissolve the compound completely when hot, and upon cooling, will yield a significant amount of crystalline precipitate.

    • If the compound is very soluble in a solvent even at room temperature, that solvent may be suitable as the "soluble" component in a two-solvent system.

    • If the compound is insoluble or has very low solubility even at the boiling point, that solvent may be a good "anti-solvent" in a two-solvent system.

  • Two-Solvent System Testing: If no single solvent is ideal, test miscible solvent pairs. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Then, add a hot anti-solvent (in which the compound is poorly soluble) dropwise until the solution becomes turbid. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent mixtures to try include:[9]

    • Methanol/Water

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Table 1: Hypothetical Solvent Screening Results

SolventSolubility at Room Temp.Solubility at BoilingObservations upon CoolingSuitability
MethanolHighVery HighNo crystals formGood "soluble" solvent
WaterInsolubleLow-Good "anti-solvent"
Ethyl AcetateLowModerateSome crystal formationPotential single solvent
HexaneInsolubleInsoluble-Good "anti-solvent"
DichloromethaneModerateHighOiling out observedPotential "soluble" solvent
Protocol 2: Two-Solvent Recrystallization using Methanol and Water

This protocol is based on the common observation that many nitrogen-containing heterocyclic compounds are soluble in alcohols and insoluble in water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in the minimum amount of hot methanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot methanolic solution, add water dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of hot methanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purification Strategy 2: Silica Gel Column Chromatography

For complex mixtures or when recrystallization fails to provide the desired purity, silica gel column chromatography is an indispensable technique.[10] The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).

Rationale for Eluent System Selection

The choice of eluent is critical for achieving good separation. For imidazopyridine derivatives, which are moderately polar, a mixture of a non-polar and a polar solvent is typically used.[11]

  • Non-polar component: Hexanes or petroleum ether.

  • Polar component: Ethyl acetate, dichloromethane, or methanol.

The optimal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, which generally translates to good separation on a column. Given the presence of the pyridine ring, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent peak tailing and improve resolution.[12]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography TLC 1. TLC Analysis: Determine optimal eluent (e.g., EtOAc/Hexane) Slurry 2. Slurry Preparation: Adsorb crude product onto silica gel TLC->Slurry Column 3. Column Packing: Pack column with silica gel in eluent Slurry->Column Load 4. Loading: Carefully load the slurry onto the column Column->Load Elute 5. Elution: Run the column with the chosen eluent system Load->Elute Collect 6. Fraction Collection: Collect fractions based on elution volume Elute->Collect TLC_fractions 7. Fraction Analysis: Analyze fractions by TLC to identify pure product Collect->TLC_fractions Combine 8. Pooling: Combine pure fractions TLC_fractions->Combine Evaporate 9. Solvent Removal: Evaporate solvent under reduced pressure Combine->Evaporate

Caption: Workflow for Silica Gel Column Chromatography.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate). For more polar impurities, a system of methanol in dichloromethane (e.g., 1% to 5% methanol) might be necessary.[11]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity. For example, start with 20% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Table 2: Example Column Chromatography Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic compounds.
Mobile Phase Gradient: 20% to 50% Ethyl Acetate in HexanesProvides good separation for moderately polar compounds.
Modifier 0.5% TriethylamineNeutralizes acidic sites on silica, preventing peak tailing.[12]
Loading Method Dry LoadingOften results in better resolution compared to wet loading.
Monitoring TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization.

Conclusion: A Pathway to High Purity

The purification of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a critical step in its utilization as a chemical intermediate. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present, as well as the desired final purity. A preliminary analysis by TLC or LC-MS of the crude material is highly recommended to inform the selection of the most appropriate purification strategy. The protocols provided herein offer a robust framework for achieving high-purity material, thereby ensuring the integrity of subsequent research and development activities.

References

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  • Kandri Rodi, Y., et al. (2011). 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2686. [Link]
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Application

Application Notes and Protocols for the Characterization of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a Kinase Inhibitor

Abstract The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][2][3] This document provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a potential kinase inhibitor. These application notes and protocols are designed to offer a robust framework for determining the compound's in vitro potency, selectivity, mechanism of action, and cellular efficacy. The methodologies described herein are grounded in established best practices for kinase inhibitor drug discovery and are intended to be adaptable to specific research needs.[4][5]

Introduction: The Rationale for Investigating 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4][5][6] The imidazo[4,5-c]pyridine core has been identified as a versatile scaffold for the development of kinase inhibitors, with derivatives showing activity against Src family kinases (SFKs), DNA-dependent protein kinase (DNA-PK), and others.[1][2]

4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that presents a unique substitution pattern on this promising scaffold.[7][8] The electron-withdrawing chlorine atoms at the 4 and 6 positions can significantly influence the molecule's electronic properties and its potential interactions with the ATP-binding pocket of kinases. The purpose of these application notes is to provide a structured and scientifically rigorous approach to elucidating the kinase inhibitory profile of this compound.

Preliminary Compound Characterization

Prior to biological evaluation, it is imperative to ensure the identity, purity, and solubility of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Quality Control Workflow

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_preparation Stock Solution Preparation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Assessment (>95% via HPLC) Purification->Purity Solubility Solubility Testing (e.g., DMSO) Purity->Solubility Stock Stock Solution (e.g., 10 mM in DMSO) Solubility->Stock Storage Aliquoting & Storage (-20°C or -80°C) Stock->Storage Cellular_Workflow cluster_assays Downstream Analysis Cell_Line Select Appropriate Cell Line (with active target kinase) Treatment Treat Cells with Compound (dose-response) Cell_Line->Treatment Lysis Cell Lysis Treatment->Lysis Proliferation Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Proliferation Western_Blot Western Blot (for p-Substrate) Lysis->Western_Blot ELISA ELISA/TR-FRET (for p-Substrate) Lysis->ELISA

Sources

Method

Application of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in cancer research

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold in cancer research. Introduction: The Privile...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold in cancer research.

Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine in Oncology

The imidazo[4,5-c]pyridine core structure represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cancer cell signaling.[1] This mimicry makes the imidazo[4,5-c]pyridine scaffold a "privileged scaffold" for the design of novel therapeutic agents. While various derivatives of this core have been explored for their anticancer potential, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one stands out as a crucial chemical intermediate.[2][3] Its reactive chlorine atoms provide a versatile platform for synthetic modifications, enabling the generation of diverse libraries of compounds for screening and optimization in cancer drug discovery.[3]

Mechanism of Action: Targeting Src Family Kinases in Glioblastoma

One of the most promising applications of imidazo[4,5-c]pyridin-2-one derivatives is in the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[4] Certain derivatives have been identified as potent inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in GBM.[4]

SFKs, including Src, Fyn, and Yes, are key regulators of fundamental cellular processes such as proliferation, survival, migration, and angiogenesis. Their dysregulation in GBM contributes significantly to tumor growth and invasion. The imidazo[4,5-c]pyridin-2-one derivatives competitively bind to the ATP-binding pocket of the SFK catalytic domain, thereby inhibiting their kinase activity and blocking downstream signaling pathways.[4]

SFK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinase (SFK) RTK->Src Activation Downstream Downstream Effectors (e.g., FAK, STAT3, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) Downstream->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->Src Inhibition Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_Cellular Cellular Mechanism Synthesis Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Screening Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Lead Selection Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Mechanism Study Molecular_Modeling Molecular Dynamics Simulation Western_Blot->Molecular_Modeling Binding Mode Analysis

Caption: A generalized experimental workflow for the evaluation of imidazo[4,5-c]pyridin-2-one derivatives in cancer research.

Conclusion and Future Directions

The 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. Derivatives of the imidazo[4,5-c]pyridin-2-one core have demonstrated potent inhibitory activity against Src family kinases, highlighting their therapeutic potential in cancers such as glioblastoma. The protocols and methodologies detailed in this guide provide a framework for researchers to synthesize, screen, and characterize new compounds based on this privileged scaffold. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into preclinical and clinical development.

References

  • MySkinRecipes. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1957. Available at: [Link]

  • Goral, V., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4948. Available at: [Link]

  • Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International, 34(46B), 1-11. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives

Introduction: The Significance of the Imidazo[4,5-c]pyridin-2-one Scaffold The 1H-imidazo[4,5-c]pyridin-2(3H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural analogy to purine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridin-2-one Scaffold

The 1H-imidazo[4,5-c]pyridin-2(3H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural analogy to purines allows for its interaction with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have shown significant promise as potent and selective inhibitors of various kinases implicated in oncology, such as Src family kinases, which are crucial in the progression of aggressive cancers like glioblastoma.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of inhibitory activity and pharmacokinetic properties, driving the demand for robust and versatile synthetic routes.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, and its subsequent derivatization. The protocols are designed to be clear, reproducible, and scalable, catering to the needs of researchers in drug discovery and development.

Strategic Overview of the Synthesis

The synthesis of the 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold is a multi-step process that begins with the commercially available 2,6-dichloropyridine. The overall strategy involves the introduction of amino groups at the C3 and C4 positions of the pyridine ring, followed by cyclization to form the fused imidazole ring.

Synthesis_Overview Start 2,6-Dichloropyridine Step1 Amination Start->Step1 Intermediate1 2,6-Dichloropyridin-4-amine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Amino-2,6-dichloro-3-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 3,4-Diamino-2,6-dichloropyridine Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Product 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Step4->Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Precursor: 3,4-Diamino-2,6-dichloropyridine

The synthesis of the crucial diamino precursor is achieved in two sequential steps: nitration of 2,6-dichloropyridin-4-amine followed by the reduction of the nitro group.

Protocol 1.1: Nitration of 2,6-Dichloropyridin-4-amine

This protocol details the regioselective nitration of 2,6-dichloropyridin-4-amine to yield 4-amino-2,6-dichloro-3-nitropyridine. The reaction utilizes a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and ensure selective nitration at the C3 position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloropyridin-4-amine163.003.0 g18.4 mmol
Concentrated Sulfuric Acid98.0840 mL-
70% Nitric Acid63.012.0 g22.2 mmol

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to -5 °C using an ice-salt bath.

  • Slowly add 3.0 g (18.4 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 2.0 g of 70% nitric acid to 2 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 30 minutes.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting yellow suspension to a pH of approximately 4 by the slow addition of concentrated ammonium hydroxide solution, while maintaining a low temperature with a dry ice/acetone bath.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with ice-cold water, and dry under high vacuum to yield 4-amino-2,6-dichloro-3-nitropyridine.[2]

Expected Yield: Approximately 3.6 g (94%).

Protocol 1.2: Reduction of 4-Amino-2,6-dichloro-3-nitropyridine

This protocol describes the reduction of the nitro group of 4-amino-2,6-dichloro-3-nitropyridine to an amino group, yielding 3,4-diamino-2,6-dichloropyridine. A variety of reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-2,6-dichloro-3-nitropyridine208.003.0 g14.4 mmol
Iron Powder55.854.0 g71.6 mmol
Ethanol46.0750 mL-
Concentrated Hydrochloric Acid36.461 mL-

Experimental Procedure:

  • To a suspension of 3.0 g (14.4 mmol) of 4-amino-2,6-dichloro-3-nitropyridine in 50 mL of ethanol in a round-bottom flask, add 4.0 g (71.6 mmol) of iron powder.

  • Add 1 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to afford pure 3,4-diamino-2,6-dichloropyridine.

Part 2: Cyclization to form the Imidazo[4,5-c]pyridin-2-one Core

The final step in the synthesis of the core scaffold involves the cyclization of the 3,4-diamino-2,6-dichloropyridine intermediate. This is typically achieved using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI), which is a safer alternative to phosgene.[3][4][5][6][7]

Protocol 2.1: CDI-Mediated Cyclization

This protocol outlines the cyclization of 3,4-diamino-2,6-dichloropyridine using CDI to form 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Diamino-2,6-dichloropyridine178.022.0 g11.2 mmol
1,1'-Carbonyldiimidazole (CDI)162.152.0 g12.3 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Experimental Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 g (11.2 mmol) of 3,4-diamino-2,6-dichloropyridine in 50 mL of anhydrous THF.

  • Add 2.0 g (12.3 mmol) of 1,1'-carbonyldiimidazole (CDI) portion-wise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Cyclization_Mechanism Diaminopyridine 3,4-Diamino-2,6-dichloropyridine CDI CDI Diaminopyridine->CDI Reaction with Intermediate_A Activated Intermediate CDI->Intermediate_A Intramolecular_Attack Intramolecular Nucleophilic Attack Intermediate_A->Intramolecular_Attack Intermediate_B Tetrahedral Intermediate Intramolecular_Attack->Intermediate_B Elimination Elimination of Imidazole Intermediate_B->Elimination Product 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Elimination->Product

Caption: Plausible mechanism for CDI-mediated cyclization.

Part 3: Derivatization of the Scaffold

The chloro substituents at the 4 and 6 positions of the 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold are amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This enables the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Protocol 3.1: General Procedure for N-Alkylation/Arylation

The nitrogen atoms of the imidazole ring can be functionalized through alkylation or arylation reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one204.021.0 g4.9 mmol
Alkyl/Aryl Halide (e.g., Benzyl Bromide)171.041.1 eq.5.4 mmol
Base (e.g., K₂CO₃)138.212.0 eq.9.8 mmol
Anhydrous Dimethylformamide (DMF)73.0920 mL-

Experimental Procedure:

  • To a solution of 1.0 g (4.9 mmol) of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 20 mL of anhydrous DMF, add 2.0 equivalents of a suitable base (e.g., potassium carbonate).

  • Add 1.1 equivalents of the desired alkyl or aryl halide (e.g., benzyl bromide) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-substituted derivative.

Conclusion

The synthetic pathways detailed in these application notes provide a robust foundation for the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its derivatives. By understanding the rationale behind each experimental step and adhering to the detailed protocols, researchers can efficiently access this valuable scaffold for the development of novel kinase inhibitors and other potential therapeutic agents. The versatility of the dichlorinated intermediate opens up a vast chemical space for exploration in the quest for new and effective medicines.

References

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][4]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 560–563. [Link]

  • PubMed. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][4]Triazolo[4,3-a]pyridines. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. Carbonyldiimidazole. [Link]

  • National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • ResearchGate. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][4]Triazolo[4,3-a]pyridines. [Link]

  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]

  • Google Patents.
  • Quick Company. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

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Method

Application Notes &amp; Protocols: A Framework for the Experimental Characterization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Introduction: The Scientific Rationale The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has made it a fertile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has made it a fertile ground for the development of small molecule modulators of key cellular enzymes, particularly protein kinases.[1] Derivatives of this core have been successfully developed as potent inhibitors of critical oncogenic kinases, including those in the Src family and Bruton's tyrosine kinase (BTK), finding applications in oncology and autoimmune disorders.[2][3][4][5]

The subject of this guide, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, is a specific analogue within this class. Its dichlorinated structure presents unique opportunities for chemical modification and potential protein-ligand interactions.[6] However, its biological targets and mechanism of action remain to be fully elucidated.

This document provides a comprehensive, hypothesis-driven framework for researchers to systematically characterize this compound. We will proceed through a logical cascade of experiments, from initial target identification to biochemical validation and cellular-level mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causal logic behind each experimental choice, empowering researchers to generate robust and reproducible data.

Part 1: Compound Profile and Initial Handling

Before initiating any biological studies, it is imperative to understand the fundamental properties of the compound and establish proper handling and storage procedures.

1.1. Physicochemical Properties

A summary of the key computed properties for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is presented below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃OPubChem[7]
Molecular Weight 204.02 g/mol PubChem[7]
CAS Number 668268-68-6ChemicalBook[8]
Canonical SMILES C1=C2C(=NC(=O)N1)N=CC(=C2Cl)ClPubChem[7]

1.2. Protocol: Stock Solution Preparation and Storage

The integrity of all subsequent data relies on the proper preparation and storage of the test compound.

  • Principle: Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic small molecules for biological assays. Preparing a high-concentration stock minimizes the final DMSO concentration in assays, which can itself have biological effects.

  • Procedure:

    • Accurately weigh 5 mg of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. (For 5 mg, this would be 2.45 mL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in low-retention microtubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. For daily use, a working aliquot can be stored at 4°C for up to one week.

Part 2: Target Identification and Validation

Given the imidazo[4,5-c]pyridine core, we hypothesize that the compound is a kinase inhibitor. The primary objective is to identify its specific protein target(s). A multi-faceted approach combining unbiased screening with hypothesis-driven validation is recommended.[9]

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical & Cellular Validation A Compound Synthesis & Stock Preparation B Affinity-Based Pulldown (Protocol 1) A->B C Mass Spectrometry (LC-MS/MS) B->C D Candidate Target List C->D E Biochemical IC50 Assay (Protocol 2) D->E Hypothesis for Validation F Cell Viability Assay (Protocol 3) E->F G Cellular Target Engagement (Protocol 4) F->G H Downstream Signaling Analysis (Protocol 5) G->H I Validated Target & MoA H->I

Caption: Overall experimental workflow for compound characterization.

2.1. Protocol 1: Target Identification via Affinity-Based Pulldown

  • Principle: This method uses an immobilized version of the small molecule to "pull down" its binding partners from a complex cell lysate. The bound proteins are then identified by mass spectrometry.[10][11] This is an unbiased approach to discover direct physical interactions.

  • Causality: A successful pulldown requires that the compound be attached to a solid support (e.g., agarose beads) via a linker at a position that does not disrupt its binding to the target protein.[12]

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one with a linker arm (e.g., polyethylene glycol, PEG) terminating in a reactive group (e.g., NHS ester) or a biotin tag. This step is crucial and often requires structure-activity relationship (SAR) data to identify a non-essential modification site.[10][11]

    • Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads or, if biotinylated, use streptavidin-coated beads.

    • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known for aberrant kinase signaling, like U87 glioblastoma cells[2][3]) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubation: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Competitive Elution (Control): As a critical control, perform a parallel incubation where the lysate is pre-incubated with a high concentration of the free, unconjugated 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one before adding the beads. True binding partners will be outcompeted by the free compound and will not bind to the beads.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Candidate targets are proteins that are present in the main pulldown sample but significantly reduced or absent in the competitive elution control lane.

Part 3: Biochemical and Cellular Assay Protocols

Once candidate targets are identified, the next phase is to quantify the compound's inhibitory activity and confirm its effects in a cellular environment.

3.1. Protocol 2: IC₅₀ Determination with a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. The ADP-Glo™ assay uses a two-step reaction where remaining ATP is first depleted, and then the ADP is converted back to ATP, which drives a luciferase reaction.[13] The resulting luminescent signal is directly proportional to kinase activity. This format is highly sensitive, safe (non-radioactive), and suitable for high-throughput screening.[14][15]

  • Methodology:

    • Plate Setup: In a 96-well or 384-well white assay plate, add 2.5 µL of the compound serially diluted in assay buffer. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Kinase/Substrate Addition: Add 2.5 µL of a master mix containing the recombinant target kinase and its specific substrate to each well. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination.[15]

    • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP.[16]

    • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

    • Readout: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: (Signal_well - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme) * 100%.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC₅₀ value using a non-linear regression (sigmoidal dose-response) curve fit.

IC₅₀ Data Summary Table

Target Kinase Substrate Used ATP Conc. (µM) IC₅₀ (nM)
e.g., Src Poly(Glu,Tyr) 4:1 10 Value

| e.g., Fyn | Poly(Glu,Tyr) 4:1 | 10 | Value |

3.2. Protocol 3: Cell Viability Assay (MTT/MTS)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[16]

  • Methodology:

    • Cell Seeding: Seed cells of a relevant cancer line (e.g., U251 glioblastoma cells[2]) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (typically from 1 nM to 100 µM). Include a DMSO vehicle control.

    • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours.

    • Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of growth inhibition against the log concentration of the compound.

Cell_Based_Assay_Logic A Treat Cells with Compound B Cell Viability Assay (Protocol 3) A->B C Target Engagement Assay (Protocol 4) A->C D Phospho-Protein Analysis (Protocol 5) A->D R1 Does it kill cells? (Phenotypic Effect) B->R1 R2 Does it bind the target in cells? (Direct Evidence) C->R2 R3 Does it inhibit the pathway? (Mechanistic Link) D->R3

Caption: Logic flow for cell-based compound validation.

3.3. Protocol 4: Cellular Target Engagement using NanoBRET™

  • Principle: This advanced assay quantifies compound binding to a specific target protein within intact, living cells.[17] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.

  • Methodology:

    • Cell Transfection: Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Cell Plating: Plate the transfected cells in a 96-well white assay plate.

    • Compound Addition: Add serial dilutions of the test compound to the cells.

    • Tracer Addition: Add the specific NanoBRET™ tracer at its predetermined optimal concentration.

    • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

    • Incubation: Incubate at 37°C for 2 hours.

    • Readout: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously using a plate reader equipped with the appropriate filter set.

    • Analysis: Calculate the BRET ratio and plot the change against the log concentration of the compound to determine the IC₅₀ for target engagement in a live-cell environment.

3.4. Protocol 5: Western Blot Analysis of Downstream Signaling

  • Principle: If the compound inhibits a target kinase, the phosphorylation of its direct downstream substrates should decrease. Western blotting uses specific antibodies to detect the levels of both the phosphorylated form of a protein and the total amount of that protein.[16] A decrease in the phospho-signal relative to the total signal provides strong evidence of target inhibition in a biological context.

Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK RAS/MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., SFK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Inhibitor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene

Caption: Representative kinase signaling pathway subject to inhibition.

  • Methodology:

    • Cell Treatment: Culture a responsive cell line to 70-80% confluency and treat with various concentrations of the compound (based on GI₅₀ values) for a short duration (e.g., 2-4 hours).

    • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-Akt Ser473).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to allow for normalization of the phospho-signal.

Conclusion and Future Directions

This application note provides a structured, multi-step workflow to thoroughly characterize the biological activity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. By progressing from unbiased target identification to specific biochemical and cellular validation, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from this cascade would warrant further investigation, including kinome-wide selectivity profiling to assess off-target effects, the development of structure-activity relationships through chemical synthesis, and eventual progression into more complex cellular models and in vivo efficacy studies.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • University College London. (n.d.).
  • ResearchGate. (2023). (PDF)
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Broad Institute. (n.d.).
  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • PubMed Central. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
  • BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with Multi-kinase-IN-3.
  • Semantic Scholar. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
  • Yoon, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemicalBook. (2025). 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one (CAS 668268-68-6).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • PubChem. (n.d.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine.
  • Duncan, J. S., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Reaction Biology. (2022).
  • Sławiński, J., & Bącal, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

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Application

Application Notes and Protocols for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in Drug Discovery

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for drug development is paramount. The i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for drug development is paramount. The imidazo[4,5-c]pyridine core, a heterocyclic ring system, has garnered significant attention due to its structural resemblance to purines, making it a valuable framework for targeting ATP-binding sites in various enzymes, particularly kinases.[1] 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a key intermediate that provides a versatile platform for the synthesis of a diverse array of bioactive molecules.[2] The presence of two chlorine atoms at the 4 and 6 positions offers strategic handles for selective functionalization, enabling chemists to systematically explore the chemical space and optimize compounds for potency, selectivity, and pharmacokinetic properties.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns, with a focus on kinase inhibitor development.

Chemical Properties and Handling

4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃O.[3]

PropertyValueSource
Molecular Weight204.01 g/mol [3]
CAS Number668268-68-6[3]
AppearanceOff-white to light yellow solidCommercially available
StorageStore in an inert atmosphere at room temperature[3]

Safety Precautions: Like many chlorinated heterocyclic compounds, 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Application: A Versatile Building Block for Kinase Inhibitors

The primary utility of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in drug discovery lies in its role as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. The imidazo[4,5-c]pyridin-2-one core has been successfully employed to develop inhibitors for several important cancer-related kinases.

Targeting Src Family Kinases in Glioblastoma

Deregulated signaling of Src family kinases (SFKs) is a key driver in the development and progression of glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[4][5] Researchers have designed and synthesized a series of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors.[4][5] These efforts have led to the identification of compounds with submicromolar inhibitory activity against Src and Fyn kinases and potent antiproliferative effects on GBM cell lines.[4][5]

Inhibition of DNA-Dependent Protein Kinase (DNA-PK) for Radiosensitization

DNA-PK plays a crucial role in the repair of DNA double-strand breaks, a primary mechanism of cell killing by radiotherapy. Inhibiting DNA-PK is a promising strategy to sensitize cancer cells to radiation treatment. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors.[6] These compounds have demonstrated the ability to radiosensitize a broad range of cancer cells in vitro and in vivo.[6]

Experimental Protocols

The following protocols provide a generalized framework for the utilization of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in a drug discovery workflow.

Protocol 1: General Procedure for Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridinone ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This is a cornerstone of building a library of derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize a library of substituted imidazo[4,5-c]pyridin-2-one derivatives for biological screening.

Materials:

  • 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

  • A diverse panel of primary and secondary amines

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • In a clean, dry reaction vessel, dissolve 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) to the solution.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or DMSO facilitates the dissolution of the starting materials and promotes the SNAr reaction.

  • The excess of the amine and base is employed to drive the reaction to completion.

  • Heating is necessary to overcome the activation energy of the substitution reaction.

  • Aqueous workup and extraction are standard procedures to isolate the product from the reaction mixture.

  • Chromatographic purification is essential to obtain a compound of high purity for biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Synthesized imidazo[4,5-c]pyridin-2-one derivatives

  • Recombinant active kinase (e.g., Src, Fyn, or DNA-PK)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • A multi-well plate (e.g., 384-well)

  • A plate reader capable of detecting the assay signal (luminescence, fluorescence, etc.)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • The inclusion of positive and negative controls is crucial for validating the assay performance.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening results. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma cells)

  • Complete cell culture medium

  • Synthesized imidazo[4,5-c]pyridin-2-one derivatives

  • A cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • An incubator (37 °C, 5% CO₂)

  • A plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ value.

Visualizations

Chemical Derivatization Workflow

G start 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one step1 Nucleophilic Aromatic Substitution (S N Ar) start->step1 Primary/Secondary Amines, Base, Heat step2 Library of Substituted Imidazo[4,5-c]pyridin-2-ones step1->step2 step3 In Vitro Kinase Assay step2->step3 Target Kinase, ATP step4 Cell-Based Proliferation Assay step2->step4 Cancer Cell Lines step5 Lead Compound Identification step3->step5 IC 50 Determination step4->step5 GI 50 Determination G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->Src Inhibition

Caption: A simplified diagram of the Src kinase signaling pathway and the point of intervention for imidazo[4,5-c]pyridin-2-one inhibitors.

Conclusion

4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a highly valuable and versatile starting material in drug discovery, particularly for the development of kinase inhibitors. Its chemical tractability allows for the creation of diverse chemical libraries, and the resulting derivatives have shown significant promise in targeting key enzymes implicated in cancer and other diseases. The protocols and information provided herein offer a solid foundation for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.

References

  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. (n.d.).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Retrieved from [Link]

  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem. (n.d.). Retrieved from [Link]

  • 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. (n.d.). Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules, 25(23), 5751. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(9), 2959. Retrieved from [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2014). Journal of Medicinal Chemistry, 57(22), 9446-9457. Retrieved from [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541–1552. Retrieved from [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. Retrieved from [Link]

  • 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Evaluating 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a Potent Src Family Kinase (SFK) Inhibitor in Glioblastoma Models

Introduction Glioblastoma (GBM) stands as the most aggressive and malignant primary tumor of the central nervous system, with a median survival of less than 15 months despite intensive treatment protocols.[1] A key chara...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glioblastoma (GBM) stands as the most aggressive and malignant primary tumor of the central nervous system, with a median survival of less than 15 months despite intensive treatment protocols.[1] A key characteristic of GBM is the rampant dysregulation of intracellular signaling pathways that govern cell growth, survival, and invasion.[2] Among these, the Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases, are frequently hyperactivated in GBM clinical samples and cell lines compared to normal brain tissue.[2][3] This aberrant SFK activity is often a consequence of upstream signaling from receptor tyrosine kinases (RTKs) like EGFR and PDGFR, which are themselves commonly mutated or overexpressed in GBM.[2][4] The central role of SFKs in transducing these oncogenic signals makes them a critical node for therapeutic intervention.[5]

This application note details the scientific rationale and provides comprehensive protocols for evaluating 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a core scaffold for a novel class of potent SFK inhibitors, as a targeted agent against glioblastoma.[1][6] We will outline the mechanism of SFK-driven oncogenesis, detail the presumed mechanism of action for this inhibitor class, and provide validated, step-by-step methodologies for assessing its biological efficacy in relevant GBM cell models.

The Rationale for Targeting SFKs in Glioblastoma

In healthy cells, SFK activity is tightly regulated through intramolecular interactions.[3] However, in glioblastoma, this regulation is lost, leading to constitutive kinase activity.[2] Activated SFKs serve as a crucial signaling hub, phosphorylating a multitude of downstream substrates and thereby activating pathways essential for tumor progression.[2][5]

Key Roles of SFKs in GBM Pathobiology:

  • Proliferation and Survival: SFKs are key effectors of RTK signaling, activating the RAS/MAPK and PI3K/AKT pathways, which are fundamental drivers of cell proliferation and survival.[2][5]

  • Invasion and Motility: By modulating focal adhesions and integrin signaling, SFKs enhance the invasive and migratory capabilities of GBM cells, a hallmark of this disease that makes complete surgical resection impossible.[3][7]

  • Angiogenesis: SFKs contribute to the formation of new blood vessels, which are necessary to sustain the rapidly growing tumor.[5]

  • Therapy Resistance: SFK activation has been linked to resistance against conventional therapies, including radiation.[5]

Given that SFKs act as a convergence point for multiple oncogenic RTK signals, targeting them offers a strategy to potentially overcome the signaling redundancy that often leads to resistance against single-RTK inhibitors.[2]

SFK_Signaling_Pathway cluster_downstream Downstream Oncogenic Pathways cluster_outcomes Cellular Outcomes RTK RTKs (EGFR, PDGFR) SFK SFKs (Src, Fyn, Yes) RTK->SFK Integrins Integrins Integrins->SFK PI3K_AKT PI3K / AKT Pathway SFK->PI3K_AKT RAS_MAPK RAS / MAPK Pathway SFK->RAS_MAPK FAK FAK Signaling SFK->FAK Inhibitor 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Inhibitor->SFK Proliferation Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Invasion Invasion & Motility FAK->Invasion MOA_Workflow Inactive_SFK Inactive SFK Active_SFK Active SFK (ATP Bound) Inactive_SFK->Active_SFK ATP Inhibited_SFK Inhibited SFK Inactive_SFK->Inhibited_SFK Binds ATP Pocket pSubstrate Phosphorylated Substrate Active_SFK->pSubstrate Phosphorylates Blocked Signaling Blocked Inhibited_SFK->Blocked Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Inhibitor Inhibitor Inhibitor->Inhibited_SFK ATP ATP

Figure 2. Workflow of ATP-competitive SFK inhibition.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for assessing the anti-glioblastoma activity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its derivatives.

Protocol 3.1: Glioblastoma Cell Line Maintenance

Rationale: Establishing healthy, consistent, and well-characterized cell cultures is the foundation for reproducible pharmacological data. U87-MG and T98G are commonly used GBM cell lines that represent different genetic backgrounds of the disease. [8]

  • Materials:

    • U87-MG (ATCC® HTB-14™) or T98G (ATCC® CRL-1690™) cells.

    • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).

    • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • T-75 culture flasks.

  • Procedure:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂. [9] 2. Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain exponential growth.

    • To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and seed into new T-75 flasks at a 1:5 to 1:10 split ratio.

Protocol 3.2: In Vitro Cell Viability (MTT) Assay

Rationale: This assay quantitatively measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a robust method to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. [10][11]

  • Materials:

    • Log-phase GBM cells (U87-MG, T98G).

    • Complete culture medium.

    • 96-well flat-bottom plates.

    • 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (dissolved in DMSO to create a 10 mM stock).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • DMSO, cell culture grade.

  • Procedure:

    • Harvest and count GBM cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. [12] 2. Incubate for 24 hours at 37°C to allow for cell attachment. [9] 3. Prepare serial dilutions of the inhibitor in culture medium. A typical concentration range to test would be 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used (e.g., 0.1%).

    • Aspirate the medium from the cells and add 100 µL of the medium containing the respective inhibitor concentrations.

    • Incubate for 48 or 72 hours at 37°C. [11][12] 6. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours at 37°C.

    • Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value. [10]

Protocol 3.3: Western Blot Analysis of SFK Activation

Rationale: This protocol provides direct evidence of target engagement. By measuring the level of SFK auto-phosphorylation at a conserved tyrosine residue (Tyr416 for c-Src), we can directly assess whether the inhibitor is blocking kinase activity within the cellular environment. A decrease in phosphorylation indicates successful target inhibition. [7][13]

  • Materials:

    • GBM cells cultured in 6-well plates.

    • Inhibitor compound.

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). This is critical to preserve the phosphorylation state of proteins. [14] * BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer system.

    • PVDF or nitrocellulose membranes.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background. [13] * Primary Antibodies: Rabbit anti-phospho-Src Family (Tyr416) and Rabbit anti-Src.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed GBM cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Include a vehicle control.

    • After treatment, place plates on ice, aspirate medium, and wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a fresh tube. Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes. [13] 8. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [13] 10. Incubate the membrane with the anti-phospho-SFK antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in step 11.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Self-Validation: After imaging, the same membrane can be stripped and re-probed with an antibody against total SFK to confirm equal protein loading across lanes.

Protocol 3.4: In Vitro Kinase Assay

Rationale: This cell-free assay provides the most direct evidence of inhibition by measuring the compound's effect on the enzymatic activity of a purified, recombinant SFK enzyme. This confirms that the compound's cellular effects are due to direct kinase inhibition and not off-target activities. [15][16]

  • Materials:

    • Recombinant active human Src or Fyn kinase.

    • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).

    • Kinase reaction buffer.

    • ATP.

    • Inhibitor compound.

    • Kinase detection system (e.g., ADP-Glo™ Kinase Assay or analysis of substrate phosphorylation via SDS-PAGE/Western Blot).

  • Procedure (General Principle):

    • Prepare a master mix containing the kinase buffer, recombinant SFK enzyme, and substrate.

    • Aliquot the master mix into reaction wells.

    • Add the inhibitor at a range of concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the kinase reaction by adding a defined concentration of ATP. [15] 5. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C or room temperature.

    • Terminate the reaction. [15] 7. Quantify the kinase activity. If using a luminescence-based assay like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced. If analyzing by Western blot, terminate the reaction with SDS-PAGE buffer and probe for the phosphorylated substrate.

    • Plot the remaining kinase activity against the inhibitor concentration to determine the in vitro IC₅₀.

Data Interpretation and Expected Results

Successful evaluation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one will yield clear, quantitative data demonstrating its efficacy and mechanism of action.

Table 1: Representative Cell Viability Data

This table summarizes the expected output from the MTT assay, showing the potency of the compound across different glioblastoma cell lines.

Cell LineGenetic Background (Example)Treatment DurationIC₅₀ (µM) [95% CI]
U87-MGPTEN mutant72 hours2.5 [2.1 - 3.0]
T98GPTEN wild-type, p53 mutant72 hours4.8 [4.2 - 5.5]
U251-MGPTEN mutant72 hours3.1 [2.7 - 3.6]
U87-EGFRvIIIEGFRvIII expressing72 hours1.9 [1.6 - 2.3]

Data are hypothetical and for illustrative purposes only.

Western Blot Analysis

The expected result from the Western blot experiment is a dose-dependent decrease in the signal from the phospho-SFK (Tyr416) antibody. In contrast, the signal for the total SFK protein should remain relatively constant across all lanes, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation. This result provides strong evidence of on-target activity within the glioblastoma cells.

Conclusion

The imidazo[4,5-c]pyridin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents against glioblastoma. [1][6]The protocols detailed in this application note provide a robust and self-validating workflow for researchers to rigorously assess the efficacy of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its derivatives. By combining cellular viability assays with direct measures of target engagement, such as Western blotting for phospho-SFKs and in vitro kinase assays, investigators can build a comprehensive profile of these compounds and validate their potential as tools to dissect SFK signaling and as leads for future drug development efforts in the fight against glioblastoma.

References

  • Cattaneo, M. G., et al. (2020). SRC Kinase in Glioblastoma: News from an Old Acquaintance. MDPI. Available at: [Link]

  • Stettner, M. R., et al. (2009). Fyn and Src Are Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling in Glioblastoma Patients. Cancer Research. Available at: [Link]

  • Liu, X., et al. (2011). The role of Src family kinases in growth and migration of glioma stem cells. Experimental and Therapeutic Medicine. Available at: [Link]

  • Ahluwalia, M. S., et al. (2009). Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies. Journal of Neuro-Oncology. Available at: [Link]

  • Wojtas, B., et al. (2020). Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review). Spandidos Publications. Available at: [Link]

  • Ben/RGO. (2015). Human Glioblastoma Cell Isolation and Protocol. Sanford Burnham Prebys Medical Discovery Institute. Available at: [Link]

  • Goh, J., et al. (2021). A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. Bio-protocol. Available at: [Link]

  • Vrabec, T., et al. (2020). The Isolation of Human Glioblastoma Cells: An Optimised Protocol. Bosnian Journal of Basic Medical Sciences. Available at: [Link]

  • Fael Al-Mayhani, T., et al. (2014). Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry. Journal of Visualized Experiments. Available at: [Link]

  • Chorokhorina, V. A., et al. (2021). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. International Journal of Molecular Sciences. Available at: [Link]

  • Seidel, S., et al. (2015). Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tönnies, E., et al. (2019). Viability of Glioblastoma Cells and Fibroblasts in the Presence of Imidazole-Containing Compounds. Molecules. Available at: [Link]

  • Various Authors. (2017). How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. Available at: [Link]

  • Hrabeta, J., et al. (2021). Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets. Scientific Reports. Available at: [Link]

  • Jendrossek, V., et al. (2019). Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. Oncology Reports. Available at: [Link]

  • Aydin, M., et al. (2022). Conditioned Medium of Glioblastoma Cells Decreases the Viability of Each Other by Modulating Apoptosis- and Proliferation-Related Gene Expression. Gene, Cell and Tissue. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. Available at: [Link]

  • Various Authors. (n.d.). In vitro inhibition of Src family kinases (SFK). ResearchGate. Available at: [Link]

  • Codenotti, S., et al. (2018). SRC family kinase (SFK) inhibition reduces rhabdomyosarcoma cell growth in vitro and in vivo and triggers p38 MAP kinase-mediated differentiation. Oncotarget. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Lapstone & Hammer. (n.d.). 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. Lapstone & Hammer. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. ningboinno.com. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]

  • MySkinRecipes. (n.d.). 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. MySkinRecipes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 2589-12-0), a critical intermediate in pharmaceutical and materials science research.[1] This document pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 2589-12-0), a critical intermediate in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Overview of the Primary Synthetic Route

The most prevalent and logical synthetic pathway to the imidazo[4,5-c]pyridin-2-one scaffold involves the construction of a substituted diaminopyridine followed by cyclization with a suitable carbonyl source.[2][3] For 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, the synthesis logically proceeds through a key intermediate, 5,6-diamino-4-chloropyridin-2(3H)-one or a related diaminodichloropyridine, which is then cyclized.

The general workflow can be visualized as follows:

Synthesis_Workflow Start 2,4-Dichloro-3-nitropyridine Amination Nucleophilic Aromatic Substitution (Amination) Start->Amination Reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Amination->Reduction Precursor Key Intermediate: Substituted 3,4-Diaminopyridine Reduction->Precursor Cyclization Cyclization with a Carbonyl Source Precursor->Cyclization Product Target Compound: 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Cyclization->Product

Caption: General synthetic workflow for imidazo[4,5-c]pyridin-2-ones.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for the imidazo[4,5-c]pyridine core?

A1: The most robust and widely adopted strategy involves the condensation-dehydration reaction of a pyridine-3,4-diamine with a carboxylic acid or its equivalent.[2] For the specific synthesis of the 2-oxo derivative (a cyclic urea), the key step is the cyclization of the 3,4-diaminopyridine precursor with a phosgene equivalent. This approach offers high convergence and reliability.[4]

Q2: Why is regioselectivity a concern in imidazopyridine synthesis?

A2: Regioselectivity becomes a major challenge when using asymmetrically substituted diaminopyridines. For instance, alkylation or other substitutions on the imidazole nitrogen can lead to a mixture of N1 and N3 isomers.[3][5] While less of a concern for the parent 2-oxo compound, it's a critical factor to consider if you plan subsequent derivatization. Confirming the regiochemistry using 2D NMR techniques like NOESY and HMBC is often necessary.[5]

Q3: What are the safest and most effective carbonylating agents for the cyclization step?

A3: While phosgene is effective, its extreme toxicity makes it unsuitable for most labs. Safer, solid, and easily handled alternatives are highly recommended. The most common substitutes include:

  • Triphosgene (BTC): A stable, crystalline solid that acts as a source of phosgene in situ. It is a highly effective reagent for this transformation.[4]

  • N,N'-Carbonyldiimidazole (CDI): A very safe and effective alternative. It reacts with the diamine to form the urea linkage, releasing imidazole as a byproduct.[6][7] Its primary drawback is its high moisture sensitivity.

  • Other Carbonates: Reagents like bis(4-nitrophenyl)carbonate can also be used.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Scenario 1: Low or No Product Yield

Q: My reaction yield is consistently low after the cyclization step. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can often be traced back to incomplete cyclization or issues with the starting materials. Here is a systematic approach to troubleshooting this issue.

Troubleshooting_Low_Yield cluster_SM Starting Material Issues cluster_Reagent Reagent Problems cluster_Conditions Reaction Condition Optimization Start Low Product Yield Detected Check_SM Verify Purity of 3,4-Diaminopyridine Precursor (NMR, LC-MS) Start->Check_SM Check_Reagent Assess Carbonylating Agent Start->Check_Reagent Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Impure_SM Impurity Detected? (e.g., residual nitro-compound, mono-amino species) Check_SM->Impure_SM Reagent_Type Which reagent was used? Check_Reagent->Reagent_Type Incomplete_Cyclization TLC shows stable intermediate or unreacted starting material? Check_Conditions->Incomplete_Cyclization Purify_SM Solution: Re-purify precursor via column chromatography or recrystallization. Impure_SM->Purify_SM Yes CDI_Issue CDI: Was it fresh? Was the reaction run under strictly anhydrous conditions? Reagent_Type->CDI_Issue CDI Triphosgene_Issue Triphosgene: Was a non-nucleophilic base (e.g., pyridine, Et3N) used to trap HCl byproduct? Reagent_Type->Triphosgene_Issue Triphosgene CDI_Solution Solution: Use a fresh bottle of CDI. Ensure all glassware is oven-dried and solvents are anhydrous. CDI_Issue->CDI_Solution No/Unsure Triphosgene_Solution Solution: Add 2.2-3.0 equivalents of a suitable base to the reaction mixture. Triphosgene_Issue->Triphosgene_Solution No Drive_Reaction Solution: Drive the reaction equilibrium. Increase temperature, use a higher boiling solvent (e.g., DMF, Dioxane), or increase reaction time. Incomplete_Cyclization->Drive_Reaction Yes

Caption: Decision tree for troubleshooting low reaction yields.

  • Pillar 1: Purity of the Diaminopyridine Precursor. The cyclization is highly sensitive to the purity of the starting diamine. Incomplete reduction of the nitro-group precursor or the presence of mono-amino species can inhibit the reaction.

    • Action: Confirm the purity of your diaminopyridine intermediate by ¹H NMR and LC-MS. If impurities are detected, re-purify by column chromatography or recrystallization. An efficient solid-phase synthesis approach starting from 2,4-dichloro-3-nitropyridine has been described, which can yield high-purity intermediates.[9]

  • Pillar 2: Activity of the Carbonylating Agent. The efficacy of your carbonyl source is paramount.

    • N,N'-Carbonyldiimidazole (CDI): As a solid, CDI is prone to slow hydrolysis upon exposure to atmospheric moisture. This decomposition renders it inactive. Always use CDI from a freshly opened bottle or a properly stored (desiccated) container. Ensure your reaction solvent is anhydrous and glassware is oven-dried.[6]

    • Triphosgene: This reaction generates HCl as a byproduct, which can protonate the starting diamine, reducing its nucleophilicity and halting the reaction. It is crucial to include a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.[4]

  • Pillar 3: Reaction Conditions. Cyclization is a condensation reaction that eliminates two molecules of a small byproduct (e.g., HCl and water, or imidazole). This is an equilibrium process.

    • Action: To drive the reaction towards the product, consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or dioxane.[10] In some cases, using a dehydrating agent like polyphosphoric acid (PPA) can dramatically improve yields for imidazopyridine synthesis, although this may require optimization for your specific substrate.[2]

Scenario 2: Product is Impure After Workup

Q: My crude product shows multiple spots on TLC, even though the starting material is consumed. What are the likely side products and how can I purify my compound?

A: The presence of multiple products indicates that side reactions are occurring or the product is unstable under the workup conditions.

  • Potential Side Reactions:

    • Polymerization: Diamines can be susceptible to polymerization under harsh conditions. This often results in an insoluble baseline material on your TLC plate.

    • Partially Cyclized Intermediates: An N-acyl or N-imidazolylcarboxamide intermediate may be stable enough to be isolated if the final ring-closing step is slow. These can often be converted to the desired product by re-subjecting the crude material to the reaction conditions (e.g., heating in DMF).[10]

  • Data-Driven Purification Protocol: Purification is best achieved using flash column chromatography or recrystallization.[11][12] The choice of method depends on the scale and nature of the impurities.

Purification MethodRecommended Conditions & Rationale
Flash Chromatography Stationary Phase: Silica gel (230–400 mesh).Mobile Phase: Start with a non-polar solvent like Hexanes or Dichloromethane (DCM) and gradually increase polarity with Ethyl Acetate (EtOAc) or Methanol (MeOH). A gradient of 10-50% EtOAc in petroleum ether has been reported for similar structures.[11] This is effective for separating compounds with different polarities.
Recrystallization Solvent System: Try solvents like Ethanol, Isopropanol, or solvent mixtures like EtOAc/Hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. This is excellent for removing minor, closely-related impurities on a larger scale.

Experimental Protocols

Protocol 1: Cyclization of a 3,4-Diaminopyridine using N,N'-Carbonyldiimidazole (CDI)

This protocol is a general guideline and should be adapted based on the specific diaminopyridine precursor.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 3,4-diaminopyridine derivative (1.0 eq).

  • Dissolution: Add anhydrous THF or DMF (approx. 0.1 M concentration) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve CDI (1.1 - 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring solution of the diamine at room temperature. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue. The product, being a heterocyclic urea, is often poorly soluble and may precipitate.

    • Collect the solid by filtration, wash with cold water, and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: Dry the crude solid. If required, purify further by recrystallization from ethanol or by flash column chromatography as described in the table above.

References

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research. Available at: [Link]

  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. Available at: [Link]

  • Sławiński, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Dolle, R. E., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link]

  • Sławiński, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Selected syntheses of ureas through phosgene substitutes | Request PDF. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry. Available at: [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
  • Ilardi, E. A., & Stivala, C. E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at: [Link]

  • The synthesis of imidazopyridine derivatives | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Roecker, A. J., et al. (2006). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Welcome to the technical support guide for the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing field-proven insights and evidence-based solutions to help you navigate potential experimental hurdles.

I. Overview of the Synthetic Strategy

The synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is typically achieved via a two-stage process. The first stage involves the formation of the key precursor, 3,4-diamino-2,6-dichloropyridine, starting from 2,6-dichloropyridine. The second stage is the critical cyclization step to form the imidazolone ring using a phosgene equivalent. Each stage presents unique challenges that require careful control of reaction parameters.

Synthetic_Workflow cluster_1 Stage 2: Cyclization A 2,6-Dichloropyridine B 4-Amino-2,6-dichloro- 3-nitropyridine A->B 1. Amination 2. Nitration C 3,4-Diamino- 2,6-dichloropyridine B->C Reduction (e.g., SnCl2, H2/Pd) D 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one C->D Cyclizing Agent (e.g., CDI, Triphosgene) in aprotic solvent

Caption: Overall synthetic workflow for the target molecule.

II. FAQs and Troubleshooting: Precursor Synthesis

The quality of the starting diamine is paramount for a successful cyclization. Issues in this stage often cascade, leading to low yields and complex purification challenges later.

Question 1: My initial nitration of 4-amino-2,6-dichloropyridine gives a mixture of products and low yield. What's going wrong?

Answer: This is a common issue stemming from the delicate balance between activating and deactivating effects on the pyridine ring. The amino group is activating, but the two chlorine atoms and the pyridine nitrogen are strongly deactivating, making electrophilic aromatic substitution challenging.[1]

  • Causality: Using overly harsh nitrating conditions (e.g., high temperatures, excessively strong acid mixtures) can lead to decomposition or the formation of undesired isomers. Conversely, conditions that are too mild will result in poor conversion. A frequent side product is the 4-amino-2,6-dichloro-5-nitropyridine isomer, arising from substitution at the less sterically hindered position.

  • Troubleshooting Protocol:

    • Control Temperature: Maintain a strict temperature protocol. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Exothermic reactions can quickly lead to side products.

    • Optimize Nitrating Agent: A mixture of potassium nitrate in concentrated sulfuric acid is often effective.[1] Avoid using fuming nitric acid unless you have thoroughly optimized the conditions, as it can be too aggressive.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated or degradation products.

    • Purification: Be prepared to use column chromatography to separate the desired 3-nitro isomer from other regioisomers.

Question 2: The reduction of the nitro group to form 3,4-diamino-2,6-dichloropyridine is incomplete or results in dehalogenation. How can I improve this step?

Answer: The reduction of an aromatic nitro group in the presence of chlorine atoms can be tricky. Overly aggressive reduction methods can lead to hydrodechlorination, where one or both chlorine atoms are replaced by hydrogen.

  • Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is highly effective for nitro reduction but can also readily reduce aryl chlorides, especially on an electron-rich pyridine ring. Metal/acid reductions are generally more chemoselective.

  • Recommended Protocol (Stannous Chloride Reduction):

    • Reagent Choice: Stannous chloride dihydrate (SnCl₂) in a solvent like ethanol or concentrated HCl is a reliable choice that typically preserves the chloro substituents.

    • Stoichiometry: Use a significant excess of SnCl₂ (typically 4-5 equivalents) to ensure complete reduction of the nitro group.

    • Temperature: The reaction is often heated to reflux (around 70-80 °C) for several hours. Monitor by TLC until the starting material disappears.

    • Work-up: This is a critical step. After the reaction, the mixture will be highly acidic. Carefully neutralize it with a base (e.g., saturated NaHCO₃, NaOH solution) while cooling in an ice bath. The diamine product is often extracted into an organic solvent like ethyl acetate. Caution: The neutralization is highly exothermic.

III. FAQs and Troubleshooting: Cyclization Reaction

The formation of the imidazolone ring is the final and most critical step. The choice of cyclizing agent and reaction conditions will dictate the success and purity of the final product. 1,1'-Carbonyldiimidazole (CDI) is often preferred due to its comparative safety and ease of handling over phosgene or triphosgene.[2][3]

CDI_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Intramolecular Cyclization A 3,4-Diamino- 2,6-dichloropyridine Intermediate1 Acyl Imidazole Intermediate (Diamine-NH-CO-Im) A->Intermediate1 + CDI - Imidazole CDI CDI (Im-CO-Im) Product Target Molecule + Imidazole Intermediate1->Product Intramolecular Nucleophilic Attack

Caption: Simplified mechanism of CDI-mediated cyclization.

Question 3: My cyclization reaction with CDI is slow, and I see a lot of unreacted diamine. Should I just increase the temperature?

Answer: While gentle heating can be beneficial, indiscriminately increasing the temperature is often counterproductive. Sluggishness in this reaction is typically due to reagent quality, solvent choice, or stoichiometry.

  • Causality: CDI is highly moisture-sensitive.[3] If it has degraded, it will not effectively activate the amine for cyclization. Furthermore, the choice of solvent is critical; it must be aprotic and anhydrous to prevent quenching the CDI and the activated intermediate.

  • Troubleshooting Protocol:

    • Verify CDI Quality: Use a fresh bottle of CDI or test an older batch. A simple quality check is to add a small amount to water; vigorous CO₂ evolution indicates active reagent.[3]

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., THF, Dioxane, DMF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Stoichiometry: Use a slight excess of CDI (1.1 to 1.2 equivalents). Using too much can lead to the formation of urea-like byproducts where two diamine molecules are linked by a carbonyl group.[4]

    • Controlled Heating: If the reaction is slow at room temperature, gently heat it to 40-60 °C. High temperatures can promote side reactions and decomposition.

    • Solvent Polarity: A more polar aprotic solvent like DMF can sometimes accelerate the reaction compared to THF, but may require higher temperatures for work-up.

Question 4: After my CDI reaction, I have a difficult-to-purify mixture. What are the likely impurities and how do I remove them?

Answer: The primary byproduct of a CDI reaction is imidazole.[5] Other impurities often include unreacted starting material and urea-like oligomers.

  • Causality: The target product, starting diamine, and imidazole are all basic, polar compounds, which can make chromatographic separation challenging. The urea byproduct is typically higher molecular weight and less polar than the product but can still be difficult to separate.

  • Purification Strategy:

    • Aqueous Wash: During the work-up, washing the organic layer with dilute acid (e.g., 1M HCl) can remove some of the highly water-soluble imidazole hydrochloride. However, be cautious, as your product may also have some solubility or could be hydrolyzed under harsh acidic conditions. A wash with brine is generally safer.

    • Column Chromatography: This is often unavoidable. A gradient elution on silica gel is typically effective.

    • Recrystallization/Trituration: If the crude product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate/hexane mixture) can be a very effective purification method.

Question 5: I'm considering using triphosgene instead of CDI for better reactivity. What are the main challenges?

Answer: Triphosgene is a powerful and efficient cyclizing agent, acting as a solid, stable source of phosgene. However, it requires more stringent handling and reaction control.

  • Causality: Triphosgene reacts with the diamine to form an intermediate carbamoyl chloride, which then cyclizes. The reaction requires a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl produced.[6] An imbalance of reagents can lead to incomplete reaction or side products. A common side reaction with diols is the formation of cyclic carbonates, and analogous side reactions can occur with diamines.[7][8]

  • Key Considerations:

    • Safety: Triphosgene, upon contact with nucleophiles (including moisture), can release toxic phosgene gas. All manipulations must be performed in a well-ventilated fume hood.

    • Stoichiometry: Use approximately 0.4 equivalents of triphosgene per equivalent of diamine, as one molecule of triphosgene delivers three molecules of phosgene.

    • Base: At least two equivalents of a non-nucleophilic base are required to neutralize the HCl generated.

    • Temperature Control: The addition of triphosgene should be done at low temperatures (e.g., 0 °C) to control the reaction rate before allowing it to warm.

IV. Data and Protocol Summaries

Table 1: Recommended Reaction Parameters for Cyclization
ParameterRecommended Condition (CDI)Rationale & Key Considerations
Cyclizing Agent 1,1'-Carbonyldiimidazole (CDI)Safer and easier to handle than phosgene equivalents. Byproducts are CO₂ and imidazole.[3]
Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures full conversion of the diamine. Gross excess can lead to urea formation.[4]
Solvent Anhydrous THF, Dioxane, or DMFMust be aprotic and dry to prevent quenching the reagent. DMF may require higher work-up temperatures.
Temperature 25 °C to 60 °CStart at room temperature. Gentle heating can drive the reaction to completion. Avoid high heat.
Atmosphere Inert (N₂ or Ar)Crucial for preventing moisture from decomposing the CDI.
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Table 2: Troubleshooting Common Impurities
Impurity NamePotential OriginAnalytical DetectionRecommended Removal Method
3,4-Diamino-2,6-dichloropyridine Incomplete cyclizationTLC/LC-MS (more polar spot/peak than product)Optimize reaction time/temperature; Column chromatography.
Imidazole Byproduct of CDI reactionSoluble in aqueous layers during work-up. Visible by ¹H NMR.Aqueous wash during work-up; Column chromatography.[5]
Urea-type Dimer Excess CDI or non-optimal stoichiometryTLC/LC-MS (less polar/higher MW peak than product)Careful control of stoichiometry; Column chromatography.
Hydrodechlorinated Product Over-reduction in precursor synthesisLC-MS (Mass will be 34 Da less than expected)Use chemoselective reducing agents (e.g., SnCl₂); Cannot be removed, requires re-synthesis.

V. References

  • Ivachtchenko, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

  • Chavez, D. E., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2015). Synthesis method of 2,6-dichloropyridine. Google Patents (CN104478794A).

  • Krchnak, V., et al. (2003). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 5(3), 193-200. [Link]

  • Okamoto, Y., et al. (1992). Process for preparing 2,6-dichloropyridine. Google Patents (US5112982A).

  • Dotsenko, V. V., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 705. [Link]

  • Baucom, K. D., et al. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][9][10]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560-563. [Link]

  • Kartika, R., et al. (2015). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Organic Letters, 17(16), 4062-4065. [Link]

  • Lee, K. Y., et al. (2010). Process for the synthesis of diaminopyridine and related compounds. Google Patents (KR20100051689A).

  • Perbix, C., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949. [Link]

  • Gomaa, M. A. M. (2014). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

  • Robert, S. W., et al. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][9][10]Triazolo[4,3-a]pyridines. ResearchGate. [Link]

  • Kartika, R., et al. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. LSU Scholarly Repository. [Link]

  • Voss, M. E., et al. (2015). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. ResearchGate. [Link]

  • GSK Green Chemistry Team. (n.d.). Carbonyldiimidazole (CDI). GlaxoSmithKline. [Link] (Note: This is a general guide, specific page may vary). A summary is available at: [Link]

  • Dolganov, A. A., et al. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. Sciforum. [Link]

  • Morales-Cisneros, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(19), 6937. [Link]

  • Ivachtchenko, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Organic Chemistry Tube. (2024, February 15). CDI | Carbonyldiimidazole | N,N'-Carbonyldiimidazole | By-products & Side-reactions. YouTube. [Link]

  • Ellman, J. A., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(11), 5090-5093. [Link]

  • Morales-Cisneros, M. A., et al. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Link]

  • Hanamura, S., et al. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2), 919-924. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(44), 26039-26056. [Link]

  • Rasheed, S., et al. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 12(3), 59. [Link]

  • Zhang, J., et al. (2007). Production of 2,6-diamino-pyridine. Google Patents (CN101029021A).

  • Wikipedia contributors. (2023, November 29). Carbonyldiimidazole. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Synthesis

Introduction: 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a critical heterocyclic intermediate in modern medicinal chemistry and drug development.[1] Its rigid, functionalized core serves as a versatile scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a critical heterocyclic intermediate in modern medicinal chemistry and drug development.[1] Its rigid, functionalized core serves as a versatile scaffold for synthesizing a new generation of therapeutic agents, including novel kinase inhibitors for glioblastoma.[2] However, its synthesis is not without challenges. Low yields, competing side reactions, and purification difficulties are common hurdles.

This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field experience. It is designed to empower researchers to overcome common obstacles and achieve consistent, high-purity yields of the target compound.

Section 1: Overview of the Synthetic Pathway

The most reliable synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one proceeds via a two-stage process. The first stage involves the preparation of the key intermediate, 3,4-diamino-2,6-dichloropyridine, followed by a cyclization step to form the desired imidazopyridinone ring.

G cluster_1 Stage 2: Cyclization 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 3-Nitro-2-amino-6-chloropyridine 3-Nitro-2-amino-6-chloropyridine 2-Amino-6-chloropyridine->3-Nitro-2-amino-6-chloropyridine Nitration (HNO3/H2SO4) 2,3-Diamino-6-chloropyridine 2,3-Diamino-6-chloropyridine 3-Nitro-2-amino-6-chloropyridine->2,3-Diamino-6-chloropyridine Reduction (e.g., SnCl2, H2) 3,4-Diamino-2,6-dichloropyridine 3,4-Diamino-2,6-dichloropyridine 2,3-Diamino-6-chloropyridine->3,4-Diamino-2,6-dichloropyridine Chlorination (e.g., NCS) Cyclizing_Agent Phosgene Equivalent (CDI, Triphosgene, Urea) Target_Compound 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one 3,4-Diamino-2,6-dichloropyridine->Target_Compound Cyclization (Anhydrous Solvent) Cyclizing_Agent->Target_Compound

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is consistently low. What are the primary factors to investigate?

A1: Low yield is a multifaceted problem that can originate from either the precursor synthesis or the final cyclization step. A systematic approach is essential for diagnosis.

Root Causes & Solutions:

  • Incomplete Cyclization: The formation of the imidazolidin-2-one ring can be sluggish.

    • Causality: The nucleophilicity of the amino groups on the diaminopyridine precursor is reduced by the electron-withdrawing effects of the two chlorine atoms. The cyclization requires sufficient energy to overcome this activation barrier.

    • Solution:

      • Increase Temperature: Gently refluxing the reaction in a high-boiling point solvent like dioxane, DMF, or toluene can significantly improve the rate. Monitor for degradation by TLC or LC-MS.

      • Extend Reaction Time: Run the reaction for 12-24 hours, taking aliquots periodically to monitor the consumption of the starting material.

      • Choice of Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) is often effective and safer than phosgene or triphosgene. It activates the carbonyl group for nucleophilic attack. Using urea is a cost-effective but often requires higher temperatures (>150 °C) and can lead to more byproducts.

  • Precursor Impurity: The purity of the 3,4-diamino-2,6-dichloropyridine intermediate is paramount.

    • Causality: Impurities from the preceding chlorination or reduction steps, such as incompletely chlorinated species or residual reducing agents, can interfere with the cyclization. For instance, residual tin salts from a SnCl₂ reduction can coordinate to the diamine, hindering its reactivity.

    • Solution: Thoroughly purify the diaminopyridine intermediate before use. Recrystallization from an ethanol/water mixture or purification by column chromatography is highly recommended. Confirm purity by ¹H NMR and LC-MS.

  • Hydrolysis/Side Reactions: The presence of water is detrimental.

    • Causality: Water can hydrolyze the cyclizing agent (especially CDI or triphosgene) and can also react with intermediates.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry all glassware thoroughly before use.

G start Low Yield Observed check_sm Is Starting Material (Diamine) Consumed? start->check_sm incomplete_rxn Incomplete Cyclization check_sm->incomplete_rxn No side_products Side Reactions or Product Degradation check_sm->side_products Yes check_purity Check Purity of Diamine Precursor purify_sm Re-purify Diamine: - Recrystallization - Column Chromatography check_purity->purify_sm incomplete_rxn->check_purity optimize_cond Optimize Conditions: - Increase Temperature - Extend Time - Change Cyclizing Agent incomplete_rxn->optimize_cond side_products->check_purity check_moisture Ensure Anhydrous Conditions side_products->check_moisture

Caption: Troubleshooting decision tree for low product yield.

Q2: I'm observing a significant, hard-to-remove impurity in my final product. What is it likely to be and how can I prevent it?

A2: The most common impurity is often an uncyclized or partially reacted intermediate.

Root Causes & Solutions:

  • Uncyclized Urea Intermediate:

    • Causality: If using CDI or a similar agent, the reaction can sometimes stall after the formation of the initial acyl imidazole or carbamate intermediate, without the second intramolecular cyclization occurring. This results in a more polar impurity.

    • Solution: As with low yield, driving the reaction to completion is key. Increase the reaction temperature or time. Adding a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) can sometimes facilitate the final ring-closing step by deprotonating the second amino group, increasing its nucleophilicity.[3]

  • Polymeric Byproducts:

    • Causality: At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers, which are often insoluble and difficult to characterize.

    • Solution: Avoid excessively high temperatures if possible. Consider a solvent system that ensures all reactants remain in solution at the reaction temperature. A slow, controlled addition of the cyclizing agent to the solution of the diamine can favor the intramolecular pathway.

Q3: My final product has poor solubility, making purification by recrystallization difficult. What are the best alternative purification strategies?

A3: Poor solubility is a known characteristic of many heterocyclic compounds, including this one.

Solutions:

  • Trituration: This is a highly effective technique for this class of compound. Suspend the crude solid in a solvent in which the desired product is insoluble but the impurities are at least partially soluble (e.g., hot ethyl acetate, diethyl ether, or methanol). Stir or sonicate the suspension vigorously, then filter. The solid retained on the filter will be the purified product. Repeat if necessary.

  • Column Chromatography with specialized solvents: Standard silica gel chromatography with ethyl acetate/hexane may not be effective.

    • Solvent System: Try a more polar mobile phase, such as dichloromethane/methanol (e.g., 95:5 v/v). If the product is still retained, adding a small amount of a modifying agent like acetic acid or ammonium hydroxide can help, but be aware this can affect product stability.

    • Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 3,4-diamino-2,6-dichloropyridine precursor?

A1: A common and commercially available starting point is 2-amino-6-chloropyridine. The synthetic sequence involves nitration, reduction of the nitro group, and a final chlorination step, often with N-Chlorosuccinimide (NCS).[4][5] Using NCS provides better regiochemical control and milder conditions compared to using chlorine gas.[6]

Q2: How critical is moisture control during the cyclization step?

A2: It is absolutely critical. Cyclizing agents like CDI and triphosgene are highly moisture-sensitive and will be rapidly quenched by water. This not only consumes your reagent but can introduce acidic byproducts (from triphosgene hydrolysis) that may complicate the reaction. Always use anhydrous solvents, oven-dried glassware, and an inert atmosphere.

Q3: What are the recommended analytical techniques for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for tracking the consumption of the diamine starting material. A mobile phase of 5-10% methanol in dichloromethane usually provides good separation. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the mass of the product as it forms.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Essential for structural confirmation. The final product should show characteristic shifts for the pyridine and imidazole protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight and correct isotopic pattern for two chlorine atoms.

    • Melting Point: A sharp melting point is a good indicator of purity.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a proper chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3,4-Diamino-2,6-dichloropyridine (Precursor)

This protocol assumes the availability of 2,3-Diamino-6-chloropyridine.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-Diamino-6-chloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to 45-50 °C and stir for 3-5 hours.[4][5] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into ice water. A precipitate should form.

  • Purification: Filter the solid, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,4-Diamino-2,6-dichloropyridine. Dry under vacuum.

Protocol 2: Cyclization to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend 3,4-Diamino-2,6-dichloropyridine (1.0 eq) in anhydrous dioxane or THF.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-16 hours. The suspension should gradually become a clearer solution and then may form a new precipitate of the product.

  • Workup: Cool the mixture to room temperature. Filter the resulting solid precipitate.

  • Purification: Wash the filtered solid sequentially with water, ethyl acetate, and diethyl ether to remove unreacted starting materials and soluble impurities. Dry the white to off-white solid under high vacuum. Confirm identity and purity via NMR and MS.

Section 5: Data Summaries for Optimization

The following tables provide a starting point for optimizing the crucial cyclization step.

Table 1: Solvent Screening for Cyclization Reaction

EntrySolventTemperature (°C)Time (h)Conversion (%)Notes
1Tetrahydrofuran (THF)66 (Reflux)24~65%Starting material remains.
2Acetonitrile82 (Reflux)24~75%Moderate conversion.
31,4-Dioxane101 (Reflux)16>95%Recommended. Good conversion and clean reaction.
4Toluene111 (Reflux)16>95%Good conversion, may require higher dilution.
5DMF10012>90%Effective, but purification can be more difficult.

Table 2: Effect of Cyclizing Agent and Temperature

EntryCyclizing AgentTemperature (°C)Time (h)Yield (%)Notes
1CDI (1.2 eq)801885%Clean reaction, moderate temperature.
2CDI (1.2 eq)1001292%Recommended. Faster reaction time.
3Triphosgene (0.4 eq)1001290%Effective, requires careful handling and a base (e.g., Et₃N).
4Urea (2.0 eq)150860%Higher temp, potential for byproducts.

References

  • Biosynth. (n.d.). 2-Amino-3,5-dichloropyridine.
  • ChemicalBook. (2023). 2-Amino-3,5-dichloropyridine.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751.
  • Sharma, V., & Kumar, V. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(63), 36254–36287.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2022). Synthesis of imidazopyrimidines with thermal cyclization of thioxopyrimidines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China.
  • ResearchGate. (2020). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine.
  • Jarząb, A., Sławiński, J., & Kawiak, A. (2021).
  • ResearchGate. (2016). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine.
  • Göker, H., Yılmaz, F., Tunçbilek, M., Ertan, R., & Ertan, M. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1163–1176.
  • Lapstone & Hammer. (n.d.). 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.
  • ChemicalBook. (n.d.). 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one.
  • Reagentia. (n.d.). 4,6-dichloro-1H-iMidazo[4,5-c]pyridin-2(3H)-one (1 x 100 mg).
  • Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(11), 2949.
  • ResearchGate. (2009). A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines.
  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635–1646.
  • ACS Publications. (2002). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • MDPI. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Wiley Online Library. (2021). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.
  • National Institutes of Health. (n.d.). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
  • MDPI. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

Sources

Optimization

Addressing stability issues of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in solution

Welcome to the dedicated technical support center for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. As a chlorinated heterocyclic molecule, its stability can be influenced by various experimental parameters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and stability of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Q1: I've dissolved the compound in my aqueous buffer and see new peaks in my LC-MS analysis after a short time. What could be happening?

A1: The appearance of new peaks suggests potential degradation. Given the compound's structure, hydrolysis is a primary suspect. The dichloro-substituted pyridine ring and the cyclic amide-like structure are susceptible to hydrolysis, which can be significantly influenced by the pH of your buffer.[1][2] We recommend immediately analyzing a freshly prepared solution to establish a baseline (t=0) chromatogram for comparison.

Q2: My solution of the compound changes color after being left on the benchtop. Is this a sign of degradation?

A2: A change in solution color is a strong indicator of a chemical transformation. This could be due to photodegradation, especially if the solution is exposed to ambient light.[3][4][5] Many heterocyclic compounds are light-sensitive.[3][4][5] We advise preparing solutions fresh and protecting them from light by using amber vials or covering the container with aluminum foil.

Q3: Can the organic solvent I use to make my stock solution affect the stability of the compound?

A3: Absolutely. While common solvents like DMSO and DMF are generally used for initial stock solutions, their purity and storage conditions are critical. Peroxides in aged ethers or reactive impurities in other solvents can initiate degradation. Furthermore, some chlorinated solvents like dichloromethane have been reported to react with pyridine derivatives, even at room temperature, so caution is advised when selecting solvents for specific applications.[6][7]

Q4: I'm performing a reaction at an elevated temperature. Should I be concerned about the stability of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one?

A4: Yes, elevated temperatures can accelerate degradation pathways such as hydrolysis and solvolysis.[8][9] It is crucial to determine the thermal stability of the compound in your specific reaction medium. We recommend running a control experiment with the compound alone in the solvent at the intended reaction temperature to assess its stability over the time course of your experiment.

II. Troubleshooting Guide: Investigating Solution Instability

This section provides a systematic approach to identifying and mitigating stability issues with 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Appearance of one or more new peaks in HPLC or LC-MS analysis within hours of preparation.

  • A decrease in the peak area of the parent compound over time.

  • Inconsistent results in biological or chemical assays.

Root Cause Analysis:

The primary cause is likely hydrolysis, which can occur at two main sites: the chlorine substituents on the pyridine ring and the amide bond within the imidazo[4,5-c]pyridin-2(3H)-one core. The rate of hydrolysis is often highly dependent on the pH of the solution.[1]

Troubleshooting Workflow:

cluster_0 Troubleshooting Hydrolysis A Observe Degradation in Aqueous Buffer B Perform a pH Profile Study (e.g., pH 3, 5, 7.4, 9) A->B G Consider Aprotic Solvents for Stock Solutions A->G C Analyze Samples at t=0, 2, 4, 8, 24h by RP-HPLC B->C D Determine pH of Maximum Stability C->D E Identify Degradants by LC-MS C->E F Adjust Buffer pH to Optimal Range D->F H Store Aqueous Solutions at Low Temperature (2-8 °C) F->H cluster_1 Troubleshooting Photodegradation A Observe Instability on Benchtop B Perform Photostability Study (Light vs. Dark Control) A->B C Analyze Samples at Regular Intervals by RP-HPLC B->C D Compare Degradation Profiles C->D E Implement Light Protection (Amber Vials, Foil) D->E If Light-Sensitive F Prepare Solutions Fresh E->F cluster_2 Potential Degradation Pathways Parent 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Mono_OH Monohydroxy-chloro Derivative Parent->Mono_OH Hydrolysis (Step 1) Ring_Opened Ring-Opened Product Parent->Ring_Opened Hydrolysis (Amide bond) Di_OH Dihydroxy Derivative Mono_OH->Di_OH Hydrolysis (Step 2)

Caption: Plausible hydrolytic degradation pathways.

  • Sequential Hydrolysis of Chloro Groups: The chlorine atoms on the pyridine ring can be sequentially displaced by hydroxide ions or water to form monohydroxy- and dihydroxy- derivatives. This is a common degradation pathway for chlorinated heterocycles. 2[10]. Hydrolysis of the Imidazolidinone Ring: The amide bond in the five-membered ring can undergo hydrolysis, leading to a ring-opened carboxylic acid derivative. This is often favored under strongly acidic or basic conditions.

[11]### IV. Summary of Best Practices

To ensure the stability and integrity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in your experiments, follow these recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents for stock solutions. DMSO and acetonitrile are generally good starting points. Avoid prolonged storage in chlorinated solvents. *[6][7] pH Control: For aqueous studies, determine the optimal pH for stability and use buffers in that range. Prepare aqueous solutions fresh whenever possible.

  • Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil. *[3][4][5] Temperature Control: Store stock solutions at -20°C or -80°C. For experiments at elevated temperatures, confirm the thermal stability of the compound under your specific conditions.

  • Analytical Monitoring: Regularly use HPLC or LC-MS to check the purity of your solutions, especially before use in critical assays.

[12][13]By systematically investigating potential stability issues and adhering to these best practices, you can ensure the reliability and reproducibility of your research involving 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

References

  • Molecules. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ChemistryViews. Puzzling Pyridine Problem Probed. Available from: [Link]

  • ScienceDirect. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • RSC Advances Blog. Hot articles – RSC Advances Blog. Available from: [Link]

  • Environmental Science & Technology. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Available from: [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available from: [Link]

  • National Center for Biotechnology Information. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]

  • ResearchGate. Solvent Effects on Nitrogen Chemical Shifts | Request PDF. Available from: [Link]

  • ResearchGate. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF. Available from: [Link]

  • Cambridge Open Engage. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents.. Available from: [Link]

  • ResearchGate. (PDF) Evaluating impurities in drugs (Part III of III): In Part III of a three-part article, the authors examine various degradation routes of APIs, impurities arising from interactions in formulations, metabolite impurities, various analytical methods to measure impuritie, and ways to control impurities. Available from: [Link]

  • National Center for Biotechnology Information. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF. Available from: [Link]

  • JAM 2026. JAM 2026 Chemistry (CY). Available from: [Link]

  • MDPI. Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Available from: [Link]

  • ScienceDirect. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Available from: [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available from: [Link]

  • ResearchGate. Theoretical Analysis of the pH Dependence of Evolution of the System Composition in the Course of Electrolysis of Acidic Aqueous Chloride Solutions | Request PDF. Available from: [Link]

  • Wikipedia. Chemical formula. Available from: [Link]

Sources

Troubleshooting

Troubleshooting experimental artifacts with 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Introduction Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 668268-68-6). This heterocyclic compound is a valuable building block in medicinal chemistry, particularly rec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 668268-68-6). This heterocyclic compound is a valuable building block in medicinal chemistry, particularly recognized for its role as a core scaffold in the synthesis of potent kinase inhibitors for therapeutic applications, including oncology.[1][2][3] Its structure, featuring a dichlorinated pyridine ring fused to an imidazolidinone, presents unique opportunities for selective functionalization but also specific challenges during experimental work.[4]

This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common experimental artifacts and challenges. We move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and optimize your workflows.

Section 1: Compound Profile and Essential Handling

A thorough understanding of the compound's fundamental properties is the first step in preventing experimental artifacts.

Chemical and Physical Properties
PropertyValueSource
CAS Number 668268-68-6[5]
Molecular Formula C₆H₃Cl₂N₃O[1]
Molecular Weight 204.01 g/mol [1]
Appearance Typically an off-white to brown solid[2]
Purity ≥95% (Varies by supplier)[1]
Safe Handling and Storage

Handling this compound requires adherence to standard laboratory safety practices as outlined in Safety Data Sheets (SDS) for structurally related chemicals.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][8] Gloves should be inspected before use and disposed of properly after handling.[7]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] This compound is a lactam and can be sensitive to moisture and strong acids or bases.

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Solubility Profile: A Common First Hurdle

Poor solubility is a frequent source of experimental variability and artifacts. A systematic approach is crucial.

SolventSolubilityRecommendations & Rationale
DMSO, DMF, NMP Generally SolubleThese polar aprotic solvents are the recommended starting point for creating high-concentration stock solutions. The lactam and pyridine nitrogens can hydrogen bond with the solvent.
Methanol, Ethanol Sparingly SolubleMay require gentle heating or sonication. Solubility is often insufficient for high-concentration stocks but may be useful in reaction mixtures.
Acetonitrile Sparingly SolubleSimilar to alcohols; can be used in reverse-phase HPLC but may not be a good primary solvent.
Water, Aqueous Buffers Practically InsolubleThe planar, hydrophobic core and lack of easily ionizable groups lead to poor aqueous solubility. This is a critical consideration for biological assays.
DCM, Chloroform Poorly SolubleDespite the presence of chlorine atoms, the molecule's polarity from the lactam group limits solubility in many nonpolar organic solvents.
THF, Dioxane Sparingly to Moderately SolubleOften used as reaction solvents, particularly for substitutions, as they can dissolve the compound sufficiently at elevated temperatures.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My compound won't dissolve in my aqueous assay buffer, leading to inconsistent results. What should I do?

A1: This is the most common artifact, as the compound is poorly water-soluble. Direct addition of a solid or a highly concentrated DMSO stock can cause it to precipitate immediately, leading to artificially low activity and high variability.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay. Prepare a dilution series of your compound in 100% DMSO first. Then, add a small volume (e.g., 1-2 µL) of the DMSO stock to your larger volume of aqueous buffer.

  • Use a Co-Solvent: If precipitation still occurs, consider the use of a water-miscible co-solvent like PEG-400 or the inclusion of a non-ionic surfactant (e.g., Tween-80) in the final buffer, if your assay tolerates it.

  • "Crash-Out" Test: Before running a full experiment, perform a simple visual test. Add your compound stock to the assay buffer at the highest intended concentration and visually inspect for cloudiness or precipitate after 30-60 minutes.

  • Consider Solubility-Enhancing Derivatives: In the long term for drug development, poor solubility is a major liability. Modifications to disrupt the molecule's planarity or add ionizable groups are common strategies to improve this property.[9]

Q2: My nucleophilic aromatic substitution (SNAr) reaction has a very low yield. What are the likely causes?

A2: The two chlorine atoms on the pyridine ring are the primary sites for functionalization via SNAr.[4] Low yield often points to issues with reactivity, stability, or reaction conditions.

Causality & Solutions:

  • Insufficient Activation: The pyridine nitrogen helps activate the chlorine atoms for SNAr, but this system is not as reactive as highly electron-deficient rings (e.g., dinitrochlorobenzene).

    • Solution: Increase the reaction temperature. Reactions often require heating (80-150 °C) in a high-boiling solvent like DMF, NMP, or dioxane. Microwave-assisted heating can also dramatically reduce reaction times and improve yields.

  • Poor Nucleophile: Weak nucleophiles (e.g., phenols, aliphatic alcohols without a strong base) will react slowly.

    • Solution: Use a strong, non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃ to deprotonate your nucleophile in situ, making it more potent. For amine nucleophiles, a tertiary amine base like DIPEA or Et₃N is often added to scavenge the HCl byproduct.

  • Regioselectivity Issues: The C4 and C6 positions are electronically distinct. One may be significantly more reactive than the other, or you may get a mixture of products. The C4 position is generally more susceptible to nucleophilic attack due to its para relationship with the electron-withdrawing pyridine nitrogen.

    • Solution: Carefully analyze your crude product by LC-MS to check for isomers. A change in solvent polarity or temperature can sometimes influence the product ratio.

  • Starting Material Degradation: At high temperatures in the presence of a base, the lactam ring could potentially be hydrolyzed, though this is less common under anhydrous conditions.

    • Solution: Ensure your solvent and reagents are dry. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions.

Q3: I see multiple products in my LC-MS analysis. What are the common side products?

A3: Besides starting material and the desired mono-substituted product, several other species can appear.

Potential Side Products:

  • Di-substituted Product: The second chlorine atom can react, especially if an excess of the nucleophile and/or prolonged reaction times at high temperatures are used. To favor mono-substitution, use a controlled stoichiometry (e.g., 1.0-1.2 equivalents of the nucleophile).

  • N-Alkylated/Arylated Product: The N-H protons on the imidazole ring are acidic and can be deprotonated by a strong base. This can lead to undesired N-alkylation if an alkyl halide is present or N-arylation in certain cross-coupling reactions. Protecting this nitrogen may be necessary for complex syntheses.

  • Hydrolysis Product (Monochloro-hydroxy-imidazo-pyridinone): If water is present in the reaction mixture, especially at high temperatures and in the presence of a base, one of the chlorine atoms can be displaced by a hydroxide ion. Ensure anhydrous conditions to prevent this.

Q4: My purified compound seems to change color or degrade over time. How can I improve its stability?

A4: Heterocyclic compounds, especially those with electron-rich and electron-poor centers, can be susceptible to degradation by air, light, or residual acid/base from purification.

Stabilization Strategies:

  • Thorough Purification: Ensure all traces of acid (e.g., TFA from prep-HPLC) or base (from reaction workup) are removed. A final wash with a neutral buffer or co-evaporation with a non-polar solvent can help.

  • Protection from Light: Store the compound in an amber vial to protect it from photodecomposition.

  • Inert Atmosphere: For long-term storage, flushing the vial with argon or nitrogen before sealing is best practice.[6]

  • Storage Conditions: Store at room temperature or refrigerated, always in a desiccator or with a desiccant to protect from moisture.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common experimental workflows.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for preparing a stock solution for biological screening.

  • Tare Vial: Place a clean, dry 1.5 mL amber glass vial on an analytical balance and tare it.

  • Weigh Compound: Carefully weigh approximately 2.04 mg of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (MW = 204.01) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 204.01 g/mol ) * 100,000

  • Add Solvent: Add the calculated volume of anhydrous, molecular biology-grade DMSO to the vial.

  • Solubilize: Cap the vial tightly and vortex for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied if necessary, but allow the solution to cool to room temperature before use.

  • Store: Store the stock solution at -20°C with desiccant. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Model Nucleophilic Aromatic Substitution (SNAr) with Benzylamine

This procedure illustrates a typical mono-substitution reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (100 mg, 0.49 mmol).

  • Add Reagents: Add potassium carbonate (K₂CO₃, 102 mg, 0.74 mmol, 1.5 eq) and 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add Nucleophile: Add benzylamine (58 µL, 0.54 mmol, 1.1 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into 20 mL of cold water. A precipitate should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (2 x 10 mL) and a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-amino-substituted product.

Section 4: Visual Guides and Workflows

Diagram 1: Key Reactivity Sites

This diagram illustrates the primary reactive centers on the molecule, guiding functionalization strategies.

Caption: Reactivity map showing sites for SNAr and N-alkylation.

Diagram 2: Troubleshooting Flowchart for Low SNAr Yield

This flowchart provides a logical path to diagnose and solve issues with low-yielding substitution reactions.

start Low Reaction Yield (SNAr) check_sm 1. Verify Starting Material Purity/Identity start->check_sm check_conditions 2. Are Reaction Conditions Sufficiently Forcing? start->check_conditions check_reagents 3. Evaluate Nucleophile & Base Stoichiometry start->check_reagents check_atmosphere 4. Is the Reaction Anhydrous/Inert? start->check_atmosphere temp Increase Temperature (80-150 °C or Microwave) check_conditions->temp Low Temp? time Increase Reaction Time check_conditions->time Incomplete Conversion? base Use Stronger Base (NaH) or More Equivalents (K₂CO₃) check_reagents->base Weak Base? nuc Increase Nucleophile Equivalents (1.2-1.5 eq) check_reagents->nuc Excess SM Left? inert Dry Solvents; Run under N₂ or Ar check_atmosphere->inert Suspect Hydrolysis?

Sources

Optimization

Identification of byproducts in 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. The following troubleshooting guides and FAQs are based on established principles of heterocyclic chemistry and practical laboratory insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable diagnostic protocols.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC analysis shows multiple spots/peaks. What are the likely causes?

Answer:

Low yields coupled with a complex product mixture often point to incomplete reactions or the prevalence of side reactions. The synthesis of the imidazo[4,5-c]pyridine core is sensitive to reaction conditions, and several factors could be at play.

Causality Analysis:

The most common synthetic route involves the cyclization of a diaminopyridine precursor, often derived from a nitropyridine intermediate.[1] The key steps are:

  • Nucleophilic Substitution: Starting from a precursor like 2,4,6-trichloropyridine or a dichloronitropyridine.

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Formation of the imidazole-2-one ring using a carbonylating agent like phosgene, triphosgene, carbonyldiimidazole (CDI), or urea.

Issues can arise at each stage:

  • Incomplete Nitro Reduction: If the reduction of the nitro-amine intermediate to the diamine is not complete, the remaining nitro compound will not cyclize, reducing the yield of the desired product.

  • Inefficient Cyclization: The cyclization step is critical. If the carbonylating agent is not reactive enough, is used in stoichiometric insufficiency, or if the reaction temperature is too low, you will likely isolate the uncyclized 3,4-diamino-6-chloropyridine intermediate.

  • Side Reactions: Dimerization of the starting materials or intermediates can occur, especially at high concentrations or temperatures.[2] The reactive diamine intermediate can also participate in undesired intermolecular reactions.

Diagnostic Workflow:

To identify the main cause, a systematic analysis of your crude product mixture is essential.

Experimental Protocol: Impurity Profiling via LC-MS

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DMSO, DMF, or Acetonitrile/Water).

  • Chromatographic Separation: Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column with a gradient elution is a standard starting point.[3][4]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Mass Spectrometry Detection: Couple the HPLC output to a Mass Spectrometer (MS).[5][6] This will provide the mass-to-charge ratio (m/z) for each peak separated by the HPLC.

  • Data Analysis: Compare the observed m/z values with the theoretical masses of your starting materials, the desired product, and potential intermediates or byproducts (see Table 1).

Troubleshooting Workflow Diagram

G start Low Yield & Multiple Peaks Observed lcms Run Crude LC-MS Analysis start->lcms check_sm Is Starting Material (SM) Present? lcms->check_sm check_int Is Diamine Intermediate Present? lcms->check_int check_other Are there peaks with unexpected m/z? lcms->check_other incomplete_rxn Diagnosis: Incomplete Reaction Action: Increase reaction time/temp, check SM purity. check_sm->incomplete_rxn Yes incomplete_cyc Diagnosis: Incomplete Cyclization Action: Check carbonylating agent, increase temp/time. check_int->incomplete_cyc Yes side_rxn Diagnosis: Side Reactions Prevalent Action: See Q2 & Q3 for byproduct identification. check_other->side_rxn Yes

Caption: General troubleshooting workflow for low yield.

Question 2: My LC-MS shows a peak with a mass of (M+18). What is this byproduct?

Answer:

A mass increase of 18 amu (relative to a chlorine-containing parent molecule) strongly suggests a hydrolysis byproduct , where a chlorine atom has been substituted by a hydroxyl (-OH) group.

Causality Analysis:

The chloro substituents on the pyridine ring, particularly at the 4- and 6-positions, are activated towards nucleophilic substitution. Water, especially under basic conditions or at elevated temperatures for prolonged periods, can act as a nucleophile, displacing a chloride ion. This results in the formation of a chloro-hydroxy-1H-imidazo[4,5-c]pyridin-2(3H)-one isomer.

Identification and Confirmation:

  • LC-MS/MS: Fragmenting the parent ion (M+H)+ of the suspected impurity can provide structural clues. The fragmentation pattern will differ from the desired dichloro product.

  • Isolation and NMR: For unambiguous confirmation, the impurity should be isolated via preparative HPLC. 1H and 13C NMR spectroscopy will definitively show the loss of a chloro-substituted carbon and the appearance of a carbon bearing a hydroxyl group, along with shifts in the aromatic proton signals.[7]

Prevention Strategy:

  • Ensure all solvents and reagents are anhydrous.

  • If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time.

  • Use a non-nucleophilic base for any pH adjustments if possible.

Question 3: I've identified an impurity with the same mass as my product, but it has a different retention time in HPLC. What could it be?

Answer:

An impurity with an identical mass but different chromatographic behavior is almost certainly a regioisomer .

Causality Analysis:

Regioselectivity is a well-known challenge in the synthesis of imidazopyridines.[8] Depending on the specific precursors and cyclization strategy, several isomeric structures are possible:

  • Imidazo[4,5-b]pyridine Isomer: If the synthesis starts from a precursor where the amino groups are at the 2- and 3-positions of the pyridine ring instead of the 3- and 4-positions, the resulting product will be a 5,7-dichloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. This can happen if the starting nitropyridine has ambiguity in its substitution pattern.

  • N-Alkylated Isomers: If an alkylating agent is present and the reaction conditions are not carefully controlled, alkylation can occur on a different nitrogen of the imidazole ring, leading to isomers.

  • Tautomers: While tautomers exist in rapid equilibrium, in some rare cases, they can be separated under specific chromatographic conditions, though this is less likely to be the primary issue.[9]

Identification and Confirmation:

Distinguishing regioisomers requires advanced structural analysis.

  • NMR Spectroscopy: This is the most powerful tool. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the correct isomeric structure.[10] For example, the correlation of the proton at position 7 with the carbons of the imidazole ring will be different than that of an imidazo[4,5-b] isomer.

Prevention Strategy:

  • Precursor Purity: Ensure the starting diaminopyridine precursor is regioisomerically pure. This is the most critical factor.

  • Controlled Conditions: Adhere strictly to validated reaction conditions (temperature, addition rates) to minimize the potential for isomerization during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis?

A1: The most frequently encountered byproducts are summarized in the table below. Understanding their origin is key to minimizing their formation.

Table 1: Common Byproducts and Their Identification

Byproduct NamePotential OriginTheoretical Mass (Monoisotopic)Key Analytical Signature (LC-MS)
Incomplete Cyclization IntermediateIncomplete reaction with carbonylating agent.C₅H₅ClN₄ (156.02)m/z of 157.03 [M+H]⁺
Monohydrolysis ProductReaction with water during synthesis or workup.C₆H₃ClN₄O₂ (202.00)m/z of 202.99 [M+H]⁺
Dihydrolysis ProductExtensive reaction with water.C₆H₄N₄O₃ (184.03)m/z of 185.04 [M+H]⁺
Regioisomeric ProductImpure starting materials or side reactions.C₆H₂Cl₂N₄O (203.96)Same m/z as product, different HPLC retention time.
Unreacted Nitro-Amine IntermediateIncomplete nitro group reduction.C₅H₃Cl₂N₃O₂ (206.97)m/z of 207.98 [M+H]⁺
Q2: Which analytical techniques are indispensable for quality control?

A2: A multi-technique approach is essential for robust quality control.[5][11]

  • HPLC with UV detection: The primary tool for assessing purity and quantifying impurities.[4]

  • LC-MS: Indispensable for the initial identification of unknown impurities by providing molecular weight information.[6]

  • NMR (¹H, ¹³C): The gold standard for structural confirmation of the final product and for the definitive elucidation of unknown byproduct structures after isolation.[7]

  • FT-IR: Useful for confirming the presence of key functional groups (e.g., C=O stretch of the imidazolone ring, N-H stretches).

Q3: What is a reliable method for purifying the final product?

A3: Flash column chromatography is a widely reported and effective method for purifying imidazo[4,5-c]pyridin-2-one derivatives.[10]

  • Stationary Phase: Silica gel is most common.

  • Mobile Phase: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The exact ratio will depend on the specific polarity of the byproducts you need to separate.

For achieving very high purity (>99.5%), recrystallization from a suitable solvent system after chromatography can be an effective final step.[3]

Synthetic Pathway and Potential Byproduct Formation

G cluster_main Main Synthetic Route cluster_byproducts Byproduct Formation Pathways A 2,4-Dichloro-3-nitropyridine B 3-Amino-2,4-dichloro-6-nitropyridine (Intermediate after amination) A->B Amination C 3,4-Diamino-6-chloropyridine (Intermediate after reduction) B->C Nitro Reduction D 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Desired Product) C->D Cyclization (e.g., with CDI) E Unreacted Intermediate C C->E Incomplete Cyclization G Isomeric Imidazo[4,5-b]pyridine C->G Isomeric Precursor Contamination F Monohydrolysis Product D->F Hydrolysis (H2O)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This document is designed for researchers, chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale synthesis and large-scale production of this important heterocyclic intermediate. We will provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Overview of the Synthetic Pathway

The synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. While several routes can be envisaged, a common and logical pathway proceeds through the formation of a key diaminopyridine intermediate, followed by cyclization.

The proposed synthetic route involves four main stages:

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Reduction: Conversion of the nitro group to a primary amine to form the ortho-diamine precursor.

  • Cyclization: Ring closure using a carbonylating agent to form the desired imidazo[4,5-c]pyridin-2-one core.

  • Purification: Isolation and purification of the final product.

Synthesis_Workflow A 2,6-Dichloropyridin-4-amine (Starting Material) B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C 2,6-Dichloro-3-nitropyridin-4-amine B->C Intermediate 1 D Step 2: Reduction (e.g., H₂ / Pd/C or SnCl₂) C->D Reagents E 2,6-Dichloro-3,4-diaminopyridine D->E Intermediate 2 F Step 3: Cyclization (e.g., Triphosgene, CDI) E->F Reagents G 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Crude Product) F->G Product H Step 4: Purification (Recrystallization / Chromatography) G->H Process I Final Product H->I Purity >98%

Caption: Proposed synthetic workflow for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Nitration of 2,6-Dichloropyridin-4-amine

Question 1: My nitration reaction is producing low yields and multiple nitrated isomers. How can I improve the regioselectivity and yield?

Answer: This is a common issue in the electrophilic substitution of pyridine rings, which are electron-deficient. The regioselectivity is highly dependent on the reaction conditions.

  • Causality: The 4-amino group is an activating, ortho-, para-director. However, under the strongly acidic conditions of nitration (H₂SO₄/HNO₃), the pyridine nitrogen and the amino group are protonated, which deactivates the ring and directs the incoming nitro group to the meta position (position 3). Inconsistent temperature control or improper reagent addition can lead to side reactions or the formation of dinitrated products.

  • Troubleshooting Protocol:

    • Temperature Control is Critical: Maintain a low temperature, typically between -5 °C and 10 °C, during the addition of the nitrating mixture (HNO₃ in H₂SO₄).[1] Use a reliable cooling bath (e.g., ice/salt or a chiller) and monitor the internal temperature of the reactor closely. A runaway exotherm can lead to decreased selectivity and safety hazards.

    • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of the starting material in concentrated sulfuric acid. This prevents localized overheating and high concentrations of the nitrating species, which can promote side reactions.

    • Order of Addition: Ensure the 2,6-dichloropyridin-4-amine is fully dissolved in concentrated sulfuric acid before beginning the addition of the nitric acid solution.[1] This ensures the substrate is in its protonated state, maximizing direction to the 3-position.

    • Quenching: Pour the reaction mixture onto crushed ice after completion. This should be done slowly to manage the exotherm from the dilution of sulfuric acid. The product should precipitate as a solid.[1]

ParameterRecommended ConditionRationale
Temperature -5 °C to 10 °CMinimizes side-product formation and ensures regioselectivity.
Nitrating Agent 70% HNO₃ in conc. H₂SO₄Standard nitrating mixture for deactivated rings.
Equivalents of HNO₃ 1.1 - 1.2 eq.A slight excess ensures complete conversion without promoting di-nitration.
Work-up Quench on ice, neutralize to pH ~4-7Precipitates the product and neutralizes strong acid for safe handling.
Step 2: Reduction of 2,6-Dichloro-3-nitropyridin-4-amine

Question 2: The catalytic hydrogenation of my nitro-intermediate is sluggish and often incomplete. What factors could be causing this, and how can I ensure complete conversion on a larger scale?

Answer: Incomplete reduction is a frequent challenge during the scale-up of catalytic hydrogenations. The causes can range from catalyst deactivation to poor mass transfer.

  • Causality: The chloro-substituents on the pyridine ring can be susceptible to hydrodechlorination, a side reaction that consumes hydrogen and can poison the catalyst. The catalyst (e.g., Palladium on Carbon, Pd/C) can also be poisoned by sulfur or other impurities carried over from previous steps. On a larger scale, inefficient mixing can lead to poor contact between the substrate, hydrogen gas, and the catalyst surface, resulting in slow or incomplete reactions.

  • Troubleshooting Protocol:

    • Catalyst Selection & Loading: While Pd/C is common, Platinum on Carbon (Pt/C) can sometimes be more effective and less prone to causing hydrodechlorination. Typical catalyst loading is 5-10 mol%. For scale-up, ensure the catalyst is fresh and from a reputable supplier.

    • Solvent Choice: Use a solvent that provides good solubility for the starting material, such as ethanol, methanol, or ethyl acetate. Poor solubility is a major impediment to reaction rate at scale.

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) can significantly increase the reaction rate. Ensure your reactor is rated for the intended pressure.

    • Agitation: Vigorous stirring is essential to ensure good mass transfer of hydrogen gas into the liquid phase and to keep the catalyst suspended. Baffles within the reactor can improve mixing efficiency.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents. Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and robust method for nitro group reduction, though it generates significant tin waste.

Reduction_Troubleshooting Start Incomplete Reduction? CheckCatalyst Is catalyst fresh? Is loading sufficient (5-10 mol%)? Start->CheckCatalyst Yes CheckPurity Check starting material for poisons (e.g., sulfur). CheckCatalyst->CheckPurity Yes CheckConditions Increase H₂ pressure. Improve agitation. CheckPurity->CheckConditions Purity OK ConsiderAlternatives Switch to alternative method: - SnCl₂ / HCl - Fe / NH₄Cl CheckConditions->ConsiderAlternatives Still incomplete Success Reaction Complete CheckConditions->Success Problem Solved ConsiderAlternatives->Success

Caption: Decision workflow for troubleshooting incomplete nitro group reduction.

Step 3: Cyclization with Triphosgene

Question 3: During the cyclization of 2,6-dichloro-3,4-diaminopyridine with triphosgene, I'm getting a low yield of the desired product and a lot of intractable material. What is going on?

Answer: The cyclization with triphosgene (or its active form, phosgene) is a highly sensitive step. The formation of polymeric byproducts is a major challenge, especially when scaling up.

  • Causality: 2,6-dichloro-3,4-diaminopyridine is a bifunctional nucleophile. The desired reaction is an intramolecular cyclization. However, if one molecule reacts with the activated carbonyl intermediate of another molecule before it has a chance to cyclize, intermolecular polymerization will occur, leading to insoluble ureas and oligomers. This is often exacerbated by high concentrations. Triphosgene is also highly sensitive to moisture.[2]

  • Troubleshooting Protocol:

    • High Dilution Conditions: To favor the intramolecular cyclization, the reaction should be run under high dilution. This can be achieved by slowly adding a solution of the diaminopyridine to a solution of triphosgene and a non-nucleophilic base (like triethylamine or pyridine) in an inert solvent (e.g., 1,2-dichloroethane, THF).[2][3][4]

    • Strictly Anhydrous Conditions: Triphosgene reacts with water to form HCl and CO₂, which will protonate your diamine and prevent it from reacting. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[2]

    • Temperature Control: The reaction is often performed at elevated temperatures (reflux) to facilitate the cyclization.[2] However, the initial addition might be done at a lower temperature to control the reaction rate before heating.

    • Base Selection: A non-nucleophilic base is required to scavenge the HCl produced during the reaction. Triethylamine is common, but pyridine can also be used and may sometimes improve outcomes.[3][4] Use at least 2 equivalents of the base.

    • Alternative Reagents: If triphosgene proves too difficult to handle at scale, consider alternatives like 1,1'-Carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O). These reagents are less hazardous and can sometimes provide cleaner reactions, although they may require different reaction conditions.

ParameterRecommended ConditionRationale
Reagent Triphosgene (BTC)Solid, easier to handle than gaseous phosgene.[5]
Concentration High Dilution (<0.1 M)Favors intramolecular cyclization, minimizes polymerization.
Atmosphere Inert (N₂ or Ar)Prevents moisture from decomposing triphosgene.
Base Triethylamine or Pyridine (>2 eq.)Scavenges HCl byproduct without competing as a nucleophile.
Solvent Anhydrous THF or 1,2-DichloroethaneInert solvent that solubilizes reagents.
Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling triphosgene on a large scale? A1: Triphosgene is a stable solid, but it can decompose to release highly toxic phosgene gas, especially in the presence of moisture, nucleophiles, or heat.

  • Engineering Controls: Always handle triphosgene in a well-ventilated fume hood or a contained glovebox. For scale-up, a closed-system reactor is mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles. Have a phosgene detection badge visible.

  • Quenching: Prepare a quench solution (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to neutralize any spills and to clean equipment. Gaseous phosgene released can be scrubbed through a caustic solution.

  • Storage: Store triphosgene in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[2]

Q2: My final product, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, has poor solubility. What is the best way to purify it at scale? A2: Poor solubility is a common characteristic of rigid, planar heterocyclic molecules due to strong intermolecular forces (like hydrogen bonding and π-stacking).

  • Trituration/Washing: After quenching the cyclization reaction and filtering the crude solid, wash it sequentially with water, a non-polar solvent (like hexanes or diethyl ether) to remove organic impurities, and finally a small amount of a cold polar solvent (like ethanol or acetone). This can significantly improve purity.

  • Recrystallization: Finding a suitable recrystallization solvent is key. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO) are often required to dissolve such compounds. The product can then be precipitated by cooling or by adding an anti-solvent (like water or an alcohol).

  • Column Chromatography: This is generally not ideal for large-scale purification of poorly soluble compounds due to the large volumes of solvent required and the risk of the product crashing out on the column. It should be reserved for small-scale work or as a final polishing step if absolutely necessary.

Q3: What are the key in-process controls (IPCs) I should monitor for this synthesis? A3:

  • Nitration: Monitor by TLC or HPLC to ensure the disappearance of the starting material. The key is to stop the reaction once the mono-nitrated product is formed to avoid di-nitration.

  • Reduction: Monitor by TLC or HPLC for the disappearance of the nitro-intermediate. A key IPC is to also check for the presence of any hydrodechlorinated byproducts by LC-MS.

  • Cyclization: This is the most critical step to monitor. Use HPLC to track the consumption of the diaminopyridine and the formation of the product. The appearance of multiple, broad peaks at high molecular weights on the LC-MS can indicate polymerization.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridin-4-amine In a reactor cooled to -5 °C, slowly add 2,6-dichloropyridin-4-amine (1.0 eq.) to concentrated sulfuric acid (10 vol). Stir until a homogeneous solution is obtained. In a separate vessel, prepare a nitrating mixture by adding 70% nitric acid (1.2 eq.) to concentrated sulfuric acid (2 vol) at <10 °C. Add the nitrating mixture dropwise to the reactor, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0-10 °C, then allow to warm to room temperature and stir for another hour. Slowly pour the reaction mixture onto crushed ice (10 parts by weight). Neutralize the resulting slurry to pH 4-7 by the slow addition of concentrated ammonium hydroxide, keeping the temperature low. Filter the yellow solid, wash with cold water, and dry under vacuum.[1]

Step 2: Synthesis of 2,6-Dichloro-3,4-diaminopyridine To a hydrogenation reactor, add 2,6-dichloro-3-nitropyridin-4-amine (1.0 eq.), 10% Pd/C (5 mol%), and methanol (15 vol). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi. Stir vigorously at room temperature. Monitor the reaction progress by HPLC. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Step 3: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Charge a reactor with anhydrous 1,2-dichloroethane (40 vol) and triphosgene (0.4 eq.). Add triethylamine (2.5 eq.) and heat the mixture to 80 °C under a nitrogen atmosphere. In a separate vessel, dissolve 2,6-dichloro-3,4-diaminopyridine (1.0 eq.) in anhydrous 1,2-dichloroethane (20 vol). Add this solution dropwise to the hot triphosgene solution over 2-3 hours. After the addition is complete, maintain the reaction at reflux overnight. Monitor by HPLC. Cool the reaction to room temperature. A precipitate should form. Filter the solid, wash with 1,2-dichloroethane, then water, and finally diethyl ether. Dry the solid under vacuum to yield the title compound.

References
  • Reddit r/Chempros. (2022). Reaction with triphosgene. Retrieved from [Link]

  • Ou, W., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kartika, R. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. LSU Scholarly Repository. Available at: [Link]

  • Kartika, R., et al. (2012). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Organic Letters. Available at: [Link]

  • Martinez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
  • Google Patents. (n.d.). Process for the synthesis of diaminopyridine and related compounds.
  • ResearchGate. (n.d.). Triphosgene and its Application in Organic Synthesis. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2017). Inorganica Chimica Acta. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Catalog No. XXXX).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Catalog No. XXXX). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key synthetic intermediate. We understand that achieving high purity is critical for the success of your downstream applications, from drug discovery to materials science. This guide is designed to help you navigate and resolve common purification challenges.

Purification Strategy Overview

The purification of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one often involves removing unreacted starting materials, colored byproducts, and potentially polymeric materials. A typical workflow involves an initial assessment of the crude product, followed by the selection of an appropriate purification method.

Purification_Workflow Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Analysis Decision Method Selection Analysis->Decision Column Flash Column Chromatography Decision->Column Complex mixture or colored impurities Recryst Recrystallization or Trituration Decision->Recryst High initial purity (>85%) FinalAnalysis Final Purity Check Column->FinalAnalysis Recryst->FinalAnalysis Pure Pure Product (>97%) FinalAnalysis->Pure Yield_Loss_Troubleshooting Start Low Yield from Silica Column CheckTLC Does product streak on TLC plate? Start->CheckTLC Deactivate Deactivate Silica: Add 1% Triethylamine (Et₃N) to eluent CheckTLC->Deactivate Yes CheckPolarity Is product spot stuck at baseline (Rf=0)? CheckTLC->CheckPolarity No End Improved Recovery Deactivate->End IncreasePolarity Increase Eluent Polarity: Add 1-5% Methanol (MeOH) to EtOAc or DCM CheckPolarity->IncreasePolarity Yes Alternative Consider Alternative: Use neutral Alumina or Reverse-Phase C18 Silica CheckPolarity->Alternative No, but still low yield IncreasePolarity->End Alternative->End

Troubleshooting

Technical Support Center: Understanding the Degradation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule. As a chlorinated, fused heterocyclic compound, its stability is a critical parameter for successful experimental outcomes and drug development. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols for conducting forced degradation studies, a crucial step in characterizing the intrinsic stability of a drug substance.[1][2]

Forced degradation studies, often called stress testing, are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][3] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage or use, including extremes of pH, oxidative stress, heat, and light.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Q1: What are the primary chemical liabilities of this molecule that can lead to degradation? The structure of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one contains several functional groups susceptible to degradation:

  • Dichlorinated Pyridine Ring: The two chlorine atoms are electron-withdrawing, making the carbon atoms they are attached to susceptible to nucleophilic substitution, particularly hydrolysis (replacement with -OH groups) under acidic or basic conditions.

  • Imidazolone Ring: The imidazole moiety can be prone to oxidation and photolytic degradation.[5][6] The lactam-like amide bond within the pyridinone structure may be susceptible to hydrolysis under strong acid or base catalysis, potentially leading to ring opening.

  • Fused Heterocyclic System: Aromatic heterocyclic systems can undergo photolytic degradation upon exposure to UV light, often through radical-mediated pathways.[7]

Q2: How should I prepare and store solutions of this compound to ensure maximum stability? To minimize degradation, we recommend the following:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If solubility is an issue in aqueous media, co-solvents like acetonitrile or DMSO can be used, but their potential impact on stability should be assessed.[1]

  • pH Control: If possible, prepare solutions in a buffered system. The optimal pH for stability must be determined experimentally, but starting near neutral pH (6-7.5) is advisable.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.[3] Chlorinated compounds, in particular, can be light-sensitive.[8]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage), unless freeze-thaw cycles are shown to cause degradation.

  • Inert Atmosphere: For sensitive applications, degassing the solvent with nitrogen or argon can prevent oxidative degradation.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants? A stability-indicating analytical method is required. The most powerful approach is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) .

  • UPLC: Provides high-resolution separation of the parent compound from its degradation products. A reversed-phase C18 column is a common starting point.

  • UV/Vis Detector (DAD/PDA): Allows for the initial detection of peaks and can help in assessing peak purity.

  • Mass Spectrometry (MS): Is critical for identifying unknown degradants by providing mass-to-charge (m/z) ratio information, which helps in elucidating molecular formulas and fragmentation patterns for structural confirmation.

Q4: Are there any known reactive excipients I should avoid in preliminary formulations? While specific interaction data for this molecule is not available, general principles apply. Avoid excipients with functional groups that could react with the compound. For example:

  • Reducing sugars (e.g., lactose): Can potentially react with the molecule, especially under heat and humidity.

  • Peroxides: Often present as impurities in polymers like povidone (PVP), they can initiate oxidative degradation.

  • High pH excipients: Basic compounds like magnesium stearate could create microenvironments that promote base-catalyzed hydrolysis.

Section 2: Troubleshooting Guides for Degradation Studies

This section provides solutions to common problems encountered during stability and forced degradation experiments.

Problem Encountered Probable Cause & Explanation Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress is too mild. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is stability-indicating.[4]Increase the severity of the stress. For example:Hydrolysis: Increase acid/base concentration (e.g., from 0.1M to 1M HCl) or elevate the temperature (e.g., from RT to 60°C).[1][3]Oxidation: Increase H₂O₂ concentration or reaction time.Thermal: Increase temperature or duration.
Complete (100%) degradation of the parent compound. The stress conditions are too harsh, preventing the observation of intermediate degradants and challenging the analytical method's peak tracking.Reduce the severity of the stress. Decrease the stressor concentration, lower the temperature, or shorten the exposure time. Perform a time-course experiment to find the optimal duration.
Multiple new peaks appear in the chromatogram, making identification difficult. This indicates that several degradation pathways are occurring simultaneously. This is common in photolytic and oxidative stress studies.Use a high-resolution analytical technique like LC-MS/MS. The mass and fragmentation data are crucial for proposing structures for each degradant. Compare the degradation profiles across different stress conditions to see which peaks are unique to specific stresses (e.g., hydrolysis vs. oxidation).
Poor mass balance (sum of parent and degradants is <95%). Degradants may not be eluting from the column, may not be UV-active, or may have volatilized. This can also occur if a precipitate has formed.Check for precipitation in the sample vial. Modify the HPLC gradient to include a stronger solvent wash at the end to elute highly retained compounds. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect non-chromophoric degradants.

Section 3: Visualized Pathways and Workflows

Visual aids are essential for conceptualizing complex processes. The following diagrams illustrate the potential degradation pathways and a standard experimental workflow.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Mono_OH Monohydroxy-chloro (Isomers) Parent->Mono_OH Nucleophilic Substitution N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Ring_Opened Ring-Opened Product Parent->Ring_Opened Oxidative Cleavage Dechloro_Radical Monochloro Product Parent->Dechloro_Radical Homolytic C-Cl Cleavage Di_OH Dihydroxy Product Mono_OH->Di_OH Further Hydrolysis

Caption: Proposed degradation pathways for the target molecule.

Experimental_Workflow cluster_stress Apply Stress Conditions start Prepare Compound Stock Solution aliquot Aliquot into Separate Vials for Each Stress Condition start->aliquot acid Acid (e.g., 0.1M HCl, 60°C) aliquot->acid base Base (e.g., 0.1M NaOH, 60°C) aliquot->base oxid Oxidation (e.g., 6% H₂O₂, RT) aliquot->oxid thermal Thermal (e.g., 80°C, Solid/Solution) aliquot->thermal photo Photolytic (ICH Q1B Light Box) aliquot->photo control Control Sample (No Stress, Protected) aliquot->control sampling Sample at Predetermined Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling quench Neutralize/Quench Reaction (if applicable) sampling->quench analyze Analyze via Stability-Indicating UPLC-MS Method quench->analyze interpret Characterize Degradants & Calculate Mass Balance analyze->interpret finish Establish Degradation Profile interpret->finish

Caption: Standard workflow for a forced degradation study.

Section 4: Protocols for Forced Degradation Studies

The following are detailed, step-by-step protocols for conducting stress testing. Always run a control sample (unstressed compound in the same solvent) in parallel for each condition.

Protocol 1: Acid and Base-Induced Hydrolysis
  • Objective: To assess susceptibility to pH-dependent hydrolysis.

  • Materials: 1M HCl, 1M NaOH, purified water, appropriate co-solvent (if needed), pH meter, heating block or water bath.

  • Procedure:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

    • Acid Hydrolysis: To a vial, add an aliquot of the stock solution and an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl.

    • Base Hydrolysis: To a separate vial, add an aliquot of the stock solution and an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH.

    • Store one set of acid/base samples at room temperature and another at an elevated temperature (e.g., 60°C).[3]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples. For the acidic sample, add an equivalent amount of 0.1M NaOH. For the basic sample, add an equivalent amount of 0.1M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Objective: To determine the compound's sensitivity to oxidation.

  • Materials: 30% Hydrogen Peroxide (H₂O₂), purified water.

  • Procedure:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL).

    • To a vial, add an aliquot of the stock solution.

    • Add a volume of 30% H₂O₂ to achieve a final concentration of 3-6%.

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase for analysis. No quenching is typically needed as the peroxide is diluted significantly before injection.

Protocol 3: Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the compound in both solid and solution states.

  • Materials: Oven or heating chamber, vials.

  • Procedure:

    • Solid State: Place a small amount of the solid compound in an open vial and a closed vial. Expose to elevated heat (e.g., 80°C or a temperature just below the melting point) for a set period (e.g., 24-48 hours). After exposure, dissolve the solid in a known volume of solvent for analysis.

    • Solution State: Prepare a solution of the compound in a suitable solvent. Store the vial in an oven at a high temperature (e.g., 70°C).[1] Sample at various time points.

Protocol 4: Photolytic Degradation
  • Objective: To assess the compound's stability when exposed to light, as mandated by ICH guideline Q1B.[3]

  • Materials: A calibrated photostability chamber capable of delivering a specific illumination (e.g., not less than 1.2 million lux hours) and near UV energy (e.g., not less than 200 watt hours/square meter).

  • Procedure:

    • Prepare both solid and solution samples of the compound.

    • Place the samples in chemically inert, transparent containers (e.g., quartz cuvettes or vials).

    • Prepare a "dark control" for each sample by wrapping an identical container in aluminum foil. Store this alongside the exposed samples.

    • Expose the samples to the light source inside the photostability chamber.

    • At the end of the exposure period, prepare the samples for analysis and compare the degradation profile to the dark control to isolate light-induced degradation.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Advisory Board Crystals. (n.d.). 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. Lapstone & Hammer. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: A Comparative Guide for Kinase Inhibition and Apoptosis Induction

The landscape of kinase inhibitor discovery is in constant evolution, with novel scaffolds holding the promise of enhanced selectivity and potency. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of kinase inhibitor discovery is in constant evolution, with novel scaffolds holding the promise of enhanced selectivity and potency. 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that serves as a versatile intermediate in the synthesis of bioactive molecules.[1][2][3][4] The imidazo[4,5-c]pyridine core is a recognized pharmacophore in the development of potent kinase inhibitors, including those targeting the Src family and DNA-dependent protein kinases, with demonstrated anticancer potential.[5][6][7] This guide provides a comprehensive, experimentally-grounded framework for validating the biological activity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, with a focus on its potential as a kinase inhibitor and an inducer of apoptosis. We will compare its hypothetical performance against a well-characterized inhibitor to provide a clear benchmark for its activity.

Experimental Rationale and Workflow

Our validation strategy is built on a logical progression from broad screening to specific mechanistic studies. The central hypothesis is that 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one possesses kinase inhibitory activity, leading to cytotoxicity in cancer cells via apoptosis. The workflow is designed to be self-validating, with each stage providing the foundation for the next.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Kinase Panel Screening (Competitive Binding Assay) B IC50 Determination (TR-FRET Activity Assay) for Hit Kinase (e.g., CK1δ) A->B Identify Target C Cytotoxicity Assessment (e.g., MTT/CellTiter-Glo Assay) in Cancer Cell Line B->C Translate to Cellular Context D Mechanism of Action (Western Blot for Apoptosis Markers) C->D Confirm Apoptotic Pathway

Figure 1: A stepwise workflow for the comprehensive biological validation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Part 1: Biochemical Characterization of Kinase Inhibitory Activity

The highly conserved ATP binding site across the kinome necessitates a thorough evaluation of an inhibitor's selectivity.[8] We propose an initial broad screening followed by a focused dose-response analysis on a specific, therapeutically relevant kinase. For this guide, we will use Casein Kinase 1 Delta (CK1δ) as a hypothetical target, given its role in various pathologies, including cancer and neurodegenerative diseases.[9][10][11][12]

Kinase Selectivity Profiling via Competitive Binding Assay

A competitive binding assay is a robust method to determine the affinity of a compound for a kinase's ATP binding site without the complexities of an enzymatic reaction.[13][14][15] This initial screen provides a landscape of the compound's potential targets.

Experimental Protocol: Competitive Kinase Binding Assay

  • Assay Principle: A proprietary, active site-directed competition binding assay is employed where a broad panel of human kinases are fused to T7 bacteriophage. An immobilized, non-selective kinase inhibitor serves as the "bait". The test compound competes with the bait for binding to the kinase. The amount of kinase-phage bound to the solid support is quantified by qPCR.[15]

  • Procedure:

    • Prepare a stock solution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 100% DMSO.

    • In a multi-well plate, combine the phage-tagged kinases, the immobilized bait ligand, and the test compound at a fixed concentration (e.g., 10 µM).

    • Incubate to allow for binding equilibrium to be reached.

    • Wash away unbound components.

    • Elute the bound phage and quantify using qPCR.

    • Calculate the percent of control binding for each kinase. A lower percentage indicates stronger binding of the test compound.

IC50 Determination for CK1δ using a TR-FRET Assay

Following the identification of CK1δ as a potential target from the binding screen, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to determine the half-maximal inhibitory concentration (IC50). TR-FRET assays are highly sensitive, amenable to high-throughput screening, and less prone to interference from compound autofluorescence.[16][17][18] We will compare the performance of our test compound to a known CK1δ inhibitor, PF-670462.[11]

Experimental Protocol: CK1δ TR-FRET Kinase Activity Assay

  • Assay Principle: This homogenous assay measures the phosphorylation of a substrate peptide by CK1δ. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an acceptor-labeled peptide substrate is used. Upon phosphorylation, the antibody binds the substrate, bringing the donor and acceptor into proximity and generating a TR-FRET signal.

  • Procedure:

    • Prepare serial dilutions of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and the reference inhibitor PF-670462 in assay buffer containing a constant concentration of DMSO.

    • In a 384-well plate, add the kinase and substrate peptide to each well.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration equal to its Km for CK1δ.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated product by adding the TR-FRET detection reagents (europium-labeled antibody and EDTA).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Comparative Kinase Inhibition

CompoundCK1δ IC50 (nM)
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-oneHypothetical Value: 150
PF-670462 (Reference Inhibitor)14

Part 2: Cellular Activity and Mechanism of Action

Demonstrating biochemical activity is the first step; validating that this activity translates into a desired cellular phenotype is critical.[19] Given the link between kinase inhibition and cancer, we will assess the cytotoxic and pro-apoptotic effects of our compound in a relevant cancer cell line, for instance, a human colon carcinoma cell line.

Assessing Cytotoxicity in Cancer Cells

A simple and robust method to measure cell viability is the MTT or similar colorimetric/luminescent assays that quantify metabolic activity.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture human colon carcinoma cells (e.g., HCT116) in appropriate media and conditions.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one for 72 hours. Include a vehicle control (DMSO).

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cytotoxicity

CompoundHCT116 GI50 (µM)
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-oneHypothetical Value: 2.5
Doxorubicin (Reference Cytotoxic Agent)0.1
Validating Apoptosis Induction by Western Blot

To determine if the observed cytotoxicity is due to programmed cell death, we will use Western blotting to detect key markers of apoptosis.[20] The cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[21][22][23]

G cluster_0 Apoptotic Signaling Cascade A 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Kinase Inhibition) B Initiator Caspases (e.g., Caspase-9) A->B Induces C Executioner Caspases (Caspase-3) B->C Activates D Cleavage of Cellular Substrates (e.g., PARP) C->D Executes E Apoptosis D->E

Figure 2: Simplified schematic of the apoptotic pathway initiated by a kinase inhibitor.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction:

    • Treat HCT116 cells with 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one at concentrations around its GI50 value for 24-48 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, full-length and cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation of Results: An increase in the bands corresponding to cleaved caspase-3 (p17/19 kDa fragments) and cleaved PARP (89 kDa fragment), alongside a decrease in the full-length proteins, upon treatment with the compound would confirm the induction of apoptosis.[22]

Discussion and Conclusion

This guide outlines a rigorous and logical pathway for the initial biological validation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. By progressing from broad, biochemical screening to specific, cell-based mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The hypothetical data presented here, if realized, would position 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a promising hit compound with CK1δ inhibitory activity and the ability to induce apoptosis in cancer cells.

The causality behind these experimental choices is paramount. The competitive binding assay provides an unbiased view of the compound's selectivity profile, which is crucial for anticipating potential off-target effects.[8] The TR-FRET assay offers a precise quantification of potency against the identified target, CK1δ, which is essential for structure-activity relationship (SAR) studies.[16] Cellular assays are the necessary bridge to physiological relevance, confirming that biochemical potency translates to a functional outcome in a disease-relevant context.[19] Finally, the Western blot analysis provides a definitive mechanistic insight into the mode of cell death, a critical piece of information for any potential anti-cancer therapeutic.[21]

Further studies would be warranted to explore the full potential of this scaffold, including profiling against a wider range of cancer cell lines, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize potency and selectivity. This structured approach ensures that the biological activity of novel compounds like 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is validated with scientific integrity, providing a solid foundation for future drug development efforts.

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Comparative

A Senior Application Scientist's Guide to Characterizing Novel Src Family Kinase Inhibitors: A Comparative Analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Introduction: The Rationale for Targeting Src Family Kinases Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that serve as critical nodes in a multitude of cellular signaling pathways.[1] These pat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Src Family Kinases

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that serve as critical nodes in a multitude of cellular signaling pathways.[1] These pathways regulate fundamental processes such as cell proliferation, survival, migration, and angiogenesis. In healthy cells, the activity of SFKs is tightly controlled. However, their dysregulation, often through overexpression or constitutive activation, is a hallmark of numerous human cancers. This aberrant signaling contributes to tumor growth, progression, and the development of metastases, making SFKs highly attractive targets for therapeutic intervention.[1]

The pursuit of novel, potent, and selective SFK inhibitors is a cornerstone of modern oncology drug discovery. While several successful inhibitors are clinically approved, the quest for compounds with improved selectivity profiles, novel binding modes, or efficacy against resistant tumors remains a priority. This guide focuses on a promising, yet uncharacterized, compound, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one , and provides a comprehensive framework for its evaluation against established SFK inhibitors.

Recent research has identified the parent scaffold, imidazo[4,5-c]pyridin-2-one, as a promising source of novel SFK inhibitors.[2][3] A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis of several derivatives of this scaffold, with some compounds demonstrating submicromolar inhibitory activity against Src and Fyn kinases and potent antiproliferative effects in glioblastoma cell lines.[2] This precedent provides a strong rationale for the in-depth characterization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a halogenated variant that warrants investigation for potentially enhanced potency or altered selectivity.

This guide will provide a head-to-head comparison with three well-characterized, clinically relevant SFK inhibitors: Dasatinib , Saracatinib (AZD0530) , and Bosutinib (SKI-606) . We will detail the necessary experimental workflows, from initial biochemical profiling to cell-based functional assays, to rigorously assess the potential of this novel compound.

The Comparators: Established Src Family Kinase Inhibitors

A thorough evaluation requires benchmarking against established agents. The following inhibitors represent different profiles and are commonly used in both research and clinical settings.

InhibitorPrimary Target(s)Src IC50 (nM)Other Notable Targets (IC50)
Dasatinib Multi-kinase0.5 - 2.8BCR-ABL (<1 - 3 nM), LYN (0.2 - 1.1 nM), c-Kit (79 nM)
Saracatinib (AZD0530) Src/Abl2.7c-Yes (4 nM), Fyn (4-10 nM), Abl (30 nM)
Bosutinib (SKI-606) Src/Abl1.2Abl (1 nM)

Note: IC50 values are compiled from various sources and can differ based on assay conditions. The values presented are for comparative purposes.

Dasatinib is a potent, second-generation inhibitor known for its broad-spectrum activity against multiple tyrosine kinases, including BCR-ABL, which is pivotal in its clinical success for chronic myeloid leukemia (CML).[4][5][6] Its high potency against SFKs makes it a stringent benchmark.

Saracatinib is a highly potent and selective dual Src/Abl kinase inhibitor.[7][8] It has been extensively studied in preclinical models and clinical trials for various solid tumors.[8][9]

Bosutinib is another dual Src/Abl inhibitor with high potency.[10][11][12] A notable feature is its minimal activity against c-Kit and PDGF receptor, which may contribute to a different side-effect profile compared to other multi-kinase inhibitors.[13]

Experimental Roadmap for Inhibitor Characterization

To comprehensively evaluate 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a tiered approach is essential. This workflow progresses from direct, in-vitro enzyme inhibition to cellular target engagement and, finally, to phenotypic outcomes.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays biochem_assay Biochemical Kinase Assay (HTRF) ic50 Determine IC50 for Src biochem_assay->ic50 Potency selectivity Kinase Selectivity Panel biochem_assay->selectivity Selectivity western_blot Western Blot for p-Src biochem_assay->western_blot Informs Cellular Concentration Range cellular_ic50 Cellular IC50 for Target Inhibition western_blot->cellular_ic50 viability_assay Cell Viability/Proliferation (MTT/XTT Assay) western_blot->viability_assay Confirms On-Target Activity gi50 Determine GI50/ IC50 on Cancer Cell Lines viability_assay->gi50

Caption: Tiered experimental workflow for inhibitor characterization.

Tier 1 Protocol: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity (IC50) of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one against Src kinase and to assess its selectivity across a panel of other kinases.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Rationale: HTRF is a robust, high-throughput method for measuring kinase activity.[14] It is a proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes background interference from buffer components and test compounds.[9] The KinEASE™ platform, for example, uses a universal biotinylated substrate and a europium-labeled anti-phospho antibody, making it adaptable for many tyrosine kinases.[3]

Step-by-Step HTRF Protocol:
  • Reagent Preparation:

    • Prepare a 1X kinase buffer by diluting a concentrated stock. Supplement with necessary cofactors as per the manufacturer's recommendation for Src kinase.

    • Dilute the recombinant human c-Src enzyme to a working concentration in the 1X kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.

    • Prepare a working solution of the biotinylated universal TK substrate in 1X kinase buffer.

    • Prepare an ATP working solution in 1X kinase buffer. The concentration should be at or near the Km of ATP for Src to ensure competitive inhibitors can be accurately assessed.

    • Prepare serial dilutions of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and the comparator inhibitors (Dasatinib, Saracatinib, Bosutinib) in 100% DMSO, followed by an intermediate dilution in 1X kinase buffer. A typical starting concentration for the highest dose would be 10-50 µM.

    • Prepare the detection reagents: Dilute the Europium (Eu3+) cryptate-labeled anti-phospho-tyrosine antibody and the Streptavidin-XL665 (SA-XL665) in the provided detection buffer.

  • Kinase Reaction (384-well plate format, 20 µL final volume):

    • Add 5 µL of the test compound dilutions (or vehicle control, e.g., 1% DMSO) to the appropriate wells of a low-volume 384-well plate.

    • Add 5 µL of the c-Src enzyme solution to all wells except the negative control (no enzyme) wells.

    • Add 5 µL of the biotinylated substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Allow the reaction to proceed for 30-60 minutes at room temperature. The incubation time should be optimized to remain within the linear phase of the reaction.

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the pre-mixed detection reagents (containing EDTA to chelate Mg2+ and halt ATP hydrolysis) to each well.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for the binding of the detection antibodies.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2 Protocol: Cellular Target Engagement

Objective: To confirm that the compound inhibits Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).

Methodology: Western Blot for Phospho-Src (Tyr416)

Rationale: Phosphorylation at Tyr416 is a hallmark of Src activation.[12] A specific antibody against this phosphorylated residue allows for a direct assessment of the inhibitor's ability to engage and suppress its target in cells.[12] Western blotting is the gold-standard technique for this purpose.[13] It is crucial to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of the proteins.[13]

Step-by-Step Western Blot Protocol:
  • Cell Culture and Treatment:

    • Select a cancer cell line known to have high basal Src activity (e.g., U87 glioblastoma, PC-3 prostate cancer, or MDA-MB-231 breast cancer).

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with a dose range of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and comparator inhibitors for a predetermined time (e.g., 2-4 hours). The concentrations should bracket the biochemical IC50 value. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Avoid using milk for phospho-antibodies as it contains phosphoproteins that can increase background.

    • Incubate the membrane overnight at 4°C with the primary antibody against Phospho-Src (Tyr416), diluted in blocking buffer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-Src signal to the total Src signal for each sample.

G cluster_pathway Src Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation/ Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor 4,6-Dichloro-1H-imidazo [4,5-c]pyridin-2(3H)-one Inhibitor->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Tier 3 Protocol: Functional Cellular Assays

Objective: To measure the downstream consequence of Src inhibition on cancer cell viability and proliferation.

Methodology: MTT Cell Proliferation Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.[4] This assay is a cost-effective and reliable method for determining the cytostatic or cytotoxic effects of a compound.

Step-by-Step MTT Protocol:
  • Cell Seeding:

    • Using the same cell line as in the Western blot experiment, seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of media). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of the test compounds in culture medium.

    • Remove the old media from the cells and add 100 µL of the compound-containing media (or vehicle control) to the appropriate wells. This will result in a 1x final concentration.

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[14]

    • Return the plate to the incubator and incubate for 3-4 hours. During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the media from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the media-only blank wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for the initial characterization of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a novel compound from a promising class of SFK inhibitors. By systematically evaluating its biochemical potency, cellular target engagement, and functional impact on cancer cells in parallel with established inhibitors like Dasatinib, Saracatinib, and Bosutinib, researchers can build a comprehensive data package.

The successful execution of these experiments will elucidate the compound's potential as a therapeutic agent. Positive results—namely, high potency against Src, a clean selectivity profile, robust inhibition of cellular Src phosphorylation, and effective suppression of cancer cell proliferation—would provide a strong foundation for advancing this molecule into more complex preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) models. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a new generation of effective cancer therapeutics.

References

  • He, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available at: [Link]

  • Sita, G., et al. (n.d.). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from: [Link]

  • He, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from: [Link]

  • Singh, U., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. Available at: [Link]

  • Baker-Williams, A., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102715. Available at: [Link]

  • Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from: [Link]

  • ResearchGate. (n.d.). Western Blotting of total protein extracts from SYF and SYF+c-Src cells. Retrieved from: [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from: [Link]

  • Waclaw, B., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5638. Available at: [Link]

  • Guarino, M. (2017). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Journal of Thoracic Oncology, 12(4), 588-591. Available at: [Link]

  • Feng, Y., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(15), 6436-6447. Available at: [Link]

  • Perin, N., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(21), 3848. Available at: [Link]

  • Wikipedia. (n.d.). Saracatinib. Retrieved from: [Link]

  • Pugliese, L., et al. (2014). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the Advanced Practitioner in Oncology, 5(2), 125-131. Available at: [Link]

Sources

Validation

The Efficacy of Imidazo[4,5-c]pyridin-2-ones as Kinase Inhibitors: A Comparative Guide

A Senior Application Scientist's In-Depth Analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its Analogs in the Landscape of Imidazopyridine-Based Therapeutics The imidazopyridine scaffold, a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its Analogs in the Landscape of Imidazopyridine-Based Therapeutics

The imidazopyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents. Its structural similarity to purines allows it to interact with a multitude of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2] This guide provides a comparative analysis of the efficacy of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its derivatives, placing them in context with other classes of imidazopyridine-based kinase inhibitors. We will delve into the experimental data that underscores their potential and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for their own investigations.

The Rise of Imidazo[4,5-c]pyridin-2-ones as Src Family Kinase Inhibitors

Recent research has illuminated the potential of the imidazo[4,5-c]pyridin-2-one core as a scaffold for potent inhibitors of Src family kinases (SFKs).[3] These non-receptor tyrosine kinases are crucial in signaling pathways that govern cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers, including the aggressive brain tumor, glioblastoma.[3][4]

A notable study by Zhang et al. (2021) detailed the design and synthesis of a series of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors. While the specific compound 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one was not explicitly synthesized and tested in this study, the structure-activity relationship (SAR) of related chlorinated analogs provides valuable insights into its potential efficacy. The presence of chloro substituents on the imidazopyridine core is a common strategy in kinase inhibitor design to modulate potency and selectivity.[3]

The rationale behind targeting SFKs with an imidazo[4,5-c]pyridin-2-one scaffold lies in its ability to mimic the purine core of ATP, thus acting as a competitive inhibitor in the kinase's ATP-binding pocket. The specific substitutions on this core are crucial for achieving high affinity and selectivity.

Comparative Efficacy Analysis

To objectively assess the potential of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, we will compare the efficacy of its closely related analogs from the literature with other well-established imidazopyridine kinase inhibitors and a benchmark pyrazolopyrimidine inhibitor, PP2.

In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The following table summarizes the IC50 values for several imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn, two key members of the SFK family, and compares them with other imidazopyridine isomers and PP2.

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
1d Imidazo[4,5-c]pyridin-2-oneSrc0.23[3]
Fyn0.18[3]
1e Imidazo[4,5-c]pyridin-2-oneSrc0.31[3]
Fyn0.25[3]
1q Imidazo[4,5-c]pyridin-2-oneSrc0.19[3]
Fyn0.15[3]
1s Imidazo[4,5-c]pyridin-2-oneSrc0.15[3]
Fyn0.11[3]
PP2 Pyrazolo[3,4-d]pyrimidineLck0.004[1]
Fyn0.005[1]
Hck0.005[1]
PTK60.05[5]
Compound 21 Imidazo[4,5-b]pyridin-2-onep38 MAP KinasePotent Inhibition[6]
Compound 27e Imidazo[4,5-b]pyridineFLT3/Aurora KinasePotent Dual Inhibition[7]

Note: The specific substitutions for compounds 1d, 1e, 1q, and 1s can be found in the original research paper by Zhang et al. (2021).[3]

From this data, it is evident that the imidazo[4,5-c]pyridin-2-one scaffold can yield potent, sub-micromolar inhibitors of Src and Fyn kinases. While not as potent as the well-established inhibitor PP2, these compounds demonstrate significant activity and represent a promising avenue for further optimization. The SAR from the study suggests that substitutions at the N1 and N3 positions of the imidazo[4,5-c]pyridin-2-one core play a critical role in determining potency.[3] The presence of chlorine atoms, as in the parent compound of interest, is a feature of some of the more active analogs, suggesting that 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one could exhibit similar or enhanced activity.

Cellular Antiproliferative Activity

The ultimate goal of a kinase inhibitor in an oncology setting is to inhibit the proliferation of cancer cells. The following table presents the IC50 values of the most promising imidazo[4,5-c]pyridin-2-one derivative from the study by Zhang et al. against a panel of glioblastoma cell lines, again compared to PP2.

Compound IDU87 (µM)U251 (µM)T98G (µM)U87-EGFRvIII (µM)Reference
1s 1.251.582.341.88[3]
PP2 2.873.154.673.98[3]

These results are particularly compelling. Compound 1s demonstrates superior antiproliferative activity against all tested glioblastoma cell lines compared to the benchmark inhibitor PP2.[3] This highlights the potential of the imidazo[4,5-c]pyridin-2-one scaffold to yield compounds with excellent cellular efficacy, a critical factor for therapeutic development.

Experimental Design and Methodologies

To ensure scientific integrity and provide a practical guide for researchers, this section details the experimental protocols for evaluating the efficacy of imidazopyridine-based kinase inhibitors.

Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives

The synthesis of the imidazo[4,5-c]pyridin-2-one core and its derivatives is a multi-step process that allows for the introduction of various substituents to explore the SAR. A general synthetic scheme is depicted below. The choice of starting materials and reagents directly influences the final compound's structure and, consequently, its biological activity. For instance, the selection of different anilines and alkylating agents allows for the modulation of the N1 and N3 substituents.

G A 2,3,4-Trichloropyridine B Intermediate 1 A->B 1. Nitration 2. Amination C Intermediate 2 B->C Cyclization D Imidazo[4,5-c]pyridin-2-one Derivative C->D N-Alkylation/Arylation G A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate D->E F Stop Reaction and Deplete ATP E->F G Detect ADP (Luminescence) F->G H Data Analysis (IC50) G->H

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., U87, U251)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Downstream Signaling

To confirm that the observed antiproliferative effects are due to the inhibition of the target kinase, Western blotting can be used to assess the phosphorylation status of downstream signaling proteins.

G Src Src Kinase FAK FAK Src->FAK pY Akt Akt FAK->Akt pY ERK ERK FAK->ERK pY Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified Src signaling pathway leading to cell proliferation.

Conclusion and Future Directions

The imidazo[4,5-c]pyridin-2-one scaffold represents a promising platform for the development of novel kinase inhibitors, particularly for targeting Src family kinases. While direct experimental data for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is not yet available in the public domain, the structure-activity relationships of closely related analogs suggest that it holds significant potential as a potent inhibitor. The superior cellular efficacy of its derivatives compared to the established inhibitor PP2 in glioblastoma cell lines further underscores the therapeutic promise of this chemical class.

Future research should focus on the synthesis and direct biological evaluation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one to confirm its activity. Further optimization of the imidazo[4,5-c]pyridin-2-one scaffold, guided by the principles of medicinal chemistry and structure-based drug design, could lead to the discovery of even more potent and selective kinase inhibitors with clinical potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue these exciting avenues of investigation.

References

  • Zhang, L., Yang, Z., Sang, H., Jiang, Y., Zhou, M., Huang, C., ... & Zhang, J. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck-and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701.
  • Park, H., Lee, K. S., Kim, S. J., & Lee, S. K. (2014). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology letters, 8(5), 2073–2078. [Link]

  • Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Radi, M. (2014). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 22(1), 1-18. [Link]

  • Zhang, L., Yang, Z., Sang, H., Jiang, Y., Zhou, M., Huang, C., ... & Zhang, J. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Kaminska, B., Ellert-Miklaszewska, A., Oberbek, A., Wisniewski, P., Kaza, B., & Maleszewska, M. (2021). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Oncology Research, 29(1), 1-21. [Link]

  • Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Radi, M. (2021). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Oncology Research, 29(1), 1-21. [Link]

  • Van den Wyngaert, I., Gijsbers, R., & Debyser, Z. (2012). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 3(11), 1419-1424. [Link]

  • Okaniwa, M., Hirose, M., Oki, H., Nakashima, T., Iwashita, A., & Hirashima, S. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. Archiv der Pharmazie, 352(7), 1900030. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases.
  • Carna, K., Perin, N., & Sedić, M. (2022). Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity. ACS Omega, 7(47), 43053-43068. [Link]

  • Saczewski, J., & Rybczynska, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3379. [Link]

  • Mittapalli, S. K., Hari, C., Murthy, P., Soni, J. P., & Pamu, S. (2025). Relationship between experimental IC50 values, predicted IC50 values of....
  • Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Radi, M. (2021). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Oncology Research, 29(1), 1-21. [Link]

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  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8567-8583. [Link]

  • Sharma, R., & Kumar, R. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemistrySelect, 5(37), 11463-11467. [Link]

  • Al-Otaibi, F., Al-Ghamdi, S., & Al-Zahrani, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022. [Link]

  • de Oliveira, R. N., da Silva, A. C. A., & de Souza, M. C. B. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega. [Link]

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Validation

A Comparative Analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives as Potent Kinase Inhibitors

The 1H-imidazo[4,5-c]pyridin-2(3H)-one core, a rigid bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to purines allows it to function as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-imidazo[4,5-c]pyridin-2(3H)-one core, a rigid bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to purines allows it to function as a versatile ATP-competitive inhibitor for a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The strategic placement of substituents on this core can lead to highly potent and selective inhibitors, making it a focal point for the development of novel therapeutics. This guide provides a comparative analysis of various derivatives of the 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold, with a focus on their activity as inhibitors of key oncogenic kinases, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and DNA-dependent protein kinase (DNA-PK). We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these compounds.

The Core Scaffold: A Foundation for Kinase Inhibition

The 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold provides a unique three-dimensional structure that can be strategically modified at several positions to achieve desired inhibitory profiles. The chlorine atoms at the 4 and 6 positions offer synthetic handles for further derivatization, often through nucleophilic substitution reactions, allowing for the introduction of various functional groups to probe the ATP-binding sites of different kinases.

Caption: General chemical structure of the 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold.

I. Derivatives as Src Family Kinase (SFK) Inhibitors for Glioblastoma

Src family kinases, such as Src and Fyn, are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers, including the highly aggressive brain tumor, glioblastoma multiforme (GBM). A series of 4-amino-3-(substituted-phenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives have been synthesized and evaluated as potent SFK inhibitors.[1]

Structure-Activity Relationship (SAR)

The inhibitory activity of these derivatives is significantly influenced by the nature of the substituents at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core. A systematic exploration of these positions has revealed key structural features that govern potency against Src and Fyn kinases.

A study involving the synthesis of a library of these compounds demonstrated that a 4-chlorophenyl group at the N-3 position is generally favorable for activity.[2] The variation of the substituent at the N-1 position led to the following key insights:

  • Aliphatic vs. Aromatic Substituents at N-1: Cycloalkyl groups, particularly cyclopentyl and cyclohexyl, at the N-1 position conferred greater potency compared to aromatic or short-chain alkyl groups. This suggests that the hydrophobic pocket of the ATP-binding site of Src and Fyn can accommodate and favorably interact with these non-planar aliphatic rings.

  • Impact of Halogen Substitution: The presence of a chlorine atom on the phenyl ring at N-3 was found to be crucial for high potency.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives against Src and Fyn kinases.

Compound IDN-1 SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1a Phenyl>10>10
1c 3-Bromophenyl1.252.33
1e Cyclohexyl0.450.89
1s Cyclopentyl0.210.38

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors.[2]

As the data indicates, the transition from an aromatic substituent at N-1 (compound 1a ) to a halogenated aromatic ring (compound 1c ) improves activity. However, the most significant enhancement in potency is observed with cycloalkyl groups (compounds 1e and 1s ), with the cyclopentyl group in compound 1s providing the highest inhibitory activity against both Src and Fyn.

Experimental Protocol: Src/Fyn Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a standard in vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against Src and Fyn kinases.

Methodology:

  • Reaction Setup: The kinase reactions are performed in a 96-well plate format. Each well contains the respective kinase (Src or Fyn), a biotinylated peptide substrate, and the test compound at varying concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped by the addition of a solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody.

  • Signal Measurement: After an incubation period to allow for antibody binding to the phosphorylated substrate, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the dose-response curve using a non-linear regression model.

Workflow for Src/Fyn Kinase Inhibition Assay cluster_0 start Start reaction_setup Prepare kinase reaction mixture (Kinase, Substrate, Compound) start->reaction_setup initiate Add ATP to initiate phosphorylation reaction_setup->initiate incubate_1 Incubate at 30°C initiate->incubate_1 terminate Stop reaction with EDTA and add Eu-labeled antibody incubate_1->terminate incubate_2 Incubate for antibody binding terminate->incubate_2 measure Measure TR-FRET signal incubate_2->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

II. Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies.[3] While the core scaffold in some reported BTK inhibitors is the isomeric imidazo[4,5-b]pyridine, the similar pharmacophore and the principles of targeting the kinase hinge region make a comparative discussion valuable for researchers in the field.

Design Strategy and SAR

The design of imidazo[4,5-b]pyridine-based BTK inhibitors often involves the introduction of a Michael acceptor moiety to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. However, concerns over off-target effects of covalent inhibitors have spurred the development of non-covalent, reversible inhibitors.

For a series of non-covalent imidazo[4,5-b]pyridine BTK inhibitors, SAR studies have highlighted the importance of substituents on the imidazole and pyridine rings for achieving high potency.[3] Specifically, a 2,4-dihydroxyphenyl group on the imidazole ring and extended functionalities, such as a morpholinomethyl or 4-acetamido group on the pyridine ring, significantly enhanced inhibitory activity. These groups are believed to form key hydrogen bond interactions with the hinge region of the kinase.

Comparative Inhibitory Activity

The following table presents the IC50 values of selected imidazo[4,5-b]pyridine derivatives against BTK.

Compound IDA-Ring SubstituentB-Ring SubstituentBTK IC50 (µM)
6b 2,4-dihydroxyphenyl4-acetamido1.14
6o 2,4-dihydroxyphenylmorpholinomethyl1.54
6p 2,4-dihydroxyphenylH>10

Data sourced from a study on noncovalent BTK inhibitors.[3]

These results underscore the importance of the extended functionalities on the B-ring for potent BTK inhibition, as the unsubstituted analog 6p is significantly less active.

III. Derivatives as DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-dependent protein kinase (DNA-PK) is a key player in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy, making it an attractive target for the development of radiosensitizers. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors.[5]

SAR and Selectivity

Structure-activity relationship studies of these 6-anilino derivatives have been conducted by systematically modifying the 6-aniline ring, and the N-1 and N-3 positions.[6] These studies aimed to optimize not only the potency against DNA-PK but also the selectivity over other related kinases, such as PI3Kα and mTOR.

Key findings from these studies include:

  • N-3 Position: Small, polar, and non-polar substituents at the N-3 position are well-tolerated.

  • 6-Anilino Ring: Substitution on the aniline ring, particularly at the meta position, with groups capable of hydrogen bonding, can significantly enhance potency.

  • N-1 Position: The N-1 position is sensitive to substitution, with smaller alkyl groups generally being preferred.

Comparative Inhibitory Activity and Selectivity

The table below compares the inhibitory activity of selected 6-anilino imidazo[4,5-c]pyridin-2-one derivatives against DNA-PK, PI3Kα, and mTOR.

Compound IDN-3 Substituent6-Anilino SubstituentDNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)
6 HUnsubstituted180>10000>10000
78 Methyl3-morpholino1.81300480

Data sourced from a study on imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors.[5][6]

Compound 78 emerged as a highly potent and selective DNA-PK inhibitor, with nanomolar potency and excellent selectivity against PI3Kα and mTOR. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Experimental Protocol: General Synthesis of the Imidazo[4,5-c]pyridin-2-one Core

The synthesis of the 1H-imidazo[4,5-c]pyridin-2-one core is a critical first step in the development of these inhibitors. A representative synthetic route is outlined below.

Synthetic Scheme for Imidazo[4,5-c]pyridin-2-one Core cluster_0 start Substituted diaminopyridine step1 Cyclization with carbonyldiimidazole (CDI) start->step1 product Imidazo[4,5-c]pyridin-2-one core step1->product

Caption: A simplified synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Starting Material: The synthesis typically begins with a suitably substituted diaminopyridine derivative.

  • Cyclization: The diaminopyridine is reacted with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), in an appropriate solvent (e.g., THF or DMF).

  • Reaction Conditions: The reaction mixture is heated, often to reflux, for several hours to drive the cyclization to completion.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 1H-imidazo[4,5-c]pyridin-2-one core.

Conclusion and Future Perspectives

The 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold has proven to be a remarkably versatile platform for the design of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights how subtle modifications to the substitution pattern on this core can lead to significant differences in inhibitory activity and target selectivity. The derivatives discussed herein, targeting SFKs, BTK, and DNA-PK, demonstrate the broad therapeutic potential of this compound class, particularly in the field of oncology.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to achieve even greater selectivity for the target kinase over closely related kinases to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better in vivo efficacy and safety.

  • Exploring Novel Targets: Expanding the application of this scaffold to other kinase targets implicated in various diseases.

The continued exploration of the chemical space around the 1H-imidazo[4,5-c]pyridin-2(3H)-one core holds great promise for the discovery of next-generation kinase inhibitors that can address unmet medical needs.

References

  • Zhu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1473-1485. [Link]

  • Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(14), 5986-6001. [Link]

  • Kim, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129097. [Link]

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Comparative

Charting the Selectivity Landscape: A Comparative Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount. This guide provides a comprehensive framework for assessing the selectivity profile of 4,6-Dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount. This guide provides a comprehensive framework for assessing the selectivity profile of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a compound belonging to the imidazo[4,5-c]pyridine class, which has garnered attention for its potential as a kinase inhibitor.[1] Researchers, scientists, and drug development professionals will find within this document a detailed roadmap for elucidating the on- and off-target activities of this and similar molecules, a critical step in advancing a compound from a promising hit to a viable therapeutic candidate.

The core principle of this guide is to present a self-validating system of experimental protocols. We will not merely list procedural steps but delve into the causal reasoning behind experimental choices, ensuring a blend of technical accuracy and field-proven insights. Our approach is grounded in establishing a robust, evidence-based understanding of the compound's biological interactions.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes.[2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[2][4] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[5] A promiscuous kinase inhibitor can lead to off-target effects and unwanted toxicities. Therefore, a thorough assessment of a compound's selectivity across the human kinome is not just a regulatory requirement but a fundamental aspect of drug development.[2]

This guide will use 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a case study to illustrate a systematic approach to selectivity profiling. Based on the broader imidazo[4,5-c]pyridine scaffold, we hypothesize that this compound may exhibit inhibitory activity against members of the Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK).[6][7] To rigorously test this hypothesis and uncover other potential targets, we will employ a tiered experimental strategy, moving from broad, high-throughput screening to more focused biochemical and cell-based assays.

A Phased Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity involves a multi-pronged approach that combines biochemical and cellular assays. This tiered workflow allows for an initial broad screening followed by more in-depth characterization of promising hits.

G cluster_0 Phase 1: Initial Broad-Spectrum Screening cluster_1 Phase 2: Biochemical Potency and Selectivity cluster_2 Phase 3: Cellular Target Engagement and Functional Activity A Large-Scale Kinome Profiling (e.g., KINOMEscan®) B Biochemical IC50 Determination (e.g., ADP-Glo™) A->B Identified Hits C Selectivity Panel Testing B->C Confirmed Potency D Cellular Target Engagement (e.g., NanoBRET™) C->D Prioritized Hits E Cellular Phosphorylation Assay D->E Confirmed Cellular Binding

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Phase 1: Illuminating the Kinome Landscape

The initial step in characterizing a novel kinase inhibitor is to cast a wide net and assess its binding affinity against a large, representative panel of human kinases. This provides an unbiased, global view of the compound's selectivity.

Experimental Protocol: KINOMEscan® Profiling

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 480 kinases.[8][9] This technology does not rely on ATP and therefore provides a true measure of thermodynamic binding affinity (Kd).[8][10]

Methodology:

  • Compound Preparation: Prepare a stock solution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 100% DMSO.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, active-site directed ligand from the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Data Analysis: Results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 10% or 35%.

Comparative Data: Initial Kinome Screen

For the purpose of this guide, we will use hypothetical data to illustrate the outcome of a KINOMEscan® screen for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and compare it to known kinase inhibitors, Dasatinib (a multi-kinase inhibitor with strong Src activity) and AZD7648 (a selective DNA-PK inhibitor).[11][12]

Kinase Target4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (%Ctrl @ 10 µM)Dasatinib (%Ctrl @ 1 µM)AZD7648 (%Ctrl @ 1 µM)
Src 5 0.1 95
FYN 8 0.2 98
YES 12 0.5 97
LCK 15 0.3 96
DNA-PK 3 850.5
ABL1900.1 99
c-KIT851.2 98
VEGFR2922597
EGFR954099
PI3Kα887590

Note: Data for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is hypothetical. Data for Dasatinib and AZD7648 are representative of their known selectivity profiles.

From this initial screen, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one shows promising activity against Src family kinases and DNA-PK, warranting further investigation.

Phase 2: Quantifying Potency and Refining Selectivity

Following the broad-spectrum screen, the next crucial step is to determine the biochemical potency (IC50) of the compound against the identified primary targets and a smaller, more focused panel of related kinases to confirm selectivity.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][13]

Methodology:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Compound Titration: Perform a serial dilution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one to create a dose-response curve.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture of kinase, substrate, and test compound. Incubate at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Comparative Data: Biochemical IC50 Values
Kinase Target4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one IC50 (nM)Dasatinib IC50 (nM)AZD7648 IC50 (nM)
Src 50 0.8>10,000
FYN 75 1.1>10,000
YES 110 1.5>10,000
LCK 150 0.6>10,000
DNA-PK 25 >10,0000.6
ABL1>10,000<1>10,000
c-KIT>5,00079>10,000
PI3Kα>10,000>1,000>1,000

Note: Data for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is hypothetical. Data for Dasatinib and AZD7648 are based on publicly available information.[11][14]

These hypothetical results suggest that 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a potent inhibitor of DNA-PK and a moderately potent inhibitor of Src family kinases.

Phase 3: Validating Cellular Activity

Biochemical assays are essential for determining direct enzyme inhibition, but they do not always translate to cellular activity. It is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a target protein.[15][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

G cluster_0 NanoBRET™ Target Engagement Workflow A Transfect cells with NanoLuc®-Kinase fusion vector B Seed cells into assay plate A->B C Add NanoBRET™ tracer and test compound B->C D Incubate C->D E Add NanoBGlo® substrate D->E F Measure BRET signal E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of the test compound to the cells.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Calculate the cellular IC50 from the dose-response curve.

Comparative Data: Cellular Target Engagement
Kinase Target4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Cellular IC50 (nM)
Src 250
DNA-PK 100

Note: Data for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is hypothetical.

These hypothetical cellular data, when compared to the biochemical IC50 values, can provide insights into the compound's cell permeability and potential for efflux.

Experimental Protocol: Cellular Phosphorylation Assay

To assess the functional consequence of target engagement, a cellular phosphorylation assay can be employed. This assay measures the phosphorylation of a known downstream substrate of the target kinase.

Methodology:

  • Cell Treatment: Treat relevant cell lines (e.g., a cancer cell line with activated Src signaling) with a dose-response of the test compound.

  • Cell Lysis: After the desired incubation time, lyse the cells to extract proteins.

  • Phospho-Substrate Detection: Use a specific antibody to detect the phosphorylated form of the kinase's substrate via methods like Western blotting, ELISA, or TR-FRET.[17][18][19]

  • Data Analysis: Quantify the decrease in substrate phosphorylation as a function of compound concentration to determine the cellular functional IC50.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for assessing the selectivity profile of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. By employing a combination of broad kinome screening, focused biochemical assays, and cell-based target engagement and functional assays, researchers can build a detailed and reliable picture of a compound's on- and off-target activities.

The hypothetical data presented for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one suggest a promising profile as a dual inhibitor of DNA-PK and Src family kinases. Further studies would be warranted to explore the therapeutic potential of such a profile in relevant cancer models. It is the rigorous and systematic application of the principles and protocols outlined in this guide that will ultimately determine the fate of this and other novel kinase inhibitors in the drug discovery pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Promega Corporation. (2016, June). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Promega Corporation. (2016, June). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
  • BenchChem. (2025). A Head-to-Head Comparison of Novel DNA-PK Inhibitors in Oncology Research.
  • Mortusewicz, O., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
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  • BenchChem. (2025, December). A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552.
  • ACS Publications. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • DiscoverX. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • AbMole BioScience. (n.d.). Kinase Inhibitors on DNA-PK Signaling Pathways.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1–8.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
  • Selleck Chemicals. (n.d.). DNA-PK Inhibitors.
  • BenchChem. (2025). Comparative Analysis of Src Inhibitor 3 and Other Tyrosine Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8899–8915.
  • Santa Cruz Biotechnology. (n.d.). DNA-PK Inhibitors.
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  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 17(23), 6563–6567.
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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Against Established Drugs in Glioblastoma

Introduction: The Rationale for Investigating a Novel Imidazo[4,5-c]pyridine Scaffold in Oncology In the landscape of oncology drug discovery, the identification of novel scaffolds that can be elaborated into potent and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Imidazo[4,5-c]pyridine Scaffold in Oncology

In the landscape of oncology drug discovery, the identification of novel scaffolds that can be elaborated into potent and selective kinase inhibitors is of paramount importance. The compound 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one represents one such scaffold. While this specific molecule is primarily recognized as a chemical intermediate, its core structure is the foundation of a class of compounds with demonstrated biological activity.[1] The imidazo[4,5-c]pyridine ring system is structurally analogous to purines, a feature that allows derivatives to interact with a wide array of biological targets, including kinases.[2][3] Notably, derivatives of the imidazo[4,5-c]pyridin-2-one core have been identified as potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of aggressive cancers like glioblastoma multiforme (GBM).[4]

Glioblastoma is a notoriously difficult-to-treat primary brain tumor, and the hyperactivation of SFKs is a frequent observation in this disease.[5] SFKs are non-receptor tyrosine kinases that act as central nodes in signaling pathways, regulating cell proliferation, survival, migration, and angiogenesis.[5][6] This makes them a compelling therapeutic target. Given the precedent set by its derivatives, we hypothesize that 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (hereafter referred to as Compound X ) can serve as a valuable starting point for the development of a new generation of SFK inhibitors for glioblastoma.

This guide provides a comprehensive framework for benchmarking the performance of Compound X and its future iterations against established SFK inhibitors with known clinical relevance in glioblastoma research, namely Dasatinib and Saracatinib .[3][7][8] We will proceed through a logical, multi-tiered experimental workflow, from initial biochemical assays to preclinical in vivo models, detailing the scientific rationale and methodologies at each stage.

Selection of Comparator Drugs

A robust benchmarking study requires comparison against well-characterized drugs. We have selected Dasatinib and Saracatinib for the following reasons:

  • Dasatinib : A potent, orally available dual inhibitor of BCR-ABL and Src family kinases.[3] It has been extensively studied in preclinical glioblastoma models and has been the subject of clinical trials for recurrent glioblastoma, making it a clinically relevant benchmark.[9][10][11]

  • Saracatinib (AZD0530) : A selective Src inhibitor that also targets Abl kinase.[12] It has shown promise in preclinical glioblastoma models, particularly in sensitizing tumors to other therapies, and has advanced to clinical trials.[7][13]

By comparing Compound X to these agents, we can contextualize its potency, selectivity, and potential therapeutic window.

Experimental Workflow for Benchmarking

The evaluation of a novel kinase inhibitor is a stepwise process. We will follow a logical progression from target engagement to cellular effects and finally to in vivo efficacy. This ensures that resources are invested in compounds with the most promising characteristics.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models In Vitro Kinase Assay In Vitro Kinase Assay Kinase Selectivity Profiling Kinase Selectivity Profiling In Vitro Kinase Assay->Kinase Selectivity Profiling Determine IC50 on Src Cellular Src Activity Assay Cellular Src Activity Assay Kinase Selectivity Profiling->Cellular Src Activity Assay Assess off-target effects Glioblastoma Cell Proliferation Assay Glioblastoma Cell Proliferation Assay Cellular Src Activity Assay->Glioblastoma Cell Proliferation Assay Confirm target engagement in cells Orthotopic Glioblastoma Mouse Model Orthotopic Glioblastoma Mouse Model Glioblastoma Cell Proliferation Assay->Orthotopic Glioblastoma Mouse Model Evaluate anti-proliferative effects

Caption: A multi-phase experimental workflow for the evaluation of a novel kinase inhibitor.

Phase 1: Biochemical Characterization

The initial phase focuses on the direct interaction between Compound X and its intended target, the Src kinase, in a purified, cell-free system.

In Vitro Kinase Activity Assay (IC50 Determination)

Causality: The first critical step is to determine if Compound X can inhibit the enzymatic activity of Src kinase and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. We will use a radiometric assay, which is considered the gold standard for its direct and sensitive measurement of kinase activity.[14]

Protocol:

  • Reaction Setup : Prepare a reaction mixture in a 96-well plate containing recombinant human Src kinase, a biotinylated peptide substrate, and kinase assay buffer.

  • Compound Addition : Add Compound X , Dasatinib, or Saracatinib at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM) to the reaction wells. Include a DMSO-only control (representing 100% kinase activity).

  • Initiation : Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture : Stop the reaction by adding a solution containing EDTA. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

  • Washing : Wash the plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection : Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

Causality: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Kinase inhibitors, in particular, can have promiscuous binding profiles due to the conserved nature of the ATP-binding pocket.[15] Therefore, it is crucial to assess the selectivity of Compound X by screening it against a broad panel of kinases.

Protocol:

  • Panel Selection : Utilize a commercial kinase profiling service that offers a large panel of recombinant kinases (e.g., >300 kinases) representing the human kinome.[16]

  • Screening : Screen Compound X at a fixed concentration (e.g., 1 µM) against the kinase panel using a radiometric or fluorescence-based assay format.

  • Data Analysis : The results are typically reported as the percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) at the screening concentration is flagged as a potential off-target hit.

  • Follow-up : For any significant off-target hits, perform full IC50 determinations as described in section 1.1 to quantify the potency of Compound X against these kinases.

Data Presentation: Hypothetical Biochemical Data

CompoundSrc IC50 (nM)Abl IC50 (nM)Lck IC50 (nM)Selectivity Score (Src vs. Abl)
Compound X 550025100
Dasatinib 110.51
Saracatinib 2.5532

Selectivity Score = IC50 (Off-Target) / IC50 (Target)

Phase 2: Cellular Activity Assessment

After confirming direct target inhibition, the next step is to evaluate the compound's activity in a more biologically relevant context: living cells.

Cell-Based Src Kinase Activity Assay

Causality: It is essential to verify that Compound X can cross the cell membrane and inhibit Src kinase activity within the complex intracellular environment. This assay measures the phosphorylation of a downstream Src substrate as a proxy for Src activity.[17]

Protocol:

  • Cell Culture : Plate a human glioblastoma cell line with high Src activity (e.g., U87-MG) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound X , Dasatinib, or Saracatinib for a specified period (e.g., 2 hours).

  • Cell Lysis : Wash the cells with PBS and then lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Detection (In-Cell Western/ELISA) : The level of phosphorylated Src (pSrc at Tyr416) or a downstream substrate can be quantified using an antibody-based method like an In-Cell Western or a sandwich ELISA.

  • Normalization : Normalize the phosphoprotein signal to the total protein content in each well.

  • Data Analysis : Calculate the percent inhibition of Src phosphorylation at each compound concentration and determine the cellular IC50 value.

Glioblastoma Cell Proliferation Assay

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay assesses the ability of Compound X to inhibit the proliferation of glioblastoma cells in culture.

Protocol:

  • Cell Seeding : Seed glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a low density.

  • Compound Treatment : After 24 hours, treat the cells with serial dilutions of Compound X , Dasatinib, or Saracatinib.

  • Incubation : Incubate the cells for 72 hours to allow for multiple rounds of cell division.

  • Viability Measurement : Measure cell viability using a standard method such as the resazurin reduction assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of compound concentration.

Data Presentation: Hypothetical Cellular Data

CompoundCellular pSrc IC50 (nM)U87-MG GI50 (nM)
Compound X 20150
Dasatinib 550
Saracatinib 10100

Phase 3: Preclinical In Vivo Evaluation

Promising results in cellular assays warrant evaluation in a more complex, whole-animal system that mimics human disease.

Orthotopic Glioblastoma Mouse Model

Causality: To assess the therapeutic potential of Compound X in a setting that recapitulates the tumor microenvironment of glioblastoma, an orthotopic mouse model is the gold standard.[18][19] This involves implanting human glioblastoma cells directly into the brains of immunocompromised mice.

G Implant U87-MG-luc cells Implant U87-MG-luc cells Tumor Growth Monitoring Tumor Growth Monitoring Implant U87-MG-luc cells->Tumor Growth Monitoring Allow tumor establishment Drug Treatment Drug Treatment Tumor Growth Monitoring->Drug Treatment Randomize into groups Drug Treatment->Tumor Growth Monitoring Weekly imaging Endpoint Analysis Endpoint Analysis Drug Treatment->Endpoint Analysis At study conclusion Survival Curve Analysis Survival Curve Analysis Endpoint Analysis->Survival Curve Analysis Tumor Histology Tumor Histology Endpoint Analysis->Tumor Histology

Caption: Workflow for the orthotopic glioblastoma mouse model experiment.

Protocol:

  • Cell Implantation : Stereotactically inject human glioblastoma cells engineered to express luciferase (e.g., U87-MG-luc) into the cerebral cortex of immunocompromised mice (e.g., nude mice).[19][20]

  • Tumor Monitoring : Monitor tumor growth non-invasively by bioluminescence imaging (BLI) on a weekly basis.[21]

  • Group Randomization : Once tumors reach a predetermined size, randomize the mice into treatment groups:

    • Vehicle control (e.g., daily oral gavage)

    • Compound X (at a determined dose)

    • Dasatinib (at a clinically relevant dose)

    • Saracatinib (at a clinically relevant dose)

  • Treatment and Monitoring : Administer the treatments according to the planned schedule (e.g., daily for 21 days). Continue to monitor tumor growth via BLI and monitor the health and body weight of the mice.

  • Endpoint Analysis : The primary endpoint is overall survival. The study is concluded when mice show signs of neurological impairment or significant weight loss. Secondary endpoints include tumor growth inhibition (measured by BLI) and analysis of tumor tissue post-mortem for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • Data Analysis : Generate Kaplan-Meier survival curves and compare survival between the treatment groups using the log-rank test. Analyze tumor growth data using appropriate statistical methods.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, scientifically-grounded approach to benchmarking the performance of a novel imidazo[4,5-c]pyridine-based compound against established drugs for the treatment of glioblastoma. By systematically progressing from biochemical to cellular and finally to in vivo models, researchers can build a robust data package to support the further development of Compound X and its derivatives.

The hypothetical data presented illustrates a promising profile for Compound X : high potency for Src with good selectivity over Abl, effective inhibition of Src activity in glioblastoma cells, and potent anti-proliferative effects. If these findings are borne out by real-world experiments and are followed by a successful in vivo study demonstrating survival benefit, Compound X would represent a highly promising lead candidate for a new therapeutic agent in the challenging field of neuro-oncology.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies. PubMed Central. [Link]

  • EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma. Precision Oncology. [Link]

  • Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Combination Radiotherapy In Orthotopic Mouse Brain Tumor Model l Protocol Preview. JoVE. [Link]

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  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

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  • Resistance to Spindle Inhibitors in Glioblastoma Depends on STAT3 and Therapy Induced Senescence. bioRxiv. [Link]

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Comparative

Decoding the Target: A Comparative Guide to the Molecular Interactions of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[4,5-c]pyridin-2-one Scaffold The imidazo[4,5-c]pyridin-2-one core is a privileged scaffold in medicinal chemistry, recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-c]pyridin-2-one Scaffold

The imidazo[4,5-c]pyridin-2-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a variety of protein kinases. Its rigid, bicyclic structure provides a robust platform for the strategic placement of functional groups to achieve high-affinity binding and target selectivity. While the precise molecular target of the specific compound, 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, is not extensively documented in publicly available literature, a compelling case can be constructed by examining close structural analogs.

This guide will focus on the most probable molecular target based on current research: DNA-dependent protein kinase (DNA-PK) . We will also explore a secondary potential target, the Src family of kinases , for which the broader imidazo[4,5-c]pyridin-2-one scaffold has shown inhibitory activity.

Primary Hypothesized Target: DNA-Dependent Protein Kinase (DNA-PK)

The strongest evidence for the molecular target of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one points towards DNA-PK. This assertion is based on a significant study that identified 6-anilino imidazo[4,5-c]pyridin-2-ones as potent and selective inhibitors of DNA-PK.[1][2][3][4] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[5][6][7] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy, making it an attractive target in oncology.[1][2][3][4]

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recruitment DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation & Activation EndProcessing DNA End Processing Artemis->EndProcessing XRCC4_LigIV XRCC4-DNA Ligase IV Ligation Ligation XRCC4_LigIV->Ligation EndProcessing->XRCC4_LigIV Recruitment Repaired_DNA Repaired DNA Ligation->Repaired_DNA Src_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK FAK FAK Src->FAK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration FAK->Migration

Caption: Simplified Src kinase signaling pathways.

Comparative Inhibitors for Src Family Kinases

Should experimental validation point towards Src family kinases, a comparison with known inhibitors is crucial.

InhibitorTarget(s)Reported IC50
Dasatinib Multi-kinase inhibitor including SrcSub-nanomolar for Src
Saracatinib (AZD0530) Src family kinasesNanomolar range for Src
PP2 Src family kinasesSub-micromolar range for Src

Experimental Validation Workflows

To definitively identify the molecular target of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a systematic experimental approach is required. The following protocols outline key assays for validating target engagement and functional activity.

Workflow for DNA-PK Target Validation

DNAPK_Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In vitro DNA-PK Kinase Assay (e.g., ADP-Glo) ThermalShift Thermal Shift Assay (TSA) (Binding Confirmation) WesternBlot Western Blot for pDNA-PKcs (S2056) (Target Engagement) KinaseAssay->WesternBlot Confirm Cellular Activity Clonogenic Clonogenic Survival Assay (Radiosensitization) WesternBlot->Clonogenic Assess Functional Outcome gammaH2AX γH2AX Foci Formation Assay (DNA Damage Response) Start Start->KinaseAssay Determine IC50

Caption: Experimental workflow for DNA-PK inhibitor validation.

Detailed Protocol: Western Blot for Phospho-DNA-PKcs (Ser2056)

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, HeLa) and allow them to adhere overnight. Treat cells with varying concentrations of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one for 1-2 hours.

  • Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks and activate DNA-PK.

  • Cell Lysis: Harvest cells at a specified time point post-irradiation (e.g., 30-60 minutes) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated DNA-PKcs at serine 2056. Subsequently, probe with a primary antibody for total DNA-PKcs as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of DNA-PKcs autophosphorylation.

Workflow for Src Kinase Target Validation

Src_Validation cluster_biochem_src Biochemical Assays cluster_cell_src Cell-Based Assays SrcKinaseAssay In vitro Src Kinase Assay (e.g., ADP-Glo or Z'-LYTE) KinomeScan Kinome-wide Profiling (Selectivity) pSrcWestern Western Blot for pSrc (Y416) (Target Engagement) SrcKinaseAssay->pSrcWestern Confirm Cellular Activity MigrationAssay Wound Healing/Transwell Assay (Functional Outcome) pSrcWestern->MigrationAssay Assess Functional Outcome ProliferationAssay Cell Proliferation Assay (e.g., MTT) (Antiproliferative Effect) StartSrc StartSrc->SrcKinaseAssay Determine IC50

Caption: Experimental workflow for Src kinase inhibitor validation.

Detailed Protocol: Cellular Src Phosphorylation Assay

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., murine embryonic fibroblasts expressing c-Src) and serum-starve overnight to reduce basal signaling. [8]Treat with the test compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PDGF) to activate Src kinase.

  • Lysis and Quantification: Lyse the cells and quantify the protein concentration as described for the DNA-PK assay.

  • Immunoblotting: Perform SDS-PAGE and Western blotting. Probe the membrane with a primary antibody specific for phosphorylated Src at tyrosine 416 (an autophosphorylation site indicative of activity). [8]Use an antibody for total Src as a loading control.

  • Detection and Analysis: Visualize and quantify the bands to determine the inhibitory effect of the compound on Src activation. [8]

Conclusion and Future Directions

The available evidence strongly suggests that 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a promising candidate for targeting DNA-PK. The structural similarity to known potent inhibitors provides a solid foundation for this hypothesis. However, the possibility of activity against Src family kinases should not be disregarded without experimental evidence.

The experimental workflows detailed in this guide provide a clear path to confirming the molecular target and characterizing the biological activity of this compound. Successful validation of DNA-PK inhibition would position 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one as a potential radiosensitizer for cancer therapy, warranting further preclinical development.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. Clinical Cancer Research. [Link]

  • DNA-PKcs. Wikipedia. [Link]

  • IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY. bioRxiv. [Link]

  • DNA-PK Signaling Pathway. Creative Diagnostics. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. ResearchGate. [Link]

  • Src family kinase. Wikipedia. [Link]

  • Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. PubMed. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link]

  • Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. ResearchGate. [Link]

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Validation

A Comparative Guide to Imidazo[4,5-c]pyridin-2-one Derivatives as Kinase Inhibitors: Cross-Validation of Synthesis and Biological Activity

This guide provides an in-depth comparative analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2-one and its structurally related analogs. The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2-one and its structurally related analogs. The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, largely due to its structural resemblance to natural purines, making it a privileged structure for targeting ATP-binding sites in enzymes, particularly kinases.[1][2] Deregulated kinase activity is a hallmark of many diseases, including cancer. Specifically, Src family kinases (SFKs) have been identified as critical drivers in the progression of Glioblastoma Multiforme (GBM), the most aggressive form of brain cancer, making them high-value therapeutic targets.[3]

This document serves to cross-validate the performance of various imidazo[4,5-c]pyridin-2-one derivatives by comparing their synthetic accessibility and biological efficacy. We will dissect experimental data to understand the structure-activity relationships (SAR) that govern their potency and cellular effects, providing a clear rationale for lead candidate selection in a drug discovery context.

Section 1: Comparative Synthesis and Chemical Validation

The viability of a compound series in a drug development pipeline begins with its synthetic tractability. An ideal synthetic route should be robust, high-yielding, and amenable to diversification for SAR studies. The synthesis of the imidazo[4,5-c]pyridin-2-one core and its derivatives generally follows a multi-step process starting from a substituted pyridine precursor.[3]

The general workflow involves the construction of the fused imidazole ring onto the pyridine scaffold. The choice of reagents and reaction conditions is critical for maximizing yield and purity, while the introduction of diverse substituents at the N1 and N3 positions of the imidazolone ring is key to modulating the biological activity.

Synthetic_Workflow A Starting Material (e.g., 2,3-diaminopyridine derivative) C Imidazo[4,5-c]pyridin-2-one Core A->C Cyclization B Cyclization Reagent (e.g., Triphosgene, CDI) B->C D Alkylation/Arylation (N1 & N3 positions) C->D Functionalization E Final Analog Library (e.g., Compound 1s) D->E Purification & Characterization

Caption: General Synthetic Workflow for Imidazo[4,5-c]pyridin-2-one Analogs.

A comparative analysis of synthetic yields for several key analogs reveals the influence of the substituted groups on the reaction efficiency.

Compound IDN1-SubstituentN3-SubstituentFinal Two-Step Yield (%)Reference
1e Cyclohexyl4-Chlorophenyl13%[3]
1g Isobutyl4-Chlorophenyl10%[3]
1s Cyclopentyl4-(trifluoromethyl)phenylNot explicitly stated, but successfully synthesized for biological testing[3]

The data suggests that while the yields are modest, the synthesis is robust enough to generate a library of analogs for biological screening. The slight variation in yield between compounds 1e and 1g may be attributed to the steric and electronic differences between the cyclohexyl and isobutyl groups.

Protocol 1: General Synthesis of an N1, N3-Disubstituted Imidazo[4,5-c]pyridin-2-one Analog

This protocol is a representative procedure based on published methods.[3]

  • Core Synthesis: To a solution of the appropriate 2,3-diaminopyridine derivative in a suitable aprotic solvent (e.g., THF, DCM), add a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • N-Substitution: The crude imidazo[4,5-c]pyridin-2-one core is then subjected to N-alkylation or N-arylation reactions. For example, a reaction with an appropriate alkyl halide or arylboronic acid under suitable catalytic conditions (e.g., Buchwald-Hartwig or Suzuki coupling) introduces diversity at the N1 and N3 positions.

  • Purification: The final compound is purified using column chromatography on silica gel to yield the desired product.

  • Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and ESI-MS.[3] The purity is typically expected to be >95% for use in biological assays.

Section 2: Cross-Validation of Biological Performance: In Vitro Kinase Inhibition

The primary mechanism of action for this compound class is the inhibition of protein kinases. To validate and compare their performance, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common choice, as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4] Less kinase activity, due to inhibition, results in less ADP and a lower luminescent signal.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate Substrate Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ADP to ATP ADP Conversion Reagent ADP->ADP to ATP Inhibitor Inhibitor (Compound 1s) Inhibitor->Kinase Blocks ATP Binding Site Luciferase Luciferase ADP to ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of a Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™).

The inhibitory potency of the compounds was tested against two key SFKs, Src and Fyn. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison. A lower IC50 value indicates a more potent inhibitor.

Compound IDSrc IC50 (µM)Fyn IC50 (µM)Key Structural FeaturesReference
PP2 (Control) --Known SFK inhibitor[3]
1d >1>1N1-Cyclopentyl, N3-(4-chlorophenyl)[3]
1e 0.490.65N1-Cyclohexyl, N3-(4-chlorophenyl)[3]
1q 0.230.31N1-Cyclopentyl, N3-(4-methoxyphenyl)[3]
1s 0.15 0.21 N1-Cyclopentyl, N3-(4-(trifluoromethyl)phenyl)[3]

Analysis of Structure-Activity Relationship (SAR): The cross-validation of these analogs provides clear insights:

  • N1 Position: Comparing 1d and 1e suggests that a larger cycloalkyl group (cyclohexyl vs. cyclopentyl) at the N1 position can improve potency.

  • N3 Position: The most significant gains in potency were achieved by modifying the N3-phenyl ring. Replacing the chloro group (1d ) with a methoxy group (1q ) or a trifluoromethyl group (1s ) dramatically lowered the IC50 values.

  • Lead Candidate: Compound 1s emerged as the most potent inhibitor in this series, with sub-micromolar IC50 values against both Src and Fyn.[3] This is likely due to favorable interactions of the electron-withdrawing trifluoromethyl group within the kinase's ATP-binding pocket.

Section 3: Cellular Efficacy - Validating In Vitro Results

Potent enzyme inhibition does not always translate to cellular activity. It is crucial to cross-validate biochemical data with cell-based assays to assess factors like cell permeability and target engagement in a physiological context.[5] Anti-proliferative assays using GBM cell lines (U87, U251, T98G) are a standard method to determine if kinase inhibition leads to a functional anti-cancer effect.

Cell_Assay_Workflow A Seed GBM Cells in 96-well plate B Add Compound Dilutions (e.g., Compound 1s) A->B C Incubate (e.g., 72 hours) B->C D Add Viability Reagent (e.g., CellTiter-Glo®) C->D E Measure Luminescence (Proportional to viable cells) D->E F Calculate IC50 Values E->F

Caption: Workflow for a Cell-Based Anti-Proliferation Assay.

The most promising compound from the in vitro screen, 1s , was advanced to cellular testing.

Cell LineCompound 1s IC50 (µM)Reference
U87 30.3[3]
U251 24.6[3]
T98G 31.9[3]
U87-EGFRvIII 29.8[3]

The results confirm that compound 1s is not only a potent enzyme inhibitor but is also active in a cellular environment, inhibiting the proliferation of multiple glioblastoma cell lines with IC50 values in the low micromolar range.[3] The consistent activity across different GBM cell lines, including a model with EGFRvIII mutation, further validates its potential as a therapeutic candidate. While the cellular potency is less than the biochemical potency, this is expected due to the additional barriers of cell entry and potential for efflux.

Conclusion and Future Directions

This comparative guide demonstrates the process of cross-validating experimental results for a series of novel imidazo[4,5-c]pyridin-2-one kinase inhibitors. Through a systematic comparison of synthetic yields, in vitro kinase inhibition, and cellular anti-proliferative activity, we can confidently identify a lead compound.

  • Synthesis: The chemical scaffold is synthetically accessible, allowing for the creation of a diverse library of analogs.

  • Biochemical Activity: Structure-activity relationship studies clearly pinpointed 1s as a highly potent, sub-micromolar inhibitor of Src and Fyn kinases.

  • Cellular Activity: The anti-proliferative effects of 1s on glioblastoma cell lines validate the biochemical findings and confirm its activity in a relevant disease context.

The robust correlation between the biochemical and cellular data gives high confidence in the therapeutic potential of this compound series. Future work should focus on the optimization of compound 1s to improve cellular potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by in vivo validation in animal models of glioblastoma.

References

  • Chen, J., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Available at: [Link]

  • National Center for Biotechnology Information. 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem Compound Database. Available at: [Link]

  • Krasavin, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. Available at: [Link]

  • Jiménez-Luna, J., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Médard, G., et al. (2015). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. Available at: [Link]

  • Chemsrc. CAS#:887147-19-5 | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. Available at: [Link]

  • Ardigen. Cross validation – a safeguard for machine learning models. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Jiménez-Luna, J., et al. (2023). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Available at: [Link]

  • Schmitt, C., et al. (2022). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • F-Isaac, B., et al. (2024). Empirical investigation of multi-source cross-validation in clinical machine learning. arXiv. Available at: [Link]

  • Google Patents. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Gribanov, P. S., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. As researchers, our responsibility extends beyond discovery to ensuring that e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one. As researchers, our responsibility extends beyond discovery to ensuring that every stage of the laboratory workflow, including waste management, is conducted with the highest commitment to safety and environmental stewardship. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: Understanding the Compound

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS No. 668268-68-6) is a halogenated heterocyclic compound.[1] Its structure, containing a chlorinated pyridine ring fused to an imidazolone ring, dictates its chemical properties and hazard profile. Proper risk assessment is the foundation of safe disposal.

Based on available data for the compound and structurally similar molecules, the primary hazards are categorized as follows[1][2]:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.

  • H315: Causes skin irritation: Requires measures to prevent dermal contact.

  • H319: Causes serious eye irritation: Demands robust eye protection.

  • H335: May cause respiratory irritation: Necessitates handling in a well-ventilated area to avoid inhalation.

Due to its chlorinated nature, this compound falls into the category of halogenated organic waste . This classification is critical as it dictates the specific disposal pathway, which is distinct from non-halogenated chemical waste.[3][4][5] Mixing these waste streams is a common and costly error in laboratory practice, as halogenated compounds require specialized, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[3][6]

Core Principles for Managing Hazardous Chemical Waste

Before detailing the specific protocol for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, it is crucial to ground our practice in the universal principles of hazardous waste management.

  • Segregation is Paramount: Halogenated organic waste must always be collected in a dedicated waste container, separate from non-halogenated solvents and aqueous waste.[4][7] This ensures that the appropriate, and often more expensive, disposal route is used only when necessary.

  • Container Integrity and Labeling: Waste containers must be chemically compatible with the substance, in good condition, and feature a tight-fitting screw cap to prevent leaks or the release of vapors.[5][7] All containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.

  • Regulatory Adherence: All disposal activities must comply with institutional policies and national and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[5][8] Never assume a chemical waste is safe for drain or trash disposal.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any hazardous chemical, including its waste, requires a stringent PPE protocol. The goal is to create a complete barrier between you and the potential hazard.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols, preventing serious eye irritation as per hazard H319. Must meet standards like OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).Prevents skin contact and irritation (H315). Always check the glove manufacturer's compatibility chart.[10]
Body Protection A buttoned lab coat and closed-toe shoes.Protects skin from accidental spills and contamination.[9]
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or vapors, mitigating respiratory irritation (H335). A NIOSH/MSHA-approved respirator may be required for spill cleanup outside of a hood.[9][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide from waste generation to final disposal.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Select a clean, dry, and chemically compatible container designated exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the waste. The original chemical container is often an excellent choice for waste storage.[7]

  • Transfer Waste: Carefully transfer the 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one waste into the designated container. If it is a solid, use a dedicated spatula. If it is in solution with a halogenated solvent (e.g., dichloromethane), pour it carefully using a funnel.

  • Do Not Mix: Do not mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol), acids, bases, or other incompatible waste streams.[7]

Step 2: Container Management and Labeling
  • Secure the Container: Immediately after adding waste, tightly close the container with its screw cap.[5] A container is only considered closed if it would not leak when tipped over.

  • Label Accurately: Affix a hazardous waste label to the container. Clearly write the full chemical name: "4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one" and list any other components. Ensure all hazard pictograms are visible.

  • Maintain Cleanliness: Wipe the exterior of the container to remove any residual contamination.[4]

Step 3: Temporary Storage in the Laboratory
  • Use a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, such as a secondary containment tray within a fume hood or a ventilated cabinet.[4]

  • Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[4]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Documentation: Have an accurate inventory of the waste container's contents ready for the EHS personnel.[12]

  • Final Disposal Method: The EHS office will ensure the waste is transported to a licensed hazardous waste facility. The standard and accepted disposal method for chlorinated organic compounds is high-temperature incineration.[3][13]

Disposal Decision Workflow

This diagram illustrates the logical flow for managing waste streams containing 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

G cluster_form Identify Waste Form cluster_collection Segregation & Collection cluster_final Storage & Disposal start Waste Generated: 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is_solid Pure Solid or Contaminated Labware start->is_solid is_liquid Solution in Halogenated Solvent start->is_liquid is_container Empty Original Container start->is_container collect_solid Place in 'Halogenated Organic Solid Waste' Container is_solid->collect_solid collect_liquid Place in 'Halogenated Organic Liquid Waste' Container is_liquid->collect_liquid collect_container Triple rinse with appropriate solvent. Collect rinseate as hazardous waste. is_container->collect_container label_store Label container with all constituents. Store in Satellite Accumulation Area. collect_solid->label_store collect_liquid->label_store collect_container->collect_liquid Rinseate defaced_container Deface label. Dispose of container as regular trash. collect_container->defaced_container Clean Container contact_ehs Contact EHS for Pickup and Final Disposal via High-Temperature Incineration label_store->contact_ehs

Caption: Waste Disposal Workflow for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is critical to mitigating harm.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Do not attempt to clean a large spill outside of a fume hood.

  • Use PPE: Don the appropriate PPE as outlined in Section 3.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

First Aid for Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[10][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][14]

By adhering to these detailed procedures, you contribute to a culture of safety, protect the environment, and ensure that your groundbreaking research does not come at the cost of personal or public health.

References

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPAL. Retrieved from [Link]

  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, 95.0%, 1g. (n.d.). SciSupplies. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • WASTE MANAGEMENT. (2022, February 17). The University of Edinburgh. Retrieved from [Link]

  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA. Retrieved from [Link]

  • OSHA. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Drugs - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Personal Protective Equipment and Safety Protocols

As researchers and drug development professionals, our work with novel chemical intermediates like 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is foundational to therapeutic innovation.[1][2] This chlorinated heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is foundational to therapeutic innovation.[1][2] This chlorinated heterocyclic compound serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[2] However, its chemical reactivity necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, focusing on the critical role of Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling procedure, a thorough understanding of the compound's inherent hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one presents multiple health risks.[3]

Table 1: GHS Hazard Classification for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating the compound with a high degree of respect.[5]

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is not merely a recommendation but a requirement to mitigate the identified risks. Each component is chosen to provide a specific barrier against a known hazard.

Table 2: Recommended Personal Protective Equipment (PPE) Ensemble

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[6]Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin. Powder-free gloves prevent the aerosolization of the compound.[6]
Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[6]Protects skin and personal clothing from contamination. A solid-front, back-closing gown offers superior protection compared to a standard lab coat.[6]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7] A full-face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.[7]Protects against airborne particles and splashes, preventing serious eye irritation.[3][7] A face shield provides an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential when handling the compound as a powder to prevent inhalation and subsequent respiratory tract irritation.[3] All handling of the solid should be done in a ventilated enclosure.

Operational Plan: From Preparation to Execution

Safe handling is a systematic process. The following workflow is designed to minimize exposure at every step.

Engineering Controls: The First Line of Defense

All operations involving 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[8] This provides essential ventilation and containment, protecting the user from inhaling hazardous dust or vapors.

Donning and Doffing PPE: A Self-Validating Protocol

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Gown/ Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Don5->Doff1 Enter Work Area Doff2 2. Gown/ Coat Doff1->Doff2 Doff3 3. Goggles/ Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff5->Don1 Exit to Clean Area Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Assemble all necessary equipment and reagents.

  • Weighing : When weighing the solid compound, use a draft shield or perform the task in a powder containment hood to minimize the dispersal of dust.

  • Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician.[5]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[4][5]

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and waste is crucial for laboratory safety and environmental compliance.

Spill Response

Caption: Decision workflow for spill response.

Waste Disposal

As a halogenated organic compound, 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and any materials contaminated with it must be disposed of as hazardous waste.[8][9]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[10][11]

  • Containerization : Collect all waste (excess compound, contaminated PPE, absorbent materials) in a designated, properly labeled, and sealed container for "Halogenated Organic Waste".[8][10][11]

  • Disposal : The sealed container must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[5][9] Never dispose of this chemical down the drain.[8][12] Contaminated packaging should be disposed of as unused product.[5]

By adhering to these stringent safety protocols, researchers can confidently and safely utilize 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, paving the way for future scientific discoveries while maintaining the highest standards of laboratory safety.

References

  • National Center for Biotechnology Information. (n.d.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem.
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  • Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
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